4-Allyl-2,3,5,6-tetrafluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-prop-2-enylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c1-2-3-4-6(11)8(13)5(10(15)16)9(14)7(4)12/h2H,1,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INABVTWXXDFTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381398 | |
| Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-02-6 | |
| Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
CAS Number: 79538-02-6
This technical guide provides a comprehensive overview of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, a specialty chemical with applications in research, particularly in the field of proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a fluorinated aromatic carboxylic acid. The presence of the allyl group and the tetrafluorinated phenyl ring imparts unique chemical characteristics, making it a valuable building block in organic synthesis and a tool for chemical biology.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 79538-02-6 | [1] |
| Molecular Formula | C₁₀H₆F₄O₂ | [1] |
| Molecular Weight | 234.15 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 88 °C | Commercial catalogs |
| Boiling Point | 130 °C at 2 mmHg | Commercial catalogs |
| SMILES | C=CCC1=C(F)C(F)=C(C(=O)O)C(F)=C1F | [2] |
| InChI | InChI=1S/C10H6F4O2/c1-2-3-4-6(11)8(13)5(10(15)16)9(14)7(4)12/h2H,1,3H2,(H,15,16) | [2] |
Synthesis and Experimental Protocols
A potential synthetic pathway involves the palladium-catalyzed allylation of a tetrafluorobenzoic acid precursor. The Tsuji-Trost reaction, a well-established palladium-catalyzed allylation of nucleophiles, provides a framework for this proposed synthesis.[3]
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
General Experimental Protocol (Hypothetical):
-
Formation of the Organometallic Reagent: A solution of a suitable tetrafluorobenzoic acid precursor (e.g., 4-bromo-2,3,5,6-tetrafluorobenzoic acid) in an anhydrous etheral solvent (e.g., THF or diethyl ether) would be treated with a Grignard reagent formation promoter like magnesium turnings, or converted to an organozinc reagent.
-
Palladium-Catalyzed Cross-Coupling: The freshly prepared organometallic reagent would then be added to a solution containing a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and an allyl halide (e.g., allyl bromide) in an appropriate solvent.
-
Reaction Monitoring and Work-up: The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture would be quenched with a dilute acid solution and extracted with an organic solvent.
-
Purification: The crude product would be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive set of spectra is not publicly available, some information can be inferred or is mentioned in databases.
Table 2: Expected and Available Spectroscopic Data
| Technique | Data | Source/Prediction |
| FTIR | An FTIR spectrum is available in the SpectraBase database. Characteristic peaks would include C=O stretching (carboxylic acid), C=C stretching (allyl and aromatic), and C-F stretching. | [4] |
| ¹H NMR | Expected signals for the allyl group (multiplets around 5-6 ppm and a doublet around 3.5 ppm) and the carboxylic acid proton (a broad singlet). | Predicted |
| ¹³C NMR | Expected signals for the carboxylic acid carbonyl carbon, aromatic carbons (with C-F coupling), and the three distinct carbons of the allyl group. | Predicted |
| ¹⁹F NMR | Expected to show signals corresponding to the four fluorine atoms on the aromatic ring, likely exhibiting complex coupling patterns. | Predicted |
| Mass Spec. | Predicted m/z for [M+H]⁺ is 235.0377 and for [M-H]⁻ is 233.0231. | [2] |
Applications in Research and Drug Development
The unique structural features of this compound make it a compound of interest for various applications in scientific research and drug discovery.
Proteomics Research
Commercial suppliers indicate that this compound is a specialty product for proteomics research.[1] The allyl group can serve as a reactive handle for bioconjugation or for the development of chemical probes. The tetrafluorophenyl group can enhance the binding affinity and selectivity of molecules to their biological targets.
Potential Proteomics Application Workflow:
Caption: Hypothetical workflow for the use in chemical proteomics.
Drug Discovery and Development
Fluorinated benzoic acids are important scaffolds in medicinal chemistry. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, such as its metabolic stability, lipophilicity, and binding affinity. The allyl group provides a site for further chemical modification, allowing for the synthesis of a diverse library of compounds for screening.
While there are no specific drugs or clinical candidates reported to be derived from this compound, its structural motifs are relevant to the design of inhibitors for various enzymes and receptors. For instance, fluorinated aromatic compounds have been explored as inhibitors of protein tyrosine phosphatases and other enzymes.
Safety Information
Detailed toxicological data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fluorinated organic compound with potential applications in proteomics and drug discovery. Its synthesis can be approached through modern cross-coupling methodologies. Further research is needed to fully elucidate its biological activities and to explore its potential as a tool for chemical biology and as a building block for novel therapeutics. This guide provides a foundational understanding of this compound for researchers and professionals in the field.
References
A Comprehensive Technical Guide to 4-Allyl-2,3,5,6-tetrafluorobenzoic acid: Properties, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines plausible synthetic and analytical methodologies, and explores its potential applications in drug development, including a hypothetical signaling pathway based on the activities of structurally related compounds.
Core Physicochemical and Structural Data
This compound is a solid organic compound characterized by a tetrafluorinated benzene ring, a carboxylic acid group, and an allyl substituent. The high degree of fluorination significantly influences its electronic properties and potential biological activity.
| Property | Value | Reference |
| Molecular Weight | 234.15 g/mol | [1][2] |
| Molecular Formula | C₁₀H₆F₄O₂ | [1] |
| CAS Number | 79538-02-6 | [1] |
| Canonical SMILES | C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | [3] |
| InChI Key | INABVTWXXDFTOB-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 2.9 | [3] |
| Appearance | Solid (predicted) | |
| Purity | Typically >97% | [2] |
Plausible Experimental Protocols
Synthesis of this compound
This proposed synthesis involves a two-step process: the allylation of a suitable tetrafluorobenzene derivative followed by carboxylation.
Step 1: Allylation of Pentafluorobenzene
-
Materials: Pentafluorobenzene, Allylmagnesium bromide solution (in diethyl ether), anhydrous diethyl ether, 1 M Hydrochloric acid.
-
Procedure:
-
To a stirred solution of pentafluorobenzene (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon) at -78°C, slowly add a solution of allylmagnesium bromide (1.1 equivalents) in diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-allyl-2,3,4,5,6-pentafluorobenzene.
-
Step 2: Carboxylation of 1-allyl-2,3,4,5,6-pentafluorobenzene
-
Materials: 1-allyl-2,3,4,5,6-pentafluorobenzene, n-Butyllithium (n-BuLi) solution (in hexanes), dry ice (solid CO₂), anhydrous tetrahydrofuran (THF), 1 M Hydrochloric acid.
-
Procedure:
-
Dissolve 1-allyl-2,3,4,5,6-pentafluorobenzene (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78°C.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) while maintaining the temperature at -78°C.
-
Stir the mixture for 2 hours at -78°C.
-
Add an excess of crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature overnight.
-
Quench the reaction with 1 M hydrochloric acid and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Analytical Characterization
The synthesized compound can be characterized using a variety of standard analytical techniques for organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the allyl and aromatic protons and carbons, and ¹⁹F NMR will be crucial for confirming the fluorine substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-F and C=C bonds.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and thermal stability of the compound.
Potential Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6][7] The tetrafluorinated phenyl ring in this compound makes it an attractive scaffold for the development of novel therapeutic agents. The allyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.
While the specific biological activity of this compound has not been extensively reported, structurally related benzoic acid derivatives have shown activity as inhibitors of enzymes such as influenza neuraminidase and as antagonists for receptors like VLA-4.[8][9]
Hypothetical Signaling Pathway Inhibition
Based on the known activities of other substituted benzoic acid derivatives in inhibiting protein-protein interactions and enzymatic activity, a hypothetical mechanism of action for a derivative of this compound could involve the inhibition of a key signaling pathway implicated in disease, such as a mitogen-activated protein kinase (MAPK) cascade. The following diagram illustrates a hypothetical workflow for screening such a compound.
Caption: A logical workflow for the discovery of a preclinical candidate.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a derivative of this compound.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Conclusion
This compound represents a valuable building block for the synthesis of novel organic molecules. Its unique combination of a reactive allyl group and an electron-deficient tetrafluorinated aromatic ring provides a versatile platform for creating diverse chemical entities with potential applications in drug discovery and materials science. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. 4-Allyl-2,3,5,6-tetrafluorobenzoicacid , 97% , 79538-02-6 - CookeChem [cookechem.com]
- 3. PubChemLite - this compound (C10H6F4O2) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Allyl-2,3,5,6-tetrafluorobenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, and available physicochemical properties. Due to the limited publicly available data, this document also highlights areas where further research is required to fully characterize this compound and explore its potential applications, particularly in drug development.
Chemical Structure and Properties
This compound is a derivative of benzoic acid characterized by a tetrafluorinated phenyl ring and an allyl group at the 4-position.
Chemical Structure
The chemical structure of this compound is presented below. The IUPAC name is this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is provided in Table 1. It is important to note that much of the quantitative data is based on computational predictions and awaits experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₄O₂ | [1][2] |
| Molecular Weight | 234.15 g/mol | [1][2] |
| CAS Number | 79538-02-6 | [1][2] |
| Predicted XlogP | 2.9 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
| Predicted Exact Mass | 234.03042 g/mol | PubChem |
| Predicted Monoisotopic Mass | 234.03042 g/mol | PubChem |
| Predicted Topological Polar Surface Area | 37.3 Ų | PubChem |
| Predicted Heavy Atom Count | 16 | PubChem |
| Predicted Complexity | 288 | PubChem |
Synthesis and Experimental Protocols
A potential, though unverified, synthetic approach could involve the following conceptual steps:
References
An In-depth Technical Guide on the Physical Properties of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound. It is important to note that while basic molecular information is available, detailed experimental data on its physical properties are limited in publicly accessible literature.
Core Physical and Chemical Data
This compound is a fluorinated aromatic carboxylic acid. The presence of the allyl group and the tetrafluorinated benzene ring imparts unique chemical characteristics that are of interest in various research and development applications, including as a building block in medicinal chemistry.
A summary of the available quantitative data is presented in Table 1. It is critical to highlight that some of the data, particularly regarding partitioning and spatial conformation, are predicted values derived from computational models.
Table 1: Summary of Physical and Chemical Properties for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₄O₂ | [1][2][3] |
| Molecular Weight | 234.15 g/mol | [2][3] |
| Monoisotopic Mass | 234.0304 Da | [1] |
| Predicted XlogP | 2.9 | [1] |
| Predicted Collision Cross Section ([M-H]⁻) | 138.8 Ų | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly described in the available search results. However, standard methodologies for characterizing a novel or synthesized compound would typically be employed. A general workflow for such a characterization is outlined below.
Caption: Workflow for Physicochemical Property Determination.
-
Melting Point: A calibrated melting point apparatus would be used. A small, dry sample of the crystalline compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts would be recorded.
-
Boiling Point: Due to the likely high boiling point and potential for decomposition of a carboxylic acid, vacuum distillation would be the preferred method. The boiling point would be measured at a specific reduced pressure and could be extrapolated to atmospheric pressure if necessary.
-
Solubility: The solubility would be determined by adding increasing amounts of the solute to a fixed volume of a specific solvent (e.g., water, ethanol, DMSO) at a constant temperature. The point at which no more solute dissolves would be used to calculate the solubility, often expressed in mg/mL or mol/L.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as the O-H and C=O stretches of the carboxylic acid and the C=C stretch of the allyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.[1]
-
Data Limitations
It is important for researchers to recognize that the lack of comprehensive, experimentally verified physical property data for this compound necessitates that any initial work with this compound should include its thorough physicochemical characterization. The predicted values provided should be used as estimations until they can be experimentally confirmed.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-allyl-2,3,5,6-tetrafluorobenzoic acid. Due to the absence of publicly available experimental spectra, this guide presents a predicted spectrum based on fundamental principles of nuclear magnetic resonance spectroscopy and data from analogous structures. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the allyl group and the carboxylic acid. The highly fluorinated benzene ring lacks protons, thus it will not show any signals in the ¹H NMR spectrum but will influence the electronic environment of the allyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| -CH₂- (a) | 3.2 - 3.5 | Doublet of triplets (dt) or Multiplet (m) | 2H | J ≈ 6.5, 1.5 Hz |
| -CH= (b) | 5.8 - 6.1 | Multiplet (m) | 1H | - |
| =CH₂ (c) | 5.0 - 5.3 | Multiplet (m) | 2H | - |
| -COOH (d) | > 10 (variable) | Singlet (s, broad) | 1H | - |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts and coupling constants can vary based on the solvent and concentration used.
Detailed Analysis of Predicted Signals
-
Allylic Protons (-CH₂-, 'a'): These protons are adjacent to the electron-withdrawing tetrafluorinated aromatic ring, which will deshield them, causing them to appear at a relatively downfield region for allylic protons (typically 2.0-2.5 ppm). The signal is expected to be a doublet of triplets or a more complex multiplet due to coupling with the vinyl protons ('b' and 'c').
-
Vinyl Proton (-CH=, 'b'): This proton will appear as a complex multiplet due to coupling with the adjacent allylic protons ('a') and the terminal vinyl protons ('c'). Its chemical shift is expected in the typical range for vinyl protons.
-
Terminal Vinyl Protons (=CH₂, 'c'): These two protons are diastereotopic and will likely appear as a multiplet. They will couple with the other vinyl proton ('b') and show a smaller long-range coupling with the allylic protons ('a').
-
Carboxylic Acid Proton (-COOH, 'd'): The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its position can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon the addition of D₂O.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum for a fluorinated aromatic compound like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the carboxylic acid proton.[1][2]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Instrument Setup:
- The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1][2]
- The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: A spectral width of approximately 16 ppm is recommended to ensure all signals, including the broad carboxylic acid proton, are observed.
- Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
- Relaxation Delay: A relaxation delay of 1-5 seconds should be used.
- Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
- Integrate the signals to determine the relative ratios of the different types of protons.
- Analyze the splitting patterns and measure the coupling constants.
Visualization of Molecular Structure and ¹H NMR Correlation
The following diagram illustrates the structure of this compound and the logical relationship between its proton environments and their predicted ¹H NMR signals.
Caption: Structure of this compound and its predicted ¹H NMR signals.
References
An In-depth Technical Guide on the 13C NMR Data of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for 4-allyl-2,3,5,6-tetrafluorobenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted 13C NMR data, a comprehensive experimental protocol for its acquisition, and a relevant synthetic pathway.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were generated using a computational prediction tool and should be considered as estimates. Experimental verification is highly recommended.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 165.2 |
| C-4 (Allyl) | 145.8 |
| C-2,6 (F) | 142.5 (quartet) |
| C-3,5 (F) | 139.1 (quartet) |
| C-1 (COOH) | 118.9 |
| =CH | 134.5 |
| =CH2 | 117.8 |
| -CH2- | 33.7 |
Note: The chemical shifts for the fluorine-bound carbons are expected to appear as quartets due to C-F coupling.
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a general procedure for acquiring the 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent may influence the chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tune and match the probe for 13C frequency.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and provide a more quantitative spectrum.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[1]
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is typically sufficient to cover the expected chemical shift range for most organic molecules.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
Perform baseline correction.
-
Integrate the peaks if quantitative analysis is desired, although routine 13C NMR spectra are generally not quantitative without specific experimental setups.
Synthetic Pathway
The following diagram illustrates a plausible synthetic route for this compound, which would likely involve the allylation of a tetrafluorobenzoic acid precursor.
Caption: Plausible synthetic route to this compound.
References
An In-depth Technical Guide to the ¹⁹F NMR Analysis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectrum of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid. Due to the absence of specific experimental data for this compound in the public domain, this guide presents a predicted spectrum based on established principles of ¹⁹F NMR spectroscopy and data from analogous fluorinated aromatic compounds. It also includes a comprehensive, generalized experimental protocol for acquiring such spectra and a workflow diagram for the NMR analysis process.
Introduction to ¹⁹F NMR of Fluorinated Aromatic Compounds
Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and enhances spectral resolution, proving invaluable for distinguishing between structurally similar fluorinated molecules.
In the context of drug development, the incorporation of fluorine atoms into molecular scaffolds can significantly influence a compound's metabolic stability, bioavailability, and binding affinity. Consequently, ¹⁹F NMR is a critical tool for verifying the successful incorporation of fluorine, elucidating molecular structure, and studying interactions with biological targets.
For aromatic systems like this compound, the chemical shifts of the fluorine nuclei are highly sensitive to the electronic effects (both inductive and mesomeric) of the substituents on the aromatic ring. The allyl group is a weak electron-donating group, while the carboxylic acid group is an electron-withdrawing group. These opposing electronic effects will influence the electron density at the fluorine-bearing carbon atoms, leading to distinct chemical shifts for the non-equivalent fluorine atoms. Furthermore, spin-spin coupling between the fluorine nuclei provides valuable information about their relative positions on the aromatic ring.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals due to the molecule's symmetry. The fluorine atoms at positions 2 and 6 are chemically equivalent, as are the fluorine atoms at positions 3 and 5.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Position | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) (Hz) |
| F-2, F-6 | -135 to -145 | Doublet of Doublets | ³J(F2-F3) ≈ 20-25 Hz, ⁵J(F2-F5) ≈ 5-10 Hz |
| F-3, F-5 | -155 to -165 | Doublet of Doublets | ³J(F3-F2) ≈ 20-25 Hz, ⁴J(F3-F-allyl) ≈ 1-5 Hz |
Disclaimer: The chemical shifts are predicted relative to an external standard of CFCl₃ (δ = 0 ppm). These values are estimates based on the known effects of substituents on tetrafluorobenzene rings and may vary depending on the solvent and other experimental conditions.
The fluorine atoms ortho to the electron-withdrawing carboxylic acid group (F-2 and F-6) are expected to be deshielded and thus resonate at a lower field (less negative ppm) compared to the fluorine atoms meta to this group (F-3 and F-5). The electron-donating nature of the allyl group will have a smaller opposing effect. The coupling pattern arises from the interactions between the non-equivalent fluorine nuclei.
Experimental Protocol for ¹⁹F NMR Spectroscopy
This section outlines a general procedure for acquiring a high-quality ¹⁹F NMR spectrum of a fluorinated aromatic compound like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and is chemically inert. Common choices include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional but Recommended): An internal standard can be added for precise chemical shift referencing. A common standard is trifluoroacetic acid (TFA), which is assigned a chemical shift of -76.55 ppm relative to CFCl₃.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁹F is required.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence (e.g., zgfhigqn on Bruker instruments for ¹H-decoupled ¹⁹F NMR) is typically used.
-
Spectral Width: Set a wide spectral width initially (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The center of the spectrum can be set around -150 ppm.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This can range from 16 to 128 scans or more, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the chemical shifts to the internal standard or an external reference.
-
Integration: Integrate the signals to determine the relative ratios of the different types of fluorine atoms.
-
Peak Picking and Coupling Constant Analysis: Identify the peak positions and measure the J-coupling constants from the multiplet structures.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical flow of an NMR experiment, from the initial sample preparation to the final data analysis and interpretation.
Caption: General workflow for an NMR experiment.
This guide provides a foundational understanding of the expected ¹⁹F NMR characteristics of this compound and a practical protocol for its analysis. The application of these methods will be instrumental for researchers in the fields of medicinal chemistry, materials science, and chemical biology who are engaged in the synthesis and characterization of novel fluorinated compounds.
Mass Spectrometry of 4-Allyl-2,3,5,6-tetrafluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid. It covers theoretical fragmentation patterns, predicted mass-to-charge ratios, and detailed experimental protocols to aid in the identification and characterization of this compound.
Introduction
This compound is a halogenated aromatic carboxylic acid. Understanding its behavior under mass spectrometric conditions is crucial for its identification in various matrices, impurity profiling, and metabolic studies. Mass spectrometry provides valuable information regarding the molecular weight and structural features of the molecule through controlled fragmentation. This guide will focus on the expected outcomes from common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).
Predicted Mass Spectrometric Data
The fundamental data for the mass spectrometric analysis of this compound is its molecular formula, C₁₀H₆F₄O₂, which corresponds to a monoisotopic mass of 234.0304 Da[1].
Table 1: Predicted m/z for Molecular Ions and Adducts
| Ion Species | Formula | Predicted m/z | Ionization Mode |
| [M]⁺˙ | C₁₀H₆F₄O₂⁺˙ | 234.02985 | EI |
| [M-H]⁻ | C₁₀H₅F₄O₂⁻ | 233.02312 | ESI (-) |
| [M+H]⁺ | C₁₀H₇F₄O₂⁺ | 235.03768 | ESI (+) |
| [M+Na]⁺ | C₁₀H₆F₄O₂Na⁺ | 257.01962 | ESI (+) |
| [M+K]⁺ | C₁₀H₆F₄O₂K⁺ | 272.99356 | ESI (+) |
| [M+NH₄]⁺ | C₁₀H₁₀F₄NO₂⁺ | 252.06422 | ESI (+) |
| [M+HCOO]⁻ | C₁₁H₇F₄O₄⁻ | 279.02860 | ESI (-) |
| [M+CH₃COO]⁻ | C₁₂H₉F₄O₄⁻ | 293.04425 | ESI (-) |
Data sourced from PubChem CID 2779340[1].
Table 2: Predicted Fragment Ions for this compound
| Predicted m/z | Lost Neutral Fragment | Fragment Ion Structure (putative) | Ionization Method |
| 217.02766 | H₂O | [C₁₀H₅F₄O]⁺ | ESI (+) |
| 215.0220 | F | [C₁₀H₆F₃O₂]⁺ | EI |
| 193.0286 | C₃H₅ (Allyl radical) | [C₇HF₄O₂]⁺ | EI |
| 189.0351 | COOH | [C₉H₆F₄]⁺ | EI |
| 171.0245 | H₂O + COOH | [C₉H₅F₄]⁺ | EI |
| 121.03 | C₄H₅F₄ | [C₆H₁O₂]⁻ | ESI (-) |
| 105.03 | H₂O + C₉H₅F₄ | [C₇H₅O]⁺ (Benzoyl cation) | EI |
| 77.04 | CO + H₂O + C₉H₅F₄ | [C₆H₅]⁺ (Phenyl cation) | EI |
Experimental Protocols
While specific experimental data for this compound is not widely published, the following protocols are based on standard methods for the analysis of similar aromatic carboxylic acids.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution for ESI: Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 50:50 acetonitrile:water with 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µg/mL.
-
Working Solution for EI (if using GC-MS): Dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.
Instrumentation and Parameters
3.2.1. Electrospray Ionization (ESI) Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Desolvation Gas Flow (N₂): 600 - 1000 L/hr
-
Collision Energy (for MS/MS): A ramp of 10-40 eV to observe a range of fragment ions.
3.2.2. Electron Ionization (EI) Mass Spectrometry (coupled with Gas Chromatography)
-
Gas Chromatograph: A standard GC system with a suitable capillary column (e.g., HP-5ms, DB-5ms).
-
Injection Mode: Splitless or split, depending on concentration.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV[2]
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Fragmentation Pathways and Mechanisms
The fragmentation of this compound is expected to be influenced by its key functional groups: the carboxylic acid, the tetrafluorinated aromatic ring, and the allyl group.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy will likely lead to extensive fragmentation. The initial event is the formation of the molecular ion [M]⁺˙ at m/z 234.
Caption: Predicted EI Fragmentation Pathway.
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da)[3]. The allyl group can be lost as an allyl radical (•C₃H₅, 41 Da). The stability of the resulting benzoyl-type cations can drive fragmentation.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique, and fragmentation is typically induced by collision-induced dissociation (CID) in the mass spectrometer.
Positive Ion Mode ([M+H]⁺): The protonated molecule at m/z 235 will likely undergo a neutral loss of water (18 Da) to form an acylium ion at m/z 217.
Negative Ion Mode ([M-H]⁻): The deprotonated molecule at m/z 233 is expected to readily lose carbon dioxide (44 Da) upon CID, a characteristic fragmentation for deprotonated carboxylic acids.
Caption: Predicted ESI Fragmentation Pathways.
Logical Workflow for Analysis
The following diagram outlines a logical workflow for the mass spectrometric analysis of this compound.
Caption: General Analytical Workflow.
This workflow begins with sample preparation, followed by analysis using either LC-MS for ESI or GC-MS for EI. Full scan mass spectrometry is used to identify the molecular ion, and MS/MS (or the fragmentation pattern in EI) is used for structural confirmation.
Conclusion
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The provided tables of predicted masses, detailed experimental protocols, and visualized fragmentation pathways serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and metabolomics. The combination of high-resolution mass spectrometry and predictable fragmentation patterns allows for the confident identification and characterization of this molecule.
References
A Technical Guide to the Synthesis, Characterization, and Potential Applications of 4,5,6,7-Tetrafluoronaphthalene-1,2-diol, a Representative Isomer of C10H6F4O2
Abstract
The molecular formula C10H6F4O2 encompasses a diverse array of structural isomers, each with potentially unique physicochemical and pharmacological properties. This guide focuses on a representative and synthetically accessible isomer: 4,5,6,7-Tetrafluoronaphthalene-1,2-diol . The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] This document provides an in-depth exploration of this specific tetrafluorinated naphthalene diol, serving as a technical resource for researchers and professionals in drug development. We will dissect its structural rationale, propose a detailed synthetic pathway, outline robust analytical characterization protocols, and discuss its potential applications as a scaffold in drug discovery, grounded in the established principles of fluorine chemistry.
Introduction: The Strategic Role of Fluorine in Drug Design
The prevalence of fluorinated molecules in pharmaceuticals is a testament to the element's profound impact on molecular properties.[4] Approximately 20% of all pharmaceuticals contain fluorine, a statistic that underscores its importance.[4] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, lending significant metabolic stability to drug candidates by blocking sites susceptible to oxidative metabolism.[5]
Beyond metabolic stability, fluorine's high electronegativity can significantly alter the acidity (pKa) of nearby functional groups and influence the overall electronic nature of an aromatic ring, which can be critical for modulating drug-receptor interactions.[5] The introduction of fluorine can also enhance membrane permeability and binding affinity.[2][3] Therefore, polyfluorinated scaffolds like 4,5,6,7-Tetrafluoronaphthalene-1,2-diol are of significant interest as building blocks for novel therapeutics.
Isomerism and Rationale for Compound Selection
A given molecular formula can represent numerous distinct compounds known as isomers.[6] These isomers, which include constitutional, geometric, and stereoisomers, can exhibit vastly different biological activities and toxicological profiles.[7][8] The thalidomide tragedy serves as a stark historical reminder of the critical importance of understanding isomeric forms in drug development.[7]
The formula C10H6F4O2 has a high degree of unsaturation, suggesting the presence of aromatic ring systems. While many structures are possible, we have selected 4,5,6,7-Tetrafluoronaphthalene-1,2-diol for this guide. This choice is based on the following rationale:
-
Naphthalene Scaffold: A privileged structure in medicinal chemistry, found in numerous approved drugs.
-
Catechol Moiety: The 1,2-diol (catechol) functionality is a versatile chemical handle for further modification and can act as a metal chelator or a hydrogen-bonding pharmacophore.
-
Polyfluorination: The tetrafluorinated ring provides a clear case study for the effects of extensive fluorination on a known scaffold, maximizing metabolic stability and altering electronic properties.
This specific isomer serves as an exemplary model for discussing the synthesis, analysis, and potential utility relevant to the broader class of fluorinated aromatic compounds.
Proposed Synthesis Protocol
The synthesis of 4,5,6,7-Tetrafluoronaphthalene-1,2-diol can be approached via a multi-step pathway starting from commercially available precursors. The proposed workflow is designed to be robust and scalable for laboratory settings.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound from octafluoronaphthalene.
Step-by-Step Methodology
Step 1: Synthesis of 1,2-Dimethoxy-4,5,6,7-tetrafluoronaphthalene
-
Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add octafluoronaphthalene (1 eq.).
-
Solvent & Reagent Addition: Dissolve the starting material in anhydrous methanol (MeOH). Add a solution of sodium methoxide (2.2 eq.) in MeOH dropwise at room temperature. The use of a slight excess of the nucleophile ensures complete reaction at the most activated positions.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is neutral.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the dimethoxy intermediate.
Step 2: Demethylation to 4,5,6,7-Tetrafluoronaphthalene-1,2-diol
-
Reactor Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the purified 1,2-dimethoxy-4,5,6,7-tetrafluoronaphthalene (1 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add boron tribromide (BBr3, 2.5 eq.) dropwise via syringe. BBr3 is a strong Lewis acid highly effective for cleaving aryl methyl ethers.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching & Workup: Carefully quench the reaction by slowly adding methanol at 0°C, followed by water.
-
Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and filter.
-
Purification: Remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to afford the final product, 4,5,6,7-Tetrafluoronaphthalene-1,2-diol.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound.
Table of Analytical Techniques and Expected Results
| Technique | Purpose | Expected Result for C10H6F4O2 (as 4,5,6,7-Tetrafluoronaphthalene-1,2-diol) |
| ¹H NMR | Proton environment analysis | Two distinct signals: one for the two aromatic protons (H-3, H-8) and a broad singlet for the two hydroxyl (-OH) protons. |
| ¹³C NMR | Carbon skeleton analysis | Approximately 10 signals corresponding to the different carbon environments. Carbons attached to fluorine will show characteristic C-F coupling. |
| ¹⁹F NMR | Fluorine environment analysis | Two distinct signals (multiplets) for the two non-equivalent fluorine atoms (F-4/F-7 and F-5/F-6), showing F-F coupling. |
| HRMS (ESI) | Exact mass determination | Calculation of the molecular formula from the high-resolution mass-to-charge ratio. Expected [M-H]⁻ ion at m/z 237.0082. |
| FTIR | Functional group identification | Broad O-H stretch (~3400 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹). |
| Melting Point | Purity assessment | A sharp, defined melting point range indicates high purity. |
Logical Flow for Compound Validation
Caption: A self-validating workflow for analytical characterization of the final product.
Potential Applications in Drug Development
The 4,5,6,7-Tetrafluoronaphthalene-1,2-diol scaffold is a versatile starting point for creating libraries of novel compounds for drug screening.
-
Kinase Inhibitors: The naphthalene core is a common feature in ATP-competitive kinase inhibitors. The catechol moiety can be functionalized to target the hinge-binding region or solvent-exposed regions of the kinase active site. The fluorine atoms can enhance binding affinity through favorable interactions with the protein backbone and improve metabolic stability.
-
Bioisosteric Replacement: The tetrafluorinated catechol can serve as a bioisostere for other chemical groups. For instance, it can mimic phosphate groups or other hydrogen-bonding motifs while offering superior drug-like properties.
-
Positron Emission Tomography (PET) Imaging: The synthesis can be adapted to incorporate the ¹⁸F radioisotope.[2][4] An ¹⁸F-labeled version of a drug candidate derived from this scaffold would enable non-invasive in vivo imaging to study its pharmacokinetics and target engagement, accelerating preclinical development.[3]
Conclusion
While the molecular formula C10H6F4O2 represents a multitude of isomers, this guide has provided a comprehensive technical overview of a single, rationally chosen representative: 4,5,6,7-Tetrafluoronaphthalene-1,2-diol. By detailing a robust synthetic protocol, a thorough analytical validation workflow, and exploring its potential in drug discovery, we establish this compound as a valuable building block for medicinal chemistry. The principles discussed herein are broadly applicable to the development of other novel fluorinated molecules, highlighting the enduring importance of fluorine chemistry in the creation of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. Development of New Stereoisomeric Drugs | FDA [fda.gov]
4-Allyl-2,3,5,6-tetrafluorobenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, a fluorinated aromatic carboxylic acid. The document details its chemical structure, physicochemical properties, a representative synthesis protocol, and explores its potential, though currently unelucidated, role in biological signaling pathways based on the activities of structurally related molecules.
Chemical Identity and Properties
This compound is a synthetic organic compound characterized by a tetrafluorinated benzene ring substituted with a carboxylic acid group and an allyl group. The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.
The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is: C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F[1].
Table 1: Physicochemical and Predicted Properties
| Property | Value | Source |
| Molecular Formula | C10H6F4O2 | [1][2] |
| Molecular Weight | 234.15 g/mol | [2] |
| CAS Number | 79538-02-6 | [2] |
| Predicted XlogP | 2.9 | [1] |
| Predicted Collision Cross Section ([M-H]⁻) | 138.8 Ų | [1] |
| Appearance | White to off-white solid (presumed) | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from structure |
Synthesis Protocol
Reaction Scheme:
A potential synthesis could involve the reaction of pentafluorobenzoic acid with an allylating agent, such as allylmagnesium bromide, followed by a selective protonation. A more controlled approach, outlined below, involves the synthesis of a 4-amino-2,3,5,6-tetrafluorobenzoic acid intermediate, followed by a Sandmeyer-type reaction to introduce the allyl group.
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzoic acid
This step is adapted from the synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid from pentafluorobenzoic acid[3].
-
A mixture of 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid and 400 ml of nitromethane is saturated with anhydrous ammonia at room temperature.
-
The mixture is then heated in a sealed vessel at 100°C for 20 hours.
-
After cooling, the resulting solution is evaporated to dryness.
-
The residue is recrystallized from a chloroform-hexane mixture to yield 4-amino-2,3,5,6-tetrafluorobenzoic acid as a white solid.
Step 2: Diazotization and Allylation (Hypothetical)
This step is a hypothetical adaptation of the Sandmeyer reaction.
-
The 4-amino-2,3,5,6-tetrafluorobenzoic acid is dissolved in an acidic aqueous solution (e.g., HCl or H2SO4) and cooled to 0-5°C.
-
A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
In a separate flask, a solution of allyl bromide and a copper(I) catalyst (e.g., CuBr) is prepared.
-
The cold diazonium salt solution is slowly added to the allyl bromide solution, leading to the evolution of nitrogen gas and the formation of this compound.
-
The product would then be extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.
Disclaimer: This protocol is illustrative and based on the synthesis of similar compounds. Optimization of reaction conditions and purification methods would be necessary.
Potential Biological Significance and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. However, the structural motifs present in the molecule—the fluorinated benzoic acid core and the allyl group—are found in compounds with known biological activities.
The introduction of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability[4][5]. Fluorinated benzoic acids, in particular, are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors[6].
The allyl group is also a feature of various biologically active natural and synthetic compounds. For instance, derivatives of 4-allyl-2-methoxyphenol have shown cytotoxicity against human breast cancer cells[7].
Given these precedents, it is plausible that this compound could be investigated for its potential as a modulator of various biological pathways. A hypothetical workflow for screening such a compound is presented below.
Based on the activities of similar compounds, a potential, though speculative, area of investigation could be its effect on inflammatory signaling pathways, such as the NF-κB pathway, which is often targeted by anti-inflammatory drugs.
This guide serves as a foundational resource for researchers interested in this compound. While direct experimental data remains limited, the information provided on its chemical nature and the activities of related compounds suggests it may be a valuable molecule for further investigation in various scientific disciplines.
References
An In-depth Technical Guide to 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
This technical guide provides a comprehensive overview of the key scientific literature concerning 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development.
Core Compound Properties
This compound is a fluorinated aromatic carboxylic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 79538-02-6 | [1] |
| Molecular Formula | C₁₀H₆F₄O₂ | [1] |
| Molecular Weight | 234.15 g/mol | [1] |
| Canonical SMILES | C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | [2] |
| InChI Key | INABVTWXXDFTOB-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic data for this compound has been reported in the literature, providing insight into its molecular structure.
| Spectroscopic Data | Value |
| ¹H NMR (CDCl₃, ppm) | 2.42 (s, 1H); 3.35 (m, 2H); 4.68 (m, 2H); 4.82-5.10 (m, 2H); 5.55-5.98 (m, 1H) |
| Infrared (liquid film, cm⁻¹) | 3600-3100, 2950, 1640, 1490, 1300, 1270, 1020, 860 |
| FTIR | A publicly available FTIR spectrum can be accessed.[3] |
Synthesis and Experimental Protocols
Plausible Synthesis of this compound
This proposed protocol is based on analogous syntheses of similar compounds.
Materials:
-
1-Allyl-2,3,5,6-tetrafluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a gas inlet for inert atmosphere (Argon or Nitrogen) is charged with 1-Allyl-2,3,5,6-tetrafluorobenzene and dry tetrahydrofuran (THF).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (in hexanes) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction is monitored for completion (e.g., by TLC or GC-MS of quenched aliquots).
-
Carboxylation: The reaction mixture is quenched by the addition of crushed dry ice (solid CO₂) in excess. The cooling bath is removed, and the mixture is allowed to slowly warm to room temperature with continuous stirring.
-
Work-up: Once at room temperature, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is acidified with hydrochloric acid to a pH of approximately 1-2.
-
Extraction: The acidified aqueous layer is extracted multiple times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Caption: Plausible synthesis workflow for this compound.
Applications in Coordination Chemistry
Recent research has demonstrated the use of this compound as a ligand in the synthesis of metal-organic complexes. A study published in the Journal of Structural Chemistry in 2024 describes the synthesis, structure, and photoluminescent properties of complexes involving Zn²⁺, Mn²⁺, Cd²⁺, Eu³⁺, and Tb³⁺ ions with this compound anions and 1,10-phenanthroline. This indicates its utility in the development of novel materials with potential applications in luminescence and materials science.
General Experimental Workflow for Metal Complex Formation
The following is a generalized workflow for the formation of metal complexes as described in the literature.
Materials:
-
This compound
-
A metal salt (e.g., ZnCl₂, MnCl₂, Cd(NO₃)₂, Eu(NO₃)₃, Tb(NO₃)₃)
-
1,10-Phenanthroline
-
A suitable solvent system (e.g., ethanol/water, DMF)
-
Base (e.g., NaOH or triethylamine) for deprotonation of the carboxylic acid
Procedure:
-
Ligand Preparation: this compound is dissolved in a suitable solvent, and a stoichiometric amount of base is added to deprotonate the carboxylic acid, forming the carboxylate anion.
-
Complexation: The metal salt and 1,10-phenanthroline are dissolved in a separate portion of the solvent.
-
Reaction: The solution of the deprotonated ligand is added to the solution of the metal salt and 1,10-phenanthroline.
-
Crystallization: The resulting mixture is stirred, and the metal complex is typically isolated by slow evaporation of the solvent, vapor diffusion, or hydrothermal methods to yield crystalline material.
-
Characterization: The structure and properties of the resulting complexes are characterized by techniques such as single-crystal X-ray diffraction, IR spectroscopy, and photoluminescence spectroscopy.
Caption: Generalized workflow for the synthesis of metal-organic complexes.
Conclusion
This compound is a valuable fluorinated building block with demonstrated applications in coordination chemistry. While detailed synthetic procedures are not widely disseminated in publicly accessible literature, established organometallic methodologies provide a clear pathway for its preparation. The primary known application of this compound is as a ligand for the formation of photoluminescent metal-organic complexes, suggesting its potential for the development of advanced materials. Further research into this compound and its derivatives may unveil additional applications in materials science and medicinal chemistry.
References
Reactivity of the Allyl Group in Tetrafluorobenzoic Acid: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the predicted reactivity of the allyl group in tetrafluorobenzoic acid, with a specific focus on Allyl 2,3,5,6-Tetrafluorobenzoate. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established principles of organic chemistry and the known reactivity of related allyl esters and fluorinated aromatic compounds. It is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique chemical properties imparted by the combination of a reactive allyl moiety and a strongly electron-withdrawing tetrafluorobenzoyl group. The guide covers plausible synthetic routes, key reaction pathways of the allyl group—including electrophilic additions, palladium-catalyzed cross-couplings, and allylic C-H functionalization—and provides detailed, representative experimental protocols.
Introduction
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The tetrafluorobenzoic acid core is a powerful electron-withdrawing group, significantly influencing the electronic properties of adjacent functional groups. When combined with an allyl group—a versatile handle for a wide array of chemical transformations—the resulting molecule, such as Allyl 2,3,5,6-Tetrafluorobenzoate, becomes a valuable, albeit challenging, synthetic intermediate.
This guide will explore the predicted reactivity of the allyl group in this electron-deficient environment. The primary focus will be on Allyl 2,3,5,6-Tetrafluorobenzoate as a representative structure. The electron-withdrawing nature of the perfluorinated aromatic ring is expected to modulate the standard reactivity of the allyl group in several key ways:
-
Alkene Nucleophilicity: The nucleophilicity of the carbon-carbon double bond is predicted to be significantly reduced, slowing the rate of typical electrophilic addition reactions.
-
Allylic C-H Bonds: The acidity and reactivity of the allylic protons may be altered, potentially influencing radical and oxidation reactions.
-
Leaving Group Ability: The 2,3,5,6-tetrafluorobenzoyloxy group is an excellent leaving group, facilitating reactions such as palladium-catalyzed allylic substitutions.
This document will systematically detail these predicted reactivities, providing theoretical background, representative experimental protocols, and structured data tables to guide further research.
Synthesis of Allyl 2,3,5,6-Tetrafluorobenzoate
The most direct route to Allyl 2,3,5,6-Tetrafluorobenzoate is the esterification of 2,3,5,6-Tetrafluorobenzoic acid with allyl alcohol. Standard acid-catalyzed Fischer esterification may be effective, but for a more robust and high-yielding procedure, the use of a coupling agent or the conversion of the carboxylic acid to a more reactive acyl chloride is recommended.
Experimental Protocol: Synthesis via Acyl Chloride
Step 1: Synthesis of 2,3,5,6-Tetrafluorobenzoyl chloride 2,3,5,6-Tetrafluorobenzoic acid (1.0 eq.) is refluxed with thionyl chloride (SOCl₂, 2.0-3.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) for 2-4 hours. The excess thionyl chloride is removed by distillation, and the resulting 2,3,5,6-tetrafluorobenzoyl chloride is purified by vacuum distillation.
Step 2: Esterification with Allyl Alcohol To a solution of allyl alcohol (1.2 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, the 2,3,5,6-tetrafluorobenzoyl chloride (1.0 eq.) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Predicted Reactivity of the Allyl Group
The reactivity of the allyl group in Allyl 2,3,5,6-Tetrafluorobenzoate is governed by three main sites: the π-bond of the alkene, the allylic C-H bonds, and the C-O single bond where the ester can act as a leaving group.
Reactions at the C=C Double Bond: Electrophilic Addition
The π-bond of the allyl group can be a target for electrophiles. However, the strong electron-withdrawing effect of the tetrafluorobenzoyl group deactivates the double bond towards electrophilic attack by reducing its electron density. Consequently, reactions with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) are expected to be slower than for electron-neutral or electron-rich allyl systems.
For example, the bromination of the double bond would proceed via a bromonium ion intermediate. This reaction may require more forcing conditions or a Lewis acid catalyst to proceed at a reasonable rate.
Caption: Predicted pathway for electrophilic bromination.
Palladium-Catalyzed Cross-Coupling Reactions
Allyl esters are excellent substrates for palladium-catalyzed reactions. The tetrafluorobenzoyloxy group is a good leaving group, making the substrate highly suitable for transformations that proceed via a π-allylpalladium intermediate.
In the Tsuji-Trost reaction, a nucleophile attacks the allyl group, displacing the carboxylate leaving group in the presence of a Pd(0) catalyst. This reaction is highly efficient for forming new carbon-carbon or carbon-heteroatom bonds. The reaction proceeds through the formation of a cationic (π-allyl)palladium complex.
Caption: Catalytic cycle for the Tsuji-Trost reaction.
The Heck reaction involves the coupling of the allyl ester with an organohalide or triflate. While the Heck reaction is more commonly performed on unactivated alkenes, allylic esters can participate. The reaction with arenediazonium salts, for instance, has been shown to be highly regio- and stereoselective.[1] The reaction involves the oxidative addition of Pd(0) to the aryl halide, followed by insertion of the allyl double bond and subsequent elimination steps.
Reactions at the Allylic C-H Bonds
The C-H bonds at the allylic position (the -CH₂- group adjacent to the double bond) are inherently weaker than typical sp³ C-H bonds, making them susceptible to radical and oxidation reactions.[2]
Radical halogenation at the allylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). This reaction proceeds via a resonance-stabilized allylic radical. The use of NBS maintains a low concentration of Br₂, which favors allylic substitution over electrophilic addition to the double bond.[1][3][4]
Caption: Radical mechanism for allylic bromination with NBS.
The allylic position can be oxidized to introduce a carbonyl or hydroxyl group using various reagents. For example, selenium dioxide (SeO₂) can introduce a hydroxyl group at the allylic position. Other oxidation systems, often employing transition metal catalysts with oxidants like tert-butyl hydroperoxide (TBHP), can convert the allylic methylene group into a carbonyl, forming an enone.[5][6][7][8]
Summary of Predicted Reactivity
The following table summarizes the key predicted reactions for the allyl group of Allyl 2,3,5,6-Tetrafluorobenzoate.
| Reaction Type | Reagents & Conditions | Key Intermediate | Predicted Outcome & Notes |
| Electrophilic Addition | Br₂ in CCl₄ | Bromonium Ion | Low to Moderate Yield. Reaction is likely slow due to the electron-withdrawing nature of the ester. May require a Lewis acid catalyst. |
| Tsuji-Trost Reaction | Pd(PPh₃)₄, Nucleophile (e.g., malonate anion) | π-Allylpalladium Complex | High Yield. The tetrafluorobenzoate is an excellent leaving group, facilitating the formation of the Pd-complex. |
| Heck Reaction | Pd(OAc)₂, Aryl Halide (Ar-X), Base | Organopalladium Complex | Moderate to High Yield. Versatile C-C bond formation. Regioselectivity may be an issue depending on the specific conditions and substrate. |
| Allylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | Allylic Radical | Good Yield. Standard method for allylic functionalization. Selectivity for substitution over addition is high. |
| Allylic Oxidation | SeO₂, dioxane, heat | Organoselenium intermediate | Moderate Yield. Forms the corresponding allylic alcohol. |
| Allylic Oxidation | CrO₃, Pyridine | Chromate Ester | Moderate Yield. Forms the corresponding α,β-unsaturated aldehyde (acrolein derivative). |
Detailed Representative Experimental Protocols
Disclaimer: These protocols are adapted from literature procedures for similar substrates and have not been optimized for Allyl 2,3,5,6-Tetrafluorobenzoate. They should be performed with appropriate safety precautions by trained personnel.
Protocol: Tsuji-Trost Reaction with Dimethyl Malonate
-
Materials: Allyl 2,3,5,6-Tetrafluorobenzoate (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), Dimethyl malonate (1.2 eq.), Sodium hydride (NaH, 1.2 eq.), Dry Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add dry THF and sodium hydride.
-
Cool the suspension to 0 °C and add dimethyl malonate dropwise. Stir for 20 minutes at 0 °C to form the sodium salt.
-
Add Pd(PPh₃)₄ to the flask, followed by a solution of Allyl 2,3,5,6-Tetrafluorobenzoate in THF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol: Allylic Bromination with NBS
-
Materials: Allyl 2,3,5,6-Tetrafluorobenzoate (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq., recrystallized), Azobisisobutyronitrile (AIBN, 0.05 eq.), Carbon tetrachloride (CCl₄).
-
Procedure:
-
In a flask equipped with a reflux condenser and protected from light, dissolve Allyl 2,3,5,6-Tetrafluorobenzoate in CCl₄.
-
Add NBS and AIBN to the solution.
-
Heat the mixture to reflux (approx. 77 °C) and maintain for 2-6 hours. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.
-
After cooling to room temperature, filter the mixture to remove the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product should be purified promptly, as allylic bromides can be unstable. Purification is typically achieved by flash column chromatography or vacuum distillation.
-
References
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Allyl group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of complex allylic esters via C-H oxidation vs C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of complex allylic esters via C-H oxidation vs C-C bond formation. | Semantic Scholar [semanticscholar.org]
- 8. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Dawn of a New Era in Medicinal Chemistry: A Technical Guide to Innovative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is undergoing a profound transformation, driven by a deeper understanding of disease biology and the advent of groundbreaking technologies. This technical guide delves into the core of these advancements, offering a comprehensive overview of innovative therapeutic strategies, detailed experimental protocols, and the integration of computational approaches that are accelerating the future of drug discovery.
Targeted Protein Degradation: The PROTAC Revolution
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate disease-causing proteins entirely by hijacking the cell's natural protein disposal system.[1]
A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can act catalytically to destroy multiple target protein molecules.[1]
Quantitative Success of PROTACs in Clinical Trials
The clinical potential of PROTACs is being realized with several candidates demonstrating promising results. Below is a summary of clinical trial data for two notable PROTACs: Bavdegalutamide (ARV-110) and Vepdegestrant (ARV-471).
| PROTAC | Target | Indication | Key Clinical Data |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | - In patients with AR T878X/H875Y mutations, a radiographic progression-free survival (rPFS) of 11.1 months was observed.[2] - A prostate-specific antigen (PSA) reduction of ≥50% (PSA50) was seen in 46% of patients with tumors harboring AR T878X/H875Y mutations.[2] - The recommended Phase 2 dose (RP2D) was established at 420 mg once daily. |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | - Demonstrated a clinical benefit rate (CBR) of 40% in 47 evaluable patients who were pre-treated with CDK4/6 inhibitors.[3] - Achieved robust ER degradation of up to 89% in paired biopsies.[3] - Showed superior anti-tumor activity compared to fulvestrant in preclinical models.[3] |
Experimental Protocol: PROTAC-Induced Protein Degradation Assay (Western Blot)
This protocol outlines the fundamental steps to quantify the degradation of a target protein in cells treated with a PROTAC.[4]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE apparatus and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC compound or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Multi-Target Drug Design: A Holistic Approach to Complex Diseases
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathogenic pathways. The traditional "one-target, one-drug" approach often falls short in these cases. Multi-Target Drug Design (MTDD) aims to develop single chemical entities that can modulate multiple biological targets simultaneously, offering the potential for enhanced efficacy and reduced drug resistance.[5][6]
Quantitative Success of Dual-Target Inhibitors
A prominent example of MTDD is the development of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in several cancers.
| Dual Inhibitor | Targets | Indication | Key Efficacy Data |
| Lapatinib | EGFR, HER2 | HER2+ Breast Cancer | - In combination with capecitabine, demonstrated significant improvement in time to progression compared to capecitabine alone.[7] |
| Afatinib | EGFR, HER2 | HER2+ Metastatic Breast Cancer | - Showed a 10% response rate in patients whose disease had progressed following trastuzumab therapy.[8] - In a CTOS model of HER2 E401G mutant cancer, afatinib had an IC50 of 0.35 μM.[9] |
| Neratinib | EGFR, HER2 | HER2+ Metastatic Breast Cancer | - As a single agent, achieved a 24% response rate in patients with prior trastuzumab treatment.[8] |
Experimental Workflow: Computational Screening for Multi-Target Ligands
This workflow outlines a general computational approach to identify potential multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's.[5][10]
Caption: Computational workflow for multi-target drug design.
Advanced Screening and Design Methodologies
The discovery of novel therapeutic agents is heavily reliant on robust screening and design methodologies. The following sections detail the protocols for two cornerstone techniques in modern medicinal chemistry.
Fragment-Based Drug Design (FBDD)
FBDD is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind to a biological target with low affinity.[11][12] These fragments serve as starting points for building more potent and selective drug candidates.
SPR is a highly sensitive biophysical technique used to detect the binding of fragments to a target protein in real-time without the need for labeling.[13][14]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein (ligand)
-
Fragment library
-
Immobilization buffers (e.g., sodium acetate)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
-
Activation and deactivation reagents (e.g., EDC/NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to achieve covalent immobilization. A typical immobilization level for fragment screening is 3000-5000 Resonance Units (RU).[15]
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Screening:
-
Prepare the fragment library in the running buffer.
-
Inject each fragment over the immobilized target surface and a reference surface (without the target protein). A typical contact time is 60 seconds followed by a 60-second dissociation time at a flow rate of 30 µL/min.[13]
-
Monitor the change in RU over time to detect binding.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.
-
Identify "hits" based on a significant and reproducible binding response.
-
-
Hit Validation and Characterization:
-
Confirm hits by re-testing and performing dose-response experiments to determine binding affinity (KD).
-
Use orthogonal techniques (e.g., NMR, X-ray crystallography) to validate the binding mode.
-
Structure-Based Drug Design (SBDD)
SBDD utilizes the three-dimensional structural information of a biological target to design and optimize drug candidates with high affinity and selectivity.[16]
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[17][18]
Software:
-
AutoDock Tools (ADT) for preparing input files.[19]
-
AutoDock Vina for performing the docking.[19]
-
PyMOL or other molecular visualization software for analysis.[19]
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Prepare the protein in ADT by removing water molecules, adding polar hydrogens, and assigning charges.
-
Prepare the ligand by defining its rotatable bonds and saving it in the appropriate format (e.g., PDBQT).
-
-
Grid Box Definition:
-
Define a grid box that encompasses the binding site of the target protein. The size and center of the grid box are crucial for a successful docking run.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the protein and ligand files, the grid box parameters, and other docking parameters (e.g., exhaustiveness).
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Results Analysis:
-
AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docked poses in the context of the protein's binding site using PyMOL to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Use this information to guide the design of new ligands with improved binding affinity and selectivity.
-
Key Signaling Pathways in Disease
A deep understanding of the signaling pathways that are dysregulated in disease is fundamental to modern drug discovery. The following diagrams, generated using the DOT language, illustrate key pathways targeted in medicinal chemistry.
TGF-β Signaling Pathway in Fibrosis
Transforming growth factor-β (TGF-β) is a central mediator of fibrosis, a condition characterized by the excessive accumulation of extracellular matrix.[20][21]
Caption: Simplified TGF-β signaling pathway in fibrosis.
Amyloid-β Aggregation Pathway in Alzheimer's Disease
The aggregation of the amyloid-β (Aβ) peptide into plaques in the brain is a central event in the pathology of Alzheimer's disease.[22][23]
Caption: Amyloidogenic pathway of Aβ aggregation in Alzheimer's disease.
Conclusion
The field of medicinal chemistry is at an exciting juncture. The innovative strategies and technologies outlined in this guide are not merely incremental advances but represent a fundamental shift in how we discover and develop new medicines. From the targeted elimination of disease-causing proteins with PROTACs to the rational design of multi-target drugs and the application of sophisticated screening and computational methods, the modern medicinal chemist has an unprecedented toolkit to tackle the most challenging of diseases. As our understanding of complex biological systems continues to grow, so too will the potential of medicinal chemistry to deliver transformative therapies for patients in need.
References
- 1. benchchem.com [benchchem.com]
- 2. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 3. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Pfizer [pfizer.com]
- 4. benchchem.com [benchchem.com]
- 5. View of Review on Multitarget Drug Design Based on Computational Strategies for the Treatment of Alzheimer’s Disease [uta.edu.ly]
- 6. Frontiers | Multi-Targets: An Unconventional Drug Development Strategy for Alzheimer’s Disease [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Dual HER2 blockade: preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Modeling of Multi-target-Directed Inhibitors Against Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 11. Dual Targeting of EZH2 Degradation and EGFR/HER2 Inhibition for Enhanced Efficacy against Burkitt’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. dhvi.duke.edu [dhvi.duke.edu]
- 16. ascopubs.org [ascopubs.org]
- 17. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational protein–ligand docking and virtual drug screening with the AutoDock suite | Springer Nature Experiments [experiments.springernature.com]
- 19. youtube.com [youtube.com]
- 20. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Overview of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid derivatives
An In-depth Technical Guide to 4-Allyl-2,3,5,6-tetrafluorobenzoic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview of this compound and its potential derivatives. Due to a lack of extensive research specifically on the derivatives of this compound, this paper establishes a foundational understanding by detailing the characteristics of the parent molecule and proposing synthetic routes to its derivatives, such as esters and amides. Methodologies for creating these derivatives are inferred from established syntheses of related fluorinated compounds. Furthermore, this guide explores the potential biological activities of these derivatives by examining structurally similar compounds, notably the derivatives of 4-allyl-2-methoxyphenol, for which anticancer activity has been documented. This guide is intended for researchers, scientists, and professionals in drug development, offering both a summary of available data and a roadmap for future research in this area.
Introduction
This compound is a fluorinated aromatic carboxylic acid. The presence of a tetrafluorinated benzene ring can enhance metabolic stability and binding affinity in biological systems, while the allyl group offers a site for further chemical modification. These features make its derivatives promising candidates for investigation in medicinal chemistry and materials science. This document outlines the known properties of the parent compound and explores the synthesis and potential biological activities of its ester and amide derivatives.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the parent compound is presented in Table 1.
| Property | Value |
| CAS Number | 79538-02-6 |
| Molecular Formula | C₁₀H₆F₄O₂ |
| Molecular Weight | 234.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | ≥97% |
Synthesis of this compound Derivatives
While specific literature on the synthesis of derivatives of this compound is scarce, a general and effective method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This acyl chloride can then be reacted with various nucleophiles (alcohols or amines) to yield the corresponding esters or amides.
A common method for the preparation of acyl chlorides from carboxylic acids is the use of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of ester and amide derivatives.
Experimental Protocol: Synthesis of Acyl Chloride (General Procedure)
The following is a general protocol for the synthesis of a tetrafluorobenzoyl chloride, which can be adapted for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the this compound in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Chlorinating Agent: Add an excess of thionyl chloride (or oxalyl chloride) dropwise to the solution at room temperature.
-
Catalyst: Add a catalytic amount of dry N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Work-up: After cooling to room temperature, carefully remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 4-Allyl-2,3,5,6-tetrafluorobenzoyl chloride is often used in the next step without further purification.
Potential Biological Activity of Derivatives
A study on 4-allyl-2-methoxyphenyl esters demonstrated their ability to inhibit the growth of human breast cancer cells (MCF-7).[1] The cytotoxic effects of these derivatives are summarized in Table 2.
Table 2: Cytotoxicity of 4-Allyl-2-methoxyphenol Derivatives against MCF-7 Cells [1]
| Compound | IC₅₀ (µg/mL) |
| 4-Allyl-2-methoxyphenyl propionate | 0.400 |
| 4-Allyl-2-methoxyphenyl butanoate | 5.73 |
| 4-Allyl-2-methoxyphenyl isobutanoate | 1.29 |
These results indicate that ester derivatives of allyl-containing phenols can exhibit potent cytotoxicity, with the propionate ester being particularly active.[1] This suggests that derivatives of this compound may also warrant investigation for similar biological activities.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)[1]
The following protocol was used to determine the cytotoxicity of 4-allyl-2-methoxyphenol derivatives and can be adapted for testing new compounds.
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then diluted with culture medium to various concentrations (e.g., 6.25, 12.5, 25, 50, 100, 200 µg/mL). The cells are treated with these concentrations for a specified period (e.g., 24 or 48 hours).
-
MTT Assay: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion and Future Directions
While there is a significant gap in the literature regarding the derivatives of this compound, this guide provides a foundational framework for their synthesis and potential biological evaluation. The established reactivity of the carboxylic acid functional group allows for the straightforward design of ester and amide derivatives. The promising anticancer activity of structurally related allyl compounds highlights the potential of these novel fluorinated derivatives as candidates for drug discovery.
Future research should focus on the synthesis of a library of this compound esters and amides, followed by systematic screening for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Detailed structure-activity relationship (SAR) studies will be crucial in identifying lead compounds for further development. The experimental protocols outlined in this guide provide a starting point for such investigations.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Allyl-2,3,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allyl-2,3,5,6-tetrafluorobenzoic acid is a fluorinated aromatic carboxylic acid containing a reactive allyl group. The tetrafluorinated phenyl ring provides unique electronic properties and metabolic stability, while the allyl group and carboxylic acid moiety offer versatile handles for further chemical modifications. These characteristics make it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science for the development of advanced functional materials. This document provides a detailed protocol for a plausible synthetic route to this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process, commencing with the commercially available pentafluorobenzoic acid. The initial step involves the selective bromination at the para-position to yield 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. The subsequent and final step is a Suzuki-Miyaura cross-coupling reaction of the brominated intermediate with allylboronic acid pinacol ester to introduce the allyl group.
Caption: Proposed two-step synthesis of this compound.
Data Presentation
The following tables summarize the key reagents and representative quantitative data for the proposed synthetic steps. The data for the Suzuki-Miyaura coupling is based on analogous reactions reported in the literature for cross-coupling of bromoanilines with various boronic esters.[1]
Table 1: Reagents for the Synthesis of this compound
| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1 | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | C₇HBrF₄O₂ | 272.98 | Starting Material |
| 2 | Allylboronic acid pinacol ester | C₉H₁₇BO₂ | 168.04 | Allylating Agent |
| 2 | Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | Catalyst Precursor |
| 2 | SPhos | C₂₇H₃₁OP | 410.50 | Ligand |
| 2 | Potassium Phosphate (tribasic) | K₃PO₄ | 212.27 | Base |
| 2 | Toluene | C₇H₈ | 92.14 | Solvent |
| 2 | Water | H₂O | 18.02 | Co-solvent |
Table 2: Representative Reaction Parameters and Yields for Suzuki-Miyaura Coupling
| Entry | Electrophile | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | Allylboronic acid pinacol ester | 2 | 4 | 2.0 | Toluene/Water (4:1) | 100 | 18 | 85-95 (Est.) |
Estimated yield based on similar Suzuki-Miyaura cross-coupling reactions of functionalized aryl bromides.[1]
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (Assumed Available)
For the purpose of this protocol, 4-Bromo-2,3,5,6-tetrafluorobenzoic acid is considered a commercially available starting material.
Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid with allylboronic acid pinacol ester.
Materials:
-
4-Bromo-2,3,5,6-tetrafluorobenzoic acid
-
Allylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, 1M HCl, brine, anhydrous sodium sulfate) and equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography).
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (1.0 mmol, 1.0 eq.), allylboronic acid pinacol ester (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
-
Solvent and Catalyst Addition:
-
Under the inert atmosphere, add anhydrous toluene (8 mL) and deionized water (2 mL).
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous toluene under an inert atmosphere.
-
Add the catalyst pre-mixture to the reaction flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 10 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
References
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Allyl-2,3,5,6-tetrafluorobenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the tetrafluorinated aromatic ring imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a desirable scaffold for the development of novel pharmaceuticals and advanced materials. This document provides a comprehensive, step-by-step protocol for the preparation of this compound from the readily available starting material, pentafluorobenzoic acid.
The synthetic route detailed herein is a three-step process:
-
Esterification: Protection of the carboxylic acid functionality of pentafluorobenzoic acid as a methyl ester to prevent unwanted side reactions in the subsequent step.
-
Nucleophilic Aromatic Substitution (SNAr): Regioselective allylation at the para-position of the perfluorinated ring using allylmagnesium bromide.
-
Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid product.
This protocol is designed to be a reliable and reproducible method for the laboratory-scale synthesis of this important compound.
Experimental Workflow
The overall synthetic pathway is illustrated in the following diagram:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Detailed Experimental Protocols
Step 1: Esterification of Pentafluorobenzoic Acid to Methyl Pentafluorobenzoate
This procedure utilizes a classic Fischer esterification method.
Materials:
-
Pentafluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
To a 250 mL round-bottom flask, add pentafluorobenzoic acid (10.6 g, 50 mmol) and anhydrous methanol (100 mL).
-
While stirring, slowly add concentrated sulfuric acid (2 mL) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 4 hours.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl pentafluorobenzoate as a colorless liquid.
| Parameter | Value |
| Starting Material | Pentafluorobenzoic acid |
| Product | Methyl pentafluorobenzoate |
| Typical Yield | 90-95% |
| Purity (by GC) | >98% |
| Appearance | Colorless liquid |
Table 1: Quantitative data for the esterification of pentafluorobenzoic acid.
Step 2: Nucleophilic Aromatic Substitution (SNAr) - Allylation of Methyl Pentafluorobenzoate
This step involves the reaction of the ester with allylmagnesium bromide, where the allyl nucleophile displaces the para-fluorine atom.
Materials:
-
Methyl pentafluorobenzoate
-
Allylmagnesium bromide (1.0 M solution in diethyl ether)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Protocol:
-
In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl pentafluorobenzoate (9.04 g, 40 mmol) in anhydrous diethyl ether (150 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add allylmagnesium bromide solution (1.0 M in Et₂O, 44 mL, 44 mmol, 1.1 equivalents) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl 4-allyl-2,3,5,6-tetrafluorobenzoate.
| Parameter | Value |
| Starting Material | Methyl pentafluorobenzoate |
| Product | Methyl 4-allyl-2,3,5,6-tetrafluorobenzoate |
| Typical Yield | 60-70% |
| Purity (by NMR) | >95% |
| Appearance | Pale yellow oil |
Table 2: Quantitative data for the allylation of methyl pentafluorobenzoate.
Step 3: Hydrolysis of Methyl 4-Allyl-2,3,5,6-tetrafluorobenzoate
The final step is the saponification of the ester to the desired carboxylic acid.
Materials:
-
Methyl 4-allyl-2,3,5,6-tetrafluorobenzoate
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
Protocol:
-
In a 250 mL round-bottom flask, dissolve methyl 4-allyl-2,3,5,6-tetrafluorobenzoate (e.g., 6.4 g, 25 mmol) in methanol (100 mL).
-
Add a solution of sodium hydroxide (2.0 g, 50 mmol) in water (20 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Dilute the residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Value |
| Starting Material | Methyl 4-allyl-2,3,5,6-tetrafluorobenzoate |
| Product | This compound |
| CAS Number | 79538-02-6 |
| Molecular Formula | C₁₀H₆F₄O₂ |
| Molecular Weight | 234.15 g/mol |
| Typical Yield | 85-95% |
| Appearance | White solid |
| Melting Point | 144-146 °C |
Table 3: Quantitative data and properties of this compound.
Reaction Mechanism
The key step in this synthesis is the nucleophilic aromatic substitution (SNAr). The mechanism is depicted below:
Figure 2: Mechanism of the nucleophilic aromatic substitution (SNAr) step.
The electron-withdrawing nature of the fluorine atoms and the ester group makes the aromatic ring susceptible to nucleophilic attack. The attack of the allyl anion from the Grignard reagent preferentially occurs at the para-position due to electronic effects, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the allylated product.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All reactions should be performed in a well-ventilated fume hood.
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group
For Researchers, Scientists, and Drug Development Professionals
The derivatization of the carboxylic acid functional group is a fundamental and widely employed strategy in chemical and pharmaceutical sciences. This process involves the chemical modification of the carboxyl group (-COOH) into other functional groups, such as esters, amides, or acyl chlorides. Such transformations are critical for a variety of applications, including enhancing the analytical detection of molecules, improving the pharmacokinetic properties of drug candidates, and facilitating complex organic syntheses.
These application notes provide a comprehensive overview of common and effective methods for carboxylic acid derivatization, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal strategy for their specific needs.
Esterification for Analytical and Prodrug Applications
Esterification, the conversion of a carboxylic acid to an ester, is a cornerstone of derivatization for both analytical and pharmaceutical purposes. In analytical chemistry, particularly gas chromatography (GC), esterification increases the volatility and thermal stability of carboxylic acids, leading to improved chromatographic separation and detection.[1][2][3] In drug development, converting a carboxylic acid drug into an ester prodrug can enhance its lipophilicity, thereby improving its absorption and bioavailability.[4][5][6][7]
Acid-Catalyzed Esterification (Fischer Esterification)
This classic method involves reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[8]
Experimental Protocol: Synthesis of Methyl Benzoate
-
Materials:
-
Benzoic acid (1.0 eq.)
-
Methanol (large excess, e.g., 10-20 eq.)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq.)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask, add benzoic acid and methanol.
-
Carefully add the concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl benzoate.
-
Derivatization using Diazomethane
Diazomethane is a highly efficient reagent for the quantitative and rapid formation of methyl esters at room temperature.[9] However, it is also toxic and potentially explosive, requiring careful handling.
Experimental Protocol: Methylation of a Carboxylic Acid for GC Analysis
-
Materials:
-
Carboxylic acid sample dissolved in diethyl ether.
-
Ethereal solution of diazomethane (prepared immediately before use from a suitable precursor, e.g., Diazald®).
-
Small reaction vial.
-
-
Procedure:
-
In a well-ventilated fume hood, add the ethereal solution of diazomethane dropwise to the carboxylic acid solution at room temperature.
-
Continue addition until the yellow color of diazomethane persists, indicating the reaction is complete.
-
Gently bubble nitrogen gas through the solution to remove excess diazomethane.
-
The resulting solution containing the methyl ester is ready for direct GC analysis.
-
Silylation for GC-MS Analysis
Silylation is a widely used derivatization technique for GC-MS, where active hydrogens in polar functional groups like carboxylic acids are replaced by a trimethylsilyl (TMS) group.[10][11][12] This increases volatility and thermal stability.[13] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]
Experimental Protocol: Silylation of Fatty Acids
-
Materials:
-
Fatty acid sample (dried).
-
BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Pyridine or Acetonitrile (anhydrous).
-
Reaction vial with a screw cap.
-
Heating block.
-
-
Procedure:
-
Place the dried fatty acid sample into a reaction vial.
-
Add the anhydrous solvent (e.g., 100 µL of pyridine).
-
Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Seal the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Quantitative Data for Esterification and Silylation
| Derivatization Method | Reagent(s) | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Alcohol, H₂SO₄/HCl | 60-95% | 1-24 hours | Low cost, scalable. | Reversible reaction, requires excess alcohol, harsh conditions. |
| Diazomethane | CH₂N₂ | >99% | < 5 minutes | Fast, quantitative, mild conditions. | Highly toxic and explosive. |
| Silylation | BSTFA, MSTFA | >95% | 15-60 minutes | Fast, high yields, versatile for multiple functional groups. | Derivatives can be moisture-sensitive. |
Diagram: General Workflow for Carboxylic Acid Derivatization for GC/HPLC Analysis
Caption: Workflow for analytical derivatization of carboxylic acids.
Amide Bond Formation
The formation of amides from carboxylic acids is a fundamental reaction in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.
Acyl Chloride Formation and Subsequent Amination
A robust, two-step method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine to form the amide.[14][15] Common reagents for forming acyl chlorides include thionyl chloride (SOCl₂) and oxalyl chloride.[16][17][18]
Experimental Protocol: Synthesis of N-benzylbenzamide
-
Materials:
-
Benzoic acid (1.0 eq.)
-
Thionyl chloride (SOCl₂) (1.2-1.5 eq.)
-
Toluene or Dichloromethane (DCM) (anhydrous)
-
Benzylamine (2.2 eq.) or Benzylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve benzoic acid in anhydrous toluene. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 1-2 hours. The progress can be monitored by the cessation of HCl and SO₂ gas evolution. Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude benzoyl chloride.
-
Amidation: Dissolve the crude benzoyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve benzylamine (and triethylamine if used) in DCM. Cool the amine solution to 0 °C and add the benzoyl chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide, which can be further purified by recrystallization or column chromatography.
-
Direct Amide Coupling using BOP Reagent
Coupling reagents facilitate the direct formation of an amide bond from a carboxylic acid and an amine, avoiding the need to isolate a reactive intermediate.[19] Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) is a highly efficient coupling agent.[20]
Experimental Protocol: Solution-Phase Amide Coupling
-
Materials:
-
Carboxylic acid (1.0 eq.)
-
Amine (1.2 eq.)
-
BOP reagent (1.2 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
10% Citric acid solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the carboxylic acid, amine, and DIPEA in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the BOP reagent to the cooled solution in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 10% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Amide Formation Methods
| Method | Reagent(s) | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Acyl Chloride Route | SOCl₂/Oxalyl Chloride, Amine | 70-95% | 2-4 hours | High reactivity, reliable. | Harsh reagents, requires two steps, acid byproduct. |
| BOP Coupling | BOP, Amine, DIPEA | 80-99% | 2-16 hours | High yields, mild conditions, low racemization for chiral acids.[20][21] | Forms carcinogenic HMPA byproduct.[19][21] |
| PyBOP Coupling | PyBOP, Amine, DIPEA | 80-99% | 2-16 hours | Safer alternative to BOP, high efficiency.[21] | Higher cost than traditional methods. |
Diagram: Mechanism of BOP-mediated Amide Bond Formation
Caption: BOP reagent activates the carboxylic acid to form an active ester.
Derivatization for Enhanced HPLC-MS Detection
For sensitive analysis by liquid chromatography-mass spectrometry (LC-MS), especially in positive ion mode, derivatization can be employed to introduce a permanently charged or easily ionizable tag onto the carboxylic acid.[22][23]
Derivatization with 4-Bromo-N-methylbenzylamine (4-BNMA)
This reagent is used to derivatize mono-, di-, and tri-carboxylic acids, facilitating their detection by positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS). The bromine atom provides a characteristic isotopic pattern for easy identification.[24][25]
Experimental Protocol: Derivatization of TCA Cycle Intermediates
-
Materials:
-
Aqueous sample containing carboxylic acids (e.g., cell extract).
-
4-Bromo-N-methylbenzylamine (4-BNMA).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Pyridine.
-
Acetonitrile.
-
Formic Acid.
-
-
Procedure:
-
To 50 µL of the aqueous sample, add 50 µL of 4-BNMA solution in acetonitrile.
-
Add 50 µL of EDC solution in acetonitrile/pyridine.
-
Vortex the mixture and incubate at 60 °C for 30 minutes.
-
After cooling, add formic acid to quench the reaction.
-
Centrifuge the sample to pellet any precipitate.
-
The supernatant is ready for LC-MS/MS analysis.
-
Quantitative Data for HPLC-MS Derivatization
| Reagent | Analyte Class | Limit of Detection (LOD) | Key Advantages |
| 4-BNMA | TCA Cycle Intermediates | 0.2 - 44 µg/L[24] | Enables positive ESI detection, characteristic bromine isotope pattern. |
| 3-NPH | Various Carboxylic Acids | pmol to fmol range | Improves ionization efficiency and chromatographic retention.[22] |
| 4-APEBA | Prostanoids, NSAIDs | Not specified | Can be used under aqueous conditions, simplifies sample prep.[23] |
Diagram: Logical Relationship in Prodrug Design for Carboxylic Acids
Caption: Prodrug strategy to improve carboxylic acid drug properties.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. selectscience.net [selectscience.net]
- 3. gcms.cz [gcms.cz]
- 4. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. weber.hu [weber.hu]
- 10. m.youtube.com [m.youtube.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Acyl chloride - Wikipedia [en.wikipedia.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. youtube.com [youtube.com]
- 19. BOP reagent - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Amide Coupling with 4-Allyl-2,3,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Overview
Amide bond formation is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide functional group is a ubiquitous feature of biologically active molecules. This document provides detailed application notes and protocols for the amide coupling of 4-allyl-2,3,5,6-tetrafluorobenzoic acid with various primary and secondary amines.
The subject carboxylic acid presents unique challenges due to its electron-deficient aromatic ring, which can decrease the nucleophilicity of the carboxylate and potentially hinder the activation step. Furthermore, the presence of the allyl group and the fluorine atoms may influence the molecule's reactivity and solubility. These protocols outline robust and versatile methods for achieving efficient amide bond formation using common and advanced coupling reagents.
The selection of an appropriate coupling method is crucial and depends on factors such as the steric and electronic properties of the amine, the desired scale of the reaction, and the need to minimize side reactions and epimerization in the case of chiral substrates. This guide details two primary, reliable protocols: one employing the carbodiimide-based reagent system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). An alternative protocol for particularly challenging couplings via in situ acyl fluoride formation is also presented.
Data Presentation
The following tables summarize representative quantitative data for the amide coupling of this compound with a selection of primary and secondary amines using the EDC/HOBt and HATU protocols. Please note that the presented yields are illustrative and based on couplings with structurally similar electron-deficient benzoic acids; optimization for specific substrates is recommended.
Table 1: EDC/HOBt Mediated Amide Coupling of this compound
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-allyl-2,3,5,6-tetrafluorobenzamide | 16 | 88 |
| 2 | Aniline | N-Phenyl-4-allyl-2,3,5,6-tetrafluorobenzamide | 24 | 75 |
| 3 | Morpholine | (4-Allyl-2,3,5,6-tetrafluorophenyl)(morpholino)methanone | 12 | 93 |
| 4 | tert-Butylamine | N-tert-Butyl-4-allyl-2,3,5,6-tetrafluorobenzamide | 24 | 68 |
Table 2: HATU Mediated Amide Coupling of this compound
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-allyl-2,3,5,6-tetrafluorobenzamide | 4 | 92 |
| 2 | Aniline | N-Phenyl-4-allyl-2,3,5,6-tetrafluorobenzamide | 8 | 85 |
| 3 | Morpholine | (4-Allyl-2,3,5,6-tetrafluorophenyl)(morpholino)methanone | 2 | 95 |
| 4 | tert-Butylamine | N-tert-Butyl-4-allyl-2,3,5,6-tetrafluorobenzamide | 12 | 75 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used, cost-effective, and reliable method for the formation of amide bonds.[1] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of HOBt minimizes side reactions, such as the formation of N-acylurea, and reduces the risk of racemization in chiral amines by forming an active ester intermediate.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv). Dissolve the acid in anhydrous DCM or DMF (0.1-0.5 M).
-
Reagent Addition: Add the amine (1.1 equiv) and HOBt (1.2 equiv) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Base and Coupling Agent Addition: Add DIPEA or TEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: EDC/HOBt Mediated Amide Coupling Workflow.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging substrates such as sterically hindered or electron-deficient amines.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous lithium chloride (LiCl) solution (optional)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF or DCM (0.1-0.5 M).
-
Reagent Addition: Add the amine (1.1 equiv) and HATU (1.2 equiv) to the solution.
-
Base Addition: Add DIPEA or TEA (3.0 equiv) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with EtOAc. Wash with saturated aqueous LiCl solution (if DMF is used as a solvent), followed by 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: HATU Mediated Amide Coupling Workflow.
Alternative Protocol: In Situ Acyl Fluoride Formation
For exceptionally challenging couplings involving highly sterically hindered or poorly nucleophilic amines, the in situ generation of a highly reactive acyl fluoride intermediate can be effective.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) or similar fluorinating agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acyl Fluoride Formation: In a dry vial, dissolve this compound (1.3 equiv) and BTFFH (1.5 equiv) in anhydrous DCM under an inert atmosphere. Add DIPEA (4.5 equiv) and stir at room temperature for 30 minutes.
-
Amidation: Add the amine (1.0 equiv) to the reaction mixture. Seal the vial and heat to an elevated temperature (e.g., 80 °C) for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Reaction Mechanisms
The following diagrams illustrate the generally accepted mechanisms for the EDC/HOBt and HATU mediated amide coupling reactions.
Caption: Amide Coupling Reaction Mechanisms.
References
Application Notes and Protocols: Functionalization of the Allyl Moiety via Olefin Metathesis
Introduction
Olefin metathesis is a powerful and versatile catalytic reaction that enables the formation of new carbon-carbon double bonds through the exchange of substituents between two alkenes.[1][2] This transformation has become indispensable in modern organic synthesis, particularly for the functionalization of molecules containing allyl groups. The reaction's high functional group tolerance and the development of robust, well-defined ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, have broadened its applicability in fine chemical synthesis, drug discovery, and materials science.[3][4]
This document provides detailed application notes and experimental protocols for three key types of olefin metathesis used to modify allyl moieties: Cross-Metathesis (CM), Ring-Closing Metathesis (RCM), and Enyne Metathesis.
General Laboratory Workflow for Olefin Metathesis
A successful metathesis reaction requires careful attention to technique to prevent catalyst deactivation and ensure reproducibility. The following workflow outlines the key steps from preparation to analysis.
Application Note 1: Allyl Functionalization via Cross-Metathesis (CM)
Cross-metathesis is a bimolecular reaction that creates a new olefin by combining fragments from two different alkene starting materials. When one substrate contains an allyl group, CM provides a direct route to install diverse functional groups, extending the carbon chain and creating valuable synthetic intermediates. The reaction is often driven forward by the formation of volatile ethylene gas.[2]
Quantitative Data: Cross-Metathesis of Allyl Halides
The following table summarizes the cross-metathesis of allyl bromide with various functionalized olefins using Hoveyda-Grubbs 2nd Generation catalyst.[5]
| Entry | Alkene Partner (FG) | Catalyst Loading (mol%) | Solvent | Yield (%) | E:Z Ratio |
| 1 | TBDMSO- | 2 | CHCl₃ | 85 | 80:20 |
| 2 | BnO- | 2 | CHCl₃ | 81 | 78:22 |
| 3 | PhCO₂CH₂- | 2 | CHCl₃ | 75 | 82:18 |
| 4 | HOCH₂- | 2 | CHCl₃ | 35 | 76:24 |
Data sourced from a study on the synthesis of functionalised allyl bromides.[5]
Experimental Protocol: Cross-Metathesis of Allyl Bromide with TBDMS-Protected Allyl Alcohol
This protocol is adapted from a procedure for the synthesis of functionalized allyl halides.[5]
Materials:
-
Hoveyda-Grubbs 2nd Generation Catalyst
-
Allyl bromide (freshly distilled)
-
(E)-1-(tert-butyldimethylsilyloxy)prop-2-ene (Alkene Partner 11a)[5]
-
Anhydrous Chloroform (CHCl₃)
-
Ethyl vinyl ether (for quenching)
-
Silica gel for chromatography
-
Standard solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Hoveyda-Grubbs 2nd Generation catalyst (0.02 mmol, 2 mol%).
-
Add anhydrous, degassed chloroform (2 mL) to dissolve the catalyst.
-
Add the alkene partner (1.0 mmol, 1.0 equivalent) to the solution.
-
Add allyl bromide (2.0 mmol, 2.0 equivalents) to the reaction mixture.
-
Stir the resulting solution at room temperature under a positive pressure of inert gas.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically after several hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired functionalized allyl bromide.
Application Note 2: Ring-Closing Metathesis (RCM) of Diallyl Substrates
Ring-Closing Metathesis (RCM) is an intramolecular reaction that is highly effective for synthesizing cyclic compounds, ranging from five-membered to large macrocycles.[6] In the context of allyl functionalization, substrates containing two allyl groups (diallyl compounds) can be cyclized to form functionalized cyclopentene derivatives, a common structural motif in natural products and pharmaceuticals.
References
- 1. Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances | MDPI [mdpi.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ring Closing Metathesis [organic-chemistry.org]
Application in the Synthesis of Bioactive Compounds: Detailed Notes and Protocols for Researchers
The synthesis of bioactive compounds is a cornerstone of modern drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of two distinct classes of bioactive compounds: a novel series of anticancer agents and a set of antioxidant compounds. These notes are intended for researchers, scientists, and drug development professionals, offering a practical guide to the synthesis, characterization, and biological evaluation of these promising molecules.
Application Note 1: Synthesis and Evaluation of Triazolo[4,3-b][1][2][3]triazin-7-one Derivatives as Anticancer Agents
This application note details the synthesis of novel heterocyclic compounds derived from 6-Aza-2-thiothymine (ATT). These derivatives, specifically[1][2]triazolo[4,3-b][1][2]triazin-7-ones, have demonstrated significant potential as anticancer agents. The protocols below cover their synthesis and in vitro evaluation against human lung carcinoma cell lines, with evidence suggesting a mechanism of action involving the induction of DNA damage and apoptosis.[3]
Quantitative Data Summary
The following table summarizes the yield of the synthesized compounds and their cytotoxic activity against the A549 human lung carcinoma cell line.
| Compound | Molecular Formula | Yield (%) | IC50 (µM) against A549 cells |
| 7a | C15H11N5O3S | 85 | 5.4 ± 0.3 |
| 7g | C14H9ClN4O3S | 88 | 7.2 ± 0.5 |
| Doxorubicin | C27H29NO11 | - | 1.2 ± 0.1 |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
1. Synthesis of[1][2]triazolo[4,3-b][1][2]triazin-7-one Derivatives (7a-j)
This multi-step synthesis starts from 6-Aza-2-thiothymine, leading to the formation of an intermediate which is then reacted with various hydrazonoyl halides.[3]
-
Step 1: Preparation of Intermediate 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (3)
-
The synthesis of the intermediate compound (3) begins with the precursor 6-Aza-2-thiothymine (ATT).[3] Detailed synthesis of this intermediate is based on established literature procedures.
-
-
Step 2: General Procedure for the Synthesis of Compounds 7a-j
-
Dissolve 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (3) in chloroform in a round-bottom flask.[3]
-
Add an equimolar amount of the appropriate hydrazonoyl halide (1a-j).[3]
-
Add a catalytic amount of triethylamine to the mixture.[3]
-
Reflux the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the mixture to room temperature.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the resulting solid residue by recrystallization from a suitable solvent to obtain the final compounds (7a-j).[3]
-
2. In Vitro Anticancer Activity Evaluation (MTT Assay)
The cytotoxicity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (7a-j) and a positive control, such as Doxorubicin. Include an untreated control group.[3]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to a purple formazan product.[3]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of anticancer compounds.
Caption: Proposed apoptotic signaling pathway induced by the synthesized anticancer compounds.[3]
Application Note 2: Synthesis and Antioxidant Activity of Quinoline-Hydrazone Derivatives
This note describes the synthesis of quinoline-hydrazone derivatives and the evaluation of their antioxidant properties. Quinoline and its derivatives are known for a wide range of biological activities, and this protocol provides a straightforward method for synthesizing novel compounds with potential as antioxidant agents.[4]
Quantitative Data Summary
The antioxidant activity of the synthesized compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | Class | IC50 (ppm) |
| Quinoline-hydrazone derivative | Synthesized Compound | 843.52 |
| Quinoline-benzimidazole derivative | Synthesized Compound | 4784.66 |
| Ascorbic Acid | Standard Antioxidant | < 100 |
Data is sourced from a study on quinoline-hydrazone and benzimidazole derivatives.[4]
Experimental Protocols
1. Synthesis of Quinoline-Hydrazone Derivative
The synthesis involves the formation of a quinoline-hydrazide intermediate followed by reaction with an aromatic aldehyde.[4]
-
Synthesis of Quinoline-Hydrazide Intermediate:
-
Dissolve the synthesized quinoline derivative (10 mmol) in 10 mL of ethanol.[4]
-
Add 10 mL of hydrazine hydrate to the solution.[4]
-
Reflux the mixture for 4 hours.[4]
-
Cool the reaction mixture to room temperature to allow for the appearance of hydrazide crystals.[4]
-
Filter the solid, wash with cold water, and recrystallize from hot ethanol to obtain the pure quinoline-hydrazide intermediate.[4]
-
-
Synthesis of Quinoline-Hydrazone Derivative:
-
The quinoline-hydrazide intermediate is then reacted with an aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) to form the final hydrazone derivative. This is a standard condensation reaction.
-
2. Antioxidant Activity Evaluation (DPPH Radical Scavenging Assay)
This assay is a common and reliable method for determining the free radical scavenging activity of compounds.[4]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol.[4]
-
Preparation of Sample Solutions: Prepare a series of concentrations (e.g., 100 ppm to 1000 ppm) of the synthesized compounds and a standard antioxidant (ascorbic acid) in ethanol.[4]
-
Reaction:
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. A control containing only DPPH and ethanol is also measured.[4]
-
Calculation of Inhibition Percentage: The percentage of radical scavenging activity is calculated using the following formula:[4]
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.
Visualizations
Caption: Workflow for the synthesis of quinoline-hydrazone derivatives.
Caption: Principle of the DPPH radical scavenging assay for antioxidant activity.
References
- 1. Signalling pathways as targets for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoaffinity Labeling Reagent Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Photoaffinity Labeling (PAL)
Photoaffinity labeling (PAL) is a powerful biochemical technique used to identify and characterize molecular interactions, particularly between small molecules (ligands) and their protein targets.[1][2] The method utilizes a specially designed chemical probe, known as a photoaffinity probe, which upon activation by light, forms a covalent bond with its interacting partner.[3][4] This irreversible linkage allows for the capture and subsequent identification of transient or low-affinity interactions that are often difficult to study with other methods.
The core applications of PAL in drug discovery and development include:
-
Target Identification: Discovering the specific protein targets of bioactive compounds or drug candidates identified through phenotypic screens.[2]
-
Binding Site Analysis: Mapping the precise location of a ligand's binding site on its target protein, which provides crucial information for structure-activity relationship (SAR) studies and rational drug design.[1][3]
-
Elucidation of Molecular Recognition: Investigating the mechanisms of how drugs and receptors interact at the molecular level.[1][5]
A typical photoaffinity probe consists of three key components: a pharmacophore for target recognition, a photoreactive group that forms the covalent bond, and a reporter tag for detection and enrichment.[2][6]
Caption: General structure of a photoaffinity probe.
Overview of Photoaffinity Labeling Reagent Precursors
The choice of the photoreactive precursor is critical for the success of a PAL experiment. The ideal precursor should be chemically stable in the dark but highly reactive upon irradiation at a wavelength that does not damage biological molecules.[2][4] The three most common classes of photoreactive groups are aryl azides, benzophenones, and diazirines.[2][7]
Mechanism of Action
Upon UV irradiation, these precursors generate highly reactive intermediates:
-
Aryl Azides: Form a reactive nitrene species.[2][8] This can occur via a singlet nitrene which may relax to a triplet state or undergo ring expansion, leading to reactions with nucleophiles.[7]
-
Benzophenones: Generate a triplet diradical intermediate.[2][7]
-
Diazirines: Eliminate nitrogen gas to produce a highly reactive carbene.[2][7][9]
Caption: Photoactivation of common PAL precursors.
Comparison of Photoreactive Groups
The selection of a photoreactive group involves trade-offs in stability, size, reactivity, and activation wavelength. Diazirines are often favored due to their small size and activation at less damaging wavelengths, though their synthesis can be more complex.[7][10]
| Feature | Aryl Azide | Benzophenone | Diazirine |
| Reactive Intermediate | Nitrene[2] | Triplet Diradical[2] | Carbene[2] |
| Typical Activation λ | < 300 nm[7] | ~350-360 nm[5][7] | ~350-380 nm[6][7] |
| Size | Small[11] | Bulky[10] | Very Small[9] |
| Advantages | Readily synthesized.[10] | Stable, inert to water.[7] | Fast kinetics, non-damaging λ.[10] |
| Disadvantages | Low λ can cause protein damage; potential for undesired side reactions.[7][8] | Bulky size may alter ligand binding; prolonged irradiation may be needed.[10] | Synthesis can be challenging; carbene can be quenched by water.[6][10] |
Experimental Protocols & Workflow
A successful photoaffinity labeling experiment follows a systematic workflow, from probe design and synthesis to the final analysis of labeled proteins.[12] For target identification, this process often involves quantitative proteomics to distinguish specific targets from non-specifically bound proteins.[13]
General Experimental Workflow
The overall process involves incubating the probe with a biological sample, UV irradiation for cross-linking, enrichment of the probe-protein complexes, and identification via mass spectrometry.[7][12]
References
- 1. Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 9. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving Aryl Fluoride Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, making aryl fluorides traditionally challenging substrates for cross-coupling reactions.[1] However, the unique properties imparted by fluorine in pharmaceuticals and agrochemicals have driven significant research into methods for the selective activation and functionalization of these robust bonds. This document provides detailed application notes and experimental protocols for key cross-coupling reactions involving the cleavage of C-F bonds in aryl fluorides, a critical transformation in modern synthetic chemistry and drug development. Recent advancements have led to the development of powerful catalytic systems, primarily based on nickel and palladium, that can effectively activate the inert C-F bond, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] These methods offer a valuable tool for the late-stage functionalization of complex molecules, where traditional methods may not be suitable. This guide is intended for researchers, scientists, and professionals in drug development, providing practical and detailed methodologies for the application of these transformative reactions.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a powerful tool for the activation of aryl fluoride bonds due to their lower electronegativity and greater ability to undergo oxidative addition with strong bonds compared to palladium.[1] A variety of nickel-based catalytic systems have been developed for coupling aryl fluorides with a range of nucleophiles.
Nickel-Catalyzed Negishi Coupling of Aryl Fluorides with Organozinc Reagents
The Negishi coupling provides a reliable method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. Nickel catalysts, particularly with electron-rich phosphine ligands, have proven effective in coupling aryl fluorides with organozinc reagents.
Data Presentation: Nickel-Catalyzed Negishi Coupling
| Entry | Aryl Fluoride | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorotoluene | PhZnCl | Ni(COD)₂ (5) | PCy₃ (10) | Dioxane | 100 | 12 | 85 |
| 2 | 4-Fluoroanisole | PhZnCl | Ni(COD)₂ (5) | PCy₃ (10) | Dioxane | 100 | 12 | 82 |
| 3 | 1-Fluoronaphthalene | MeZnCl | NiCl₂(PCy₃)₂ (5) | - | THF | 80 | 24 | 78 |
| 4 | 2-Fluoropyridine | BnZnCl | NiCl₂(dppe) (5) | - | DMA | 100 | 18 | 65 |
| 5 | 4-Fluorobenzonitrile | PhZnCl | Ni(COD)₂ (5) | PCy₃ (10) | Dioxane | 100 | 12 | 92 |
Experimental Protocol: General Procedure for Nickel-Catalyzed Negishi Coupling of Aryl Fluorides
Materials:
-
Aryl fluoride (1.0 mmol)
-
Organozinc reagent (1.2 mmol, 1.2 equiv)
-
Ni(COD)₂ (0.05 mmol, 5 mol%) or NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%, if using Ni(COD)₂)
-
Anhydrous solvent (e.g., Dioxane, THF, DMA) (5 mL)
-
Anhydrous LiCl (1.2 mmol, 1.2 equiv, optional, can improve yields)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the nickel catalyst, ligand (if applicable), and LiCl (if used).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous solvent via syringe.
-
Add the aryl fluoride to the reaction mixture.
-
In a separate flask, prepare the organozinc reagent.
-
Slowly add the organozinc reagent solution to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at the specified temperature.
-
Stir the reaction for the indicated time, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle: Nickel-Catalyzed C-F Activation
Caption: Nickel-catalyzed C-F activation cycle.
Palladium-Catalyzed Cross-Coupling Reactions
While more challenging than with other aryl halides, palladium-catalyzed cross-coupling of aryl fluorides is achievable, particularly with electron-deficient substrates or through the use of specialized ligands and reaction conditions.
Palladium-Catalyzed Suzuki-Miyaura Coupling of Electron-Deficient Aryl Fluorides
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. For aryl fluorides, the reaction is generally most effective when the aromatic ring is activated by electron-withdrawing groups.
Data Presentation: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Fluoride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoronitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 2 | 4-Fluorobenzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 16 | 91 |
| 3 | 2-Fluorobenzotrifluoride | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME | 90 | 24 | 75 |
| 4 | Pentafluoropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 82 |
| 5 | 1-Fluoro-2,4-dinitrobenzene | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 80 | 8 | 95 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Electron-deficient aryl fluoride (1.0 mmol)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (4-10 mol%, if required)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DME) (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl fluoride, arylboronic acid, palladium catalyst, ligand (if necessary), and base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Place the reaction tube in a preheated oil bath at the specified temperature.
-
Stir the reaction mixture for the indicated time, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Palladium-Catalyzed Sonogashira Coupling of Aryl Fluorides with Terminal Alkynes
The Sonogashira coupling is a powerful method for the synthesis of arylalkynes. While traditionally challenging with aryl fluorides, recent methods have enabled this transformation, often requiring specific bases and reaction conditions.[2]
Data Presentation: Palladium-Catalyzed Sonogashira Coupling
| Entry | Aryl Fluoride | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoroiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | 60 | 12 | 85 |
| 2 | 1-Fluoro-4-nitrobenzene | 1-Octyne | Pd₂(dba)₃ (3) | LiHMDS | THF | 110 | 15 | 78 |
| 3 | 4-Fluorobenzonitrile | Phenylacetylene | Pd₂(dba)₃ (3) | LiHMDS | THF | 110 | 15 | 89 |
| 4 | 2-Fluoropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | DIPA | Toluene | 80 | 24 | 65 |
| 5 | 4-Fluoroanisole | Phenylacetylene | Pd₂(dba)₃ (3) | LiHMDS | THF | 110 | 15 | 72 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Sonogashira Coupling
Materials:
-
Aryl fluoride (1.0 mmol)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd₂(dba)₃) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%, for traditional Sonogashira)
-
Base (e.g., Et₃N, DIPA, LiHMDS) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, Toluene) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide (if applicable).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add the anhydrous solvent and the base.
-
Add the aryl fluoride and the terminal alkyne.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for cross-coupling reactions.
Conclusion
The cross-coupling of aryl fluorides represents a significant advancement in synthetic organic chemistry, providing access to a vast array of fluorinated compounds that are of high interest to the pharmaceutical and materials science industries. The protocols and data presented herein offer a practical guide for researchers to implement these powerful transformations in their own work. Careful selection of the catalyst, ligand, and reaction conditions is paramount to achieving high yields and selectivity. As research in this area continues to evolve, even more efficient and versatile methods for the functionalization of the C-F bond are anticipated, further expanding the synthetic chemist's toolbox.
References
Application Note: A Comprehensive Guide to HPLC Purification of Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and purification of compounds in complex mixtures.[1][2] For researchers and professionals in drug development and chemical synthesis, preparative HPLC is the gold standard for isolating pure compounds from crude reaction mixtures.[2] The production of highly pure compounds is critical, as impurities can significantly impact chemical activity, toxicity, and the validity of subsequent research.[2] This document provides detailed protocols and application notes for developing robust HPLC purification methods for various reaction products, including small molecules and chiral compounds.
Principles of HPLC Purification
The fundamental principle of HPLC involves the separation of analytes based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[3] The choice of stationary and mobile phase defines the mode of chromatography.
-
Reverse-Phase (RP-HPLC): This is the most common mode used for purifying moderately polar to nonpolar compounds.[3][4] It utilizes a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase, typically a mixture of water with acetonitrile or methanol.[4][5] More nonpolar compounds interact more strongly with the stationary phase and elute later.[3]
-
Normal-Phase (NP-HPLC): This mode is suitable for separating non-polar compounds or isomers.[4][6] It employs a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase (e.g., hexane, ethyl acetate).[6] More polar compounds are retained longer on the column.[4]
-
Chiral Chromatography: This specialized technique is essential for separating enantiomers, which is critical in pharmaceutical development as different enantiomers can have vastly different biological activities.[7][8] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7]
Logical Flow of Phase Selection
The selection of the appropriate chromatography mode is the first critical decision in method development.
Caption: Logic diagram for selecting the appropriate HPLC mode based on analyte properties.
General Workflow for HPLC Purification
A systematic workflow is crucial for developing an efficient and successful purification method. The process typically starts at the analytical scale to conserve sample and solvent before scaling up to a preparative scale.[9][10][11]
Caption: Standard workflow for developing and executing an HPLC purification method.
Experimental Protocols
Protocol 1: Reverse-Phase Purification of a Small Molecule
This protocol is designed for the purification of a moderately polar organic compound from a synthesis reaction.
1. Sample Preparation:
-
Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO).[3]
-
The chosen solvent should be compatible with the mobile phase to prevent sample precipitation on the column.[12]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[3][13]
-
Aim for a concentration of 10-50 mg/mL, depending on the loading capacity determined in the analytical study.
2. Analytical Method Development:
-
System: Analytical HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions for the target compound.
-
Optimization: Refine the gradient to achieve baseline separation of the target compound from major impurities. A shallower gradient around the elution point of the target will improve resolution.[14]
3. Scale-Up and Preparative Run:
-
System: Preparative HPLC with UV detector and fraction collector.
-
Column: C18, 21.2 x 150 mm, 5 µm particle size (ensure same column chemistry and length as analytical).[9][11]
-
Scale-Up Calculation: Use the analytical method to calculate preparative parameters. The flow rate and injection volume are scaled geometrically based on the column cross-sectional area.[12] (See Table 3).
-
Calculated Flow Rate: ~21.2 mL/min.
-
Calculated Max Injection Volume: Scale up from the analytical loading study.
-
Gradient: Keep the gradient time segments identical to the optimized analytical method. No change is needed if the column length is the same.[10]
-
Run: Inject the prepared sample and start the preparative run.
4. Fraction Collection and Analysis:
-
Set the fraction collector to trigger based on the UV signal (peak-based collection by threshold is common).[15][16]
-
Collect fractions corresponding to the target peak.
-
Analyze a small aliquot of each collected fraction using the initial analytical HPLC method to confirm purity.[13][17]
-
Pool the fractions that meet the required purity level (e.g., >98%).
-
Remove the solvent via rotary evaporation or lyophilization to obtain the final pure compound.
Protocol 2: Normal-Phase Purification of a Nonpolar Compound
This protocol is suitable for separating nonpolar isomers or compounds that are not soluble in polar solvents.
1. Sample Preparation:
-
Dissolve the crude product in a minimal amount of a non-polar solvent, preferably the initial mobile phase mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Filter the sample through a 0.45 µm PTFE syringe filter.
2. Analytical Method Development:
-
System: Analytical HPLC with UV detector.
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Ethyl Acetate or Isopropanol.[18]
-
Flow Rate: 1.5 mL/min.
-
Elution: Start with an isocratic elution of 95% A / 5% B. Adjust the ratio to achieve a retention factor (k') between 2 and 10 for the target compound. In normal-phase, small changes in the polar solvent percentage have a large effect on retention.[18] A gradient can be used if necessary.
3. Scale-Up and Preparative Run:
-
System: Preparative HPLC (ensure seals and tubing are compatible with normal-phase solvents).
-
Column: Silica, 20 x 250 mm, 10 µm particle size.
-
Scale-Up Calculation: Adjust flow rate and injection volume based on the new column dimensions (See Table 3).
-
Run: Equilibrate the column thoroughly with the mobile phase. Inject the sample and begin the purification.
4. Fraction Collection and Analysis:
-
Follow the same procedure as in Protocol 3.1, using the developed analytical NP-HPLC method to check fraction purity.
Protocol 3: Chiral Purification of Enantiomers
This protocol outlines the separation of a racemic mixture.
1. Sample Preparation:
-
Dissolve the racemic mixture in the mobile phase to be used for the separation.
-
Filter the solution through a 0.45 µm filter.
2. Analytical Method Development:
-
System: Analytical HPLC with UV or Circular Dichroism (CD) detector.
-
Column Screening: Screen a set of chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).[8]
-
Mobile Phase Screening: For each column, test different mobile phases. Common mobile phases for chiral separations are mixtures of Hexane/Isopropanol or Hexane/Ethanol, often with a small amount of an additive (e.g., 0.1% diethylamine for basic compounds, 0.1% TFA for acidic compounds).[8]
-
Optimization: Once partial separation is observed, optimize the mobile phase composition and flow rate to maximize resolution.
3. Scale-Up and Preparative Run:
-
System: Preparative HPLC or Supercritical Fluid Chromatography (SFC), which is often preferred for preparative chiral separations due to lower solvent consumption.[]
-
Column: Select a preparative column with the same CSP as the one that provided the best analytical separation.
-
Scale-Up: Calculate the scaled-up flow rate and sample load. Overloading is a common issue in chiral separations, so a careful loading study is critical.
-
Run: Perform the purification, collecting the two enantiomeric peaks in separate sets of fractions.
4. Fraction Collection and Analysis:
-
Collect fractions for the first and second eluting enantiomers.
-
Analyze the purity of the collected fractions using the optimized analytical chiral method to determine the enantiomeric excess (% ee).
-
Pool the fractions for each enantiomer that meet the desired purity.
Data Presentation and Quantitative Summary
Clear data tables are essential for comparing methods and results.
Table 1: Column Selection Guide
| Analyte Type | Recommended Stationary Phase | Typical Column Dimensions (Prep) | Particle Size (Prep) |
|---|---|---|---|
| Peptides, Proteins | Wide-pore C18, C8, C4 | 21.2 x 250 mm, 30 x 250 mm | 5 - 10 µm |
| Small Molecules (Polar) | C18, C8, Phenyl | 21.2 x 150 mm, 50 x 250 mm | 5 - 10 µm |
| Small Molecules (Nonpolar) | Silica, Cyano (CN) | 20 x 250 mm, 50 x 250 mm | 5 - 10 µm |
| Enantiomers | Cellulose/Amylose Derivatives | 20 x 250 mm, 30 x 250 mm | 5 - 10 µm |
Table 2: Common Mobile Phases for HPLC Purification
| Chromatography Mode | Mobile Phase A (Weak Solvent) | Mobile Phase B (Strong Solvent) | Common Additives |
|---|---|---|---|
| Reverse-Phase | Water | Acetonitrile, Methanol[20] | 0.1% TFA, 0.1% Formic Acid, Buffers (Phosphate, Acetate)[21] |
| Normal-Phase | Hexane, Heptane, Isooctane | Ethyl Acetate, Isopropanol (IPA), Dichloromethane[6][22] | None |
| Chiral (Normal) | Hexane, Heptane | Ethanol, Isopropanol | 0.1% Diethylamine (DEA), 0.1% Trifluoroacetic Acid (TFA)[8] |
Table 3: Example of Analytical to Preparative Scale-Up Calculations Scaling is based on the ratio of the column cross-sectional areas: (d_prep / d_analyt)²
| Parameter | Analytical Scale | Preparative Scale | Calculation |
|---|---|---|---|
| Column I.D. | 4.6 mm | 21.2 mm | - |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | 1.0 * (21.2² / 4.6²) |
| Injection Volume | 20 µL (0.02 mL) | 0.42 mL | 0.02 * (21.2² / 4.6²) |
| Sample Load | 1 mg | 21.2 mg | 1 * (21.2² / 4.6²) |
Table 4: Example Purification Data Summary
| Parameter | Crude Product | Purified Fractions (Pooled) |
|---|---|---|
| Mass Injected | 150 mg | - |
| Mass Recovered | - | 115 mg |
| Purity (by Analytical HPLC) | 82% | 99.6% |
| Yield | - | 76.7% |
Fraction Collection Logic
Automated fraction collection is key to efficient purification. The decision to collect is typically based on the detector signal.[16]
Caption: Logical workflow for peak-based fraction collection in preparative HPLC.
Troubleshooting Common HPLC Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | Column frit or tubing blockage; Sample precipitation. | Filter all samples and mobile phases.[23] Flush the system and column with a strong solvent.[24] |
| Poor Resolution / Peak Tailing | Column overloading; Inappropriate mobile phase pH; Column degradation. | Perform a loading study to determine max load.[25] Adjust mobile phase pH to ensure analyte is fully ionized or neutral.[24] Replace the column if performance degrades.[23] |
| Variable Retention Times | Inconsistent mobile phase composition; Leaks in the pump; Temperature fluctuations. | Prepare mobile phase carefully and degas properly.[26] Check for leaks in fittings and pump seals.[27] Use a column oven to maintain constant temperature.[27] |
| No/Low Recovery | Sample precipitation on column; Compound degradation; Fraction collection timed incorrectly. | Ensure sample is fully soluble in the initial mobile phase.[12] Check compound stability under mobile phase conditions (e.g., acidic TFA). Calculate and verify the fraction collector delay volume.[15] |
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. jordilabs.com [jordilabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hawach.com [hawach.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. youtube.com [youtube.com]
- 11. Analytical HPLC to Preparative HPLC | Lab Manager [labmanager.com]
- 12. agilent.com [agilent.com]
- 13. torontech.com [torontech.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. waters.com [waters.com]
- 16. gilson.com [gilson.com]
- 17. researchgate.net [researchgate.net]
- 18. Normal Phase HPLC - purification of non polar Nat prod. - Chromatography Forum [chromforum.org]
- 20. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 23. mastelf.com [mastelf.com]
- 24. labcompare.com [labcompare.com]
- 25. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 26. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 27. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Synthesis of Phenanthrenes from Fluorinated Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for preparing phenanthrene derivatives using fluorinated precursors. The unique electronic properties of fluorine can impart desirable characteristics to the resulting phenanthrene core, influencing its biological activity, metabolic stability, and material properties.[1][2][3] This document details key synthetic strategies, presents quantitative data in a structured format, and provides detailed experimental protocols for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction to Synthetic Strategies
The primary methods for synthesizing phenanthrenes from fluorinated precursors include the photocyclization of fluorinated stilbenes, commonly known as the Mallory reaction, and domino ring assembly reactions using fluorinated building blocks.
Photocyclization of Fluorinated Stilbenes (Mallory Reaction): This powerful photochemical method involves the intramolecular cyclization of a stilbene derivative to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene.[4][5][6] The presence of fluorine atoms on the stilbene backbone can influence the efficiency and regioselectivity of the cyclization. This reaction is often carried out under UV irradiation in the presence of an oxidizing agent like iodine.[6][7]
Domino Ring Assembly using 1,1-Difluoroallenes: A more recent approach involves the use of 1,1-difluoroallenes which, in the presence of a catalyst such as InBr₃, can undergo a domino ring assembly.[8][9][10] This process can generate ortho-fluoro(halo)phenanthrenes, which are valuable precursors for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) through aryne intermediates.[8][9]
Data Presentation: Reaction Parameters and Yields
The following table summarizes quantitative data for the synthesis of various fluorinated phenanthrenes via the photocyclization of fluorinated α,β-unsaturated nitriles.
| Entry | Precursor | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | 2-(4-fluorophenyl)-3-phenylacrylonitrile | 2-fluorophenanthrene-9-carbonitrile | 3 | 92 | [7] |
| 2 | 2-(4-chlorophenyl)-3-(4-fluorophenyl)acrylonitrile | 2-chloro-7-fluorophenanthrene-9-carbonitrile | 3 | 85 | [7] |
| 3 | 2-(4-bromophenyl)-3-(4-fluorophenyl)acrylonitrile | 2-bromo-7-fluorophenanthrene-9-carbonitrile | 3 | 88 | [7] |
| 4 | 3-(4-fluorophenyl)-2-(p-tolyl)acrylonitrile | 7-fluoro-2-methylphenanthrene-9-carbonitrile | 3 | 97 | [7] |
| 5 | 3-(4-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile | 7-fluoro-2-methoxyphenanthrene-9-carbonitrile | 3 | 70 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Photocyclization of Fluorinated α,β-Unsaturated Nitriles
This protocol is adapted from the synthesis of fluorophenanthrene derivatives as described in the literature.[7]
Materials:
-
Fluorinated α,β-unsaturated nitrile (1.0 eq)
-
Toluene (solvent)
-
Iodine (I₂) (0.1 eq)
-
150 W mercury lamp
-
Pyrex glass jacket
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Dissolve the fluorinated α,β-unsaturated nitrile (1.6 mmol) in 1 L of toluene in a Pyrex round-bottom flask.
-
Add iodine (40 mg, 0.16 mmol, 10 mol%) to the solution.
-
Stir the mixture vigorously under UV irradiation from a 150 W mercury lamp for approximately 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the toluene by rotary evaporation.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of cyclohexane/EtOAc (90/10) as the eluent to afford the desired fluorinated phenanthrene derivative.
Protocol 2: Synthesis of ortho-Fluoro(halo)phenanthrenes via Domino Ring Assembly (Conceptual)
This conceptual protocol is based on the domino ring assembly of 1,1-difluoroallenes.[8][9]
Materials:
-
1,1-difluoroallene bearing a cyclopentene moiety and an aryl group
-
Indium(III) bromide (InBr₃) (catalyst)
-
N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (optional halogen source)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the 1,1-difluoroallene in an anhydrous solvent under an inert atmosphere, add the catalyst InBr₃.
-
If a halogenated phenanthrene is desired, add NBS or NIS to the reaction mixture.
-
Stir the reaction at the appropriate temperature (as determined by optimization) until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography to yield the ortho-fluoro(halo)phenanthrene.
Visualizations
Caption: Experimental workflow for the synthesis of fluorinated phenanthrenes via photocyclization.
Caption: Logical relationship in the synthesis of PAHs from fluorinated phenanthrene precursors.
Applications in Drug Development and Materials Science
The introduction of fluorine into the phenanthrene scaffold can significantly alter its physicochemical properties.[1][2] In drug development, this can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity, all of which are critical pharmacokinetic and pharmacodynamic parameters.[3][11][12] For instance, fluorinated aromatic systems are prevalent in a wide range of pharmaceuticals.
In materials science, fluorinated phenanthrenes are of interest for the development of organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices.[7] The fluorine atoms can tune the electronic properties, such as the HOMO-LUMO gap, and influence the molecular packing in the solid state, which are key factors in the performance of these materials.[13] The synthesis of novel fluorinated phenanthrene derivatives opens up new avenues for the creation of advanced functional materials.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. BJOC - Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes [beilstein-journals.org]
- 6. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and photophysical properties of new reactive fluorophenanthrenes [comptes-rendus.academie-sciences.fr]
- 8. Fluorinated Phenanthrenes as Aryne Precursors: PAH Synthesis Based on Domino Ring Assembly Using 1,1-Difluoroallenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Fluorinated Phenanthrenes as Aryne Precursors: PAH Synthesis Based on Domino Ring Assembly Using 1,1-Difluoroallenes. | Semantic Scholar [semanticscholar.org]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Yamaguchi Esterification with Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful application of the Yamaguchi esterification reaction to fluorinated benzoic acids. The inclusion of fluorine atoms in drug candidates can significantly enhance their pharmacological properties, making efficient esterification methods for fluorinated substrates highly valuable in medicinal chemistry and drug development.
Introduction
The Yamaguchi esterification is a powerful and widely used method for the synthesis of esters from carboxylic acids and alcohols. The reaction proceeds via a mixed anhydride intermediate, formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then reacted with an alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1] This method is renowned for its mild reaction conditions, high yields, and broad substrate scope, including sterically hindered substrates.[2]
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, bioavailability, and binding affinity. Consequently, the development of robust synthetic methodologies for fluorinated compounds is of paramount importance. This document focuses on the application of the Yamaguchi esterification to fluorinated benzoic acids, providing researchers with the necessary information to effectively utilize this reaction in their synthetic endeavors. A significant advancement in this area is the development of fluorous Yamaguchi reagents, which offer comparable reactivity to the traditional reagent but with the added benefit of simplified purification.
Reaction Mechanism and Signaling Pathway
The Yamaguchi esterification proceeds through a well-established multi-step mechanism:
-
Formation of the Mixed Anhydride: The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride in the presence of a base, typically a tertiary amine like triethylamine (Et3N), to form a mixed anhydride.[1]
-
Activation by DMAP: The mixed anhydride is then activated by the nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). DMAP attacks the less sterically hindered carbonyl group of the mixed anhydride, forming a highly reactive acylpyridinium intermediate.
-
Nucleophilic Attack by Alcohol: The alcohol then attacks the acylpyridinium intermediate, leading to the formation of the desired ester and regeneration of the DMAP catalyst.
Figure 1. Mechanism of the Yamaguchi Esterification.
Data Presentation: Esterification of Benzoic Acids using Fluorous Yamaguchi Reagents
The following table summarizes the esterification of various benzoic acids with alcohols using both the traditional Yamaguchi (TY) reagent and a fluorous Yamaguchi (FY) reagent, as reported by Nishio et al. (2016). The use of a fluorous reagent allows for simplified purification via fluorous solid-phase extraction.
| Entry | Carboxylic Acid | Alcohol | Reagent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzyl Alcohol | TY | 3 | 92 |
| 2 | Benzoic Acid | Benzyl Alcohol | FY | 3 | 95 |
| 3 | 4-Methoxybenzoic Acid | Benzyl Alcohol | TY | 3 | 95 |
| 4 | 4-Methoxybenzoic Acid | Benzyl Alcohol | FY | 3 | 98 |
| 5 | 4-Nitrobenzoic Acid | Benzyl Alcohol | TY | 3 | 93 |
| 6 | 4-Nitrobenzoic Acid | Benzyl Alcohol | FY | 3 | 96 |
| 7 | Benzoic Acid | 1-Octanol | TY | 3 | 88 |
| 8 | Benzoic Acid | 1-Octanol | FY | 3 | 91 |
| 9 | Benzoic Acid | sec-Phenethyl alcohol | TY | 24 | 75 |
| 10 | Benzoic Acid | sec-Phenethyl alcohol | FY | 24 | 78 |
| 11 | Benzoic Acid | tert-Butanol | TY | 24 | <5 |
| 12 | Benzoic Acid | tert-Butanol | FY | 24 | <5 |
TY = Traditional Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) FY = Fluorous Yamaguchi Reagent (2,4,6-trichloro-3-((1H,1H,2H,2H-perfluorodecyl)oxy)benzoyl chloride)
Experimental Protocols
General Protocol for Yamaguchi Esterification using a Fluorous Reagent
This protocol is adapted from the work of Nishio et al. (2016) for the esterification of a generic fluorinated benzoic acid with an alcohol.
Figure 2. General experimental workflow.
Materials:
-
Fluorinated benzoic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Fluorous Yamaguchi Reagent (1.2 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (2.4 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Fluorous silica gel for purification
Procedure:
-
To a solution of the fluorinated benzoic acid (1.0 equiv) and the alcohol (1.2 equiv) in the chosen anhydrous solvent, add triethylamine (1.2 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Fluorous Yamaguchi Reagent (1.2 equiv) to the mixture and stir for 1 hour at room temperature.
-
Add 4-dimethylaminopyridine (2.4 equiv) to the reaction mixture and continue stirring at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fluorous solid-phase extraction or conventional silica gel column chromatography to afford the desired fluorinated ester.
Applications in Drug Development
The ability to efficiently synthesize esters of fluorinated benzoic acids is critical in drug discovery and development for several reasons:
-
Prodrug Strategies: Esterification is a common strategy to create prodrugs of carboxylic acid-containing drugs to improve their oral bioavailability, permeability, or to achieve targeted delivery.
-
Bioisosteric Replacement: Ester functionalities can serve as bioisosteres for other chemical groups, and their synthesis with fluorinated precursors allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
Linker Chemistry: In the development of complex drug modalities such as antibody-drug conjugates (ADCs) or PROTACs, ester linkages are often used to connect different molecular components. The use of fluorinated building blocks can enhance the stability and properties of these linkers.
Conclusion
The Yamaguchi esterification is a highly effective method for the synthesis of esters from fluorinated benzoic acids. The development of fluorous Yamaguchi reagents has further enhanced the utility of this reaction by simplifying the purification process, a significant advantage in high-throughput medicinal chemistry settings. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully apply this important transformation in their work.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic approach is a two-step process. The first step involves the formation of a Grignard reagent from a 4-allyl-2,3,5,6-tetrafluorophenyl halide (typically bromide or iodide) and magnesium metal. The second step is the carboxylation of this Grignard reagent using solid carbon dioxide (dry ice) or by bubbling carbon dioxide gas through the reaction mixture, followed by an acidic workup to yield the desired carboxylic acid.
Q2: Why is the yield of my Grignard reaction low when using a fluorinated starting material?
A2: The carbon-fluorine bond is significantly stronger than other carbon-halogen bonds, which can make the formation of a Grignard reagent from a fluorinated precursor challenging.[1] This high bond strength increases the activation energy for the reaction with magnesium.[1] To overcome this, it is crucial to use highly activated magnesium and ensure strictly anhydrous conditions.
Q3: What are the critical parameters to control during the Grignard reaction?
A3: The most critical parameters for a successful Grignard reaction are:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with any source of protons, especially water.[2] All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.
-
Magnesium Activation: The surface of the magnesium turnings can have a passivating oxide layer. Activation, for example with a small crystal of iodine or 1,2-dibromoethane, is often necessary to initiate the reaction.
-
Temperature Control: The reaction is exothermic and may require initial heating to start, but subsequent cooling might be necessary to maintain a steady reflux and prevent side reactions.
-
Slow Addition of Halide: The 4-allyl-2,3,5,6-tetrafluorophenyl halide should be added slowly to maintain a controlled reaction rate and minimize the formation of byproducts like Wurtz coupling products.
Q4: How can I purify the final product, this compound?
A4: A common purification method involves the following steps:
-
Acidification: After the carboxylation reaction is complete, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate salt.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: The organic extract is washed with water and brine to remove any remaining impurities.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system. For similar fluorinated benzoic acids, trituration with petroleum ether has been used.
Troubleshooting Guides
Problem 1: The Grignard reaction does not initiate.
| Possible Cause | Troubleshooting Step |
| Inactive Magnesium Surface | Add a small crystal of iodine to the reaction flask containing magnesium. The disappearance of the purple color indicates the activation of magnesium. Alternatively, a small amount of 1,2-dibromoethane can be used. |
| Presence of Water | Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled anhydrous solvents. |
| Low Reaction Temperature | Gently warm the flask using a heat gun to initiate the reaction. Once initiated, the exothermic reaction should sustain itself. |
| Poor Quality of Reagents | Use high-purity, fresh magnesium turnings and ensure the 4-allyl-2,3,5,6-tetrafluorophenyl halide is pure and dry. |
Problem 2: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Grignard Formation | Titrate a small aliquot of the Grignard reagent to determine its concentration before proceeding with the carboxylation step. This will allow for the accurate addition of the subsequent reagent. |
| Side Reactions (e.g., Wurtz Coupling) | Add the 4-allyl-2,3,5,6-tetrafluorophenyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Reaction with Carbon Dioxide | Ensure an excess of dry ice is used. Crush the dry ice into a powder to increase its surface area. Alternatively, bubble dry CO2 gas through the solution for an extended period. |
| Product Loss During Workup | Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer. |
Problem 3: The final product is impure.
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Starting Material | Optimize the reaction time and temperature for the Grignard formation to ensure complete consumption of the starting halide. |
| Formation of Biphenyl Byproducts | This can result from Wurtz coupling. Slower addition of the halide and maintaining a lower reaction temperature can minimize this. |
| Contamination with Benzoic Acid (from benzene impurity) | Ensure the starting materials are of high purity. Purification by column chromatography may be necessary if recrystallization is ineffective. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
4-Allyl-2,3,5,6-tetrafluorobromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
1 M Hydrochloric acid
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
Petroleum ether (for trituration/recrystallization)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Assemble the glassware and flush with a dry inert gas.
-
In the dropping funnel, prepare a solution of 4-allyl-2,3,5,6-tetrafluorobromobenzene (1 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the halide solution to the magnesium and gently warm the flask to initiate the reaction. The disappearance of the iodine color and the appearance of bubbling indicate the start of the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice (a large excess) to the reaction mixture in small portions with vigorous stirring. Alternatively, bubble dry CO2 gas through the solution for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Slowly quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude solid by trituration with cold petroleum ether or by recrystallization to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method is the allylation of a 2,3,5,6-tetrafluorobenzoic acid derivative. A typical approach involves the generation of a Grignard reagent from 2,3,5,6-tetrafluorobenzoic acid, which is then reacted with an allyl halide. Alternatively, palladium-catalyzed cross-coupling reactions can be employed.
Q2: What are the potential side products I should be aware of during the synthesis?
Several side products can form depending on the reaction conditions. The most common include:
-
Over-allylation products: Di- or tri-allylated benzoic acid derivatives.
-
Isomerized products: Formation of species with the allyl group rearranged to a propenyl group.
-
Ester formation: Reaction of the carboxylic acid with any alcohol present or introduced during workup.
-
Decarboxylated byproducts: Loss of the carboxylic acid group.
-
Unreacted starting material: Incomplete reaction leading to the presence of 2,3,5,6-tetrafluorobenzoic acid in the final product.
Q3: How can I minimize the formation of these side products?
Careful control of reaction parameters is crucial. Key strategies include:
-
Stoichiometry: Use a slight excess of the limiting reagent to drive the reaction to completion, but avoid a large excess of the allylating agent to prevent over-alkylation.
-
Temperature: Maintain the recommended reaction temperature to avoid side reactions like isomerization and decomposition.
-
Purity of Reagents: Ensure all reagents and solvents are pure and dry, as water can quench the Grignard reagent and lead to undesired byproducts.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and other side reactions.
Q4: What are the recommended purification techniques for this compound?
A combination of techniques is often necessary.
-
Extraction: Initial workup with an appropriate organic solvent to separate the product from aqueous impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from closely related side products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. - Ensure proper temperature control. - Check the purity and activity of the reagents. |
| Degradation of product | - Perform the reaction at a lower temperature. - Minimize the time the product is exposed to harsh conditions (e.g., strong acid or base). |
| Loss during workup | - Optimize the extraction procedure (e.g., use a different solvent, perform more extractions). - Use a more suitable purification method. |
| Quenching of Grignard reagent | - Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. - Use anhydrous solvents. |
Problem 2: Presence of Significant Amounts of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Over-allylation | Excess allylating agent used. | Use a stoichiometric amount or a slight excess of the allylating agent. |
| Isomerization of allyl group | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Ester formation | Presence of alcohols in the reaction mixture or during workup. | Use anhydrous solvents and avoid alcohols during the workup. If an ester is formed, it can be hydrolyzed back to the carboxylic acid. |
| Unreacted starting material | Incomplete reaction. | See "Low Yield of the Desired Product" section. |
Quantitative Data Summary
The following table summarizes representative data from a typical synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | Value |
| Yield of crude product | 75-85% |
| Purity of crude product (by NMR) | 80-90% |
| Yield of purified product | 60-70% |
| Purity of final product (by HPLC) | >98% |
| Major Impurities (in crude product) | 2,3,5,6-tetrafluorobenzoic acid (5-10%), Over-allylated product (2-5%) |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
Materials:
-
2,3,5,6-tetrafluorobenzoic acid
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO2)
-
Hydrochloric acid (1 M)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 2,3,5,6-tetrafluorobenzoic acid in anhydrous diethyl ether and add it dropwise to the magnesium turnings.
-
The reaction is initiated by gentle heating. Once started, the reaction should be maintained at a gentle reflux.
-
-
Allylation:
-
After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.
-
Add allyl bromide dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Carboxylation and Workup:
-
Pour the reaction mixture slowly onto crushed dry ice.
-
After the dry ice has sublimated, add 1 M hydrochloric acid to quench the reaction and dissolve any remaining magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side product formation pathways in the synthesis.
Technical Support Center: Purification of Fluorinated Aromatic Compounds
Welcome to the technical support center for the purification of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying volatile fluorinated aromatic compounds?
A: The main difficulties stem from their low boiling points and high vapor pressures, which can lead to significant sample loss.[1] Many fluorinated compounds are also chemically inert, which can result in low reaction conversions and complex mixtures that are challenging to separate.[1] Additionally, the similar polarities of fluorinated compounds can make chromatographic separation difficult.[1][2]
Q2: Why do fluorinated aromatic compounds often exhibit poor peak shapes in reverse-phase HPLC?
A: Poor peak shapes, such as tailing or fronting, can be attributed to several factors:
-
Secondary Interactions: Strong interactions can occur between the polar fluorinated analyte and residual silanols on silica-based stationary phases.[2]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, the compound may exist in multiple ionic forms, leading to peak broadening.[2]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase.[2]
Q3: What makes recrystallization of polar fluorinated aromatic compounds challenging?
A: The high polarity and unique intermolecular interactions of these compounds present significant challenges. The presence of highly electronegative fluorine atoms can lead to strong dipole moments and participation in various non-covalent interactions, making solvent selection and crystal lattice formation difficult.[3]
Q4: What are common sources of background fluorine contamination in analytical experiments?
A: Fluorinated compounds are widespread in laboratory environments. Potential sources of contamination include fluoropolymer-based labware such as PTFE-coated vials, caps, and stir bars, as well as certain solvents and even atmospheric dust.[4] This is especially problematic for trace-level analysis.[4]
Troubleshooting Guides
Chromatographic Purification
Issue: Co-elution of the target compound with impurities.
-
Possible Cause: Insufficient resolution between the target compound and impurities due to similar polarities.[2]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Alter the mobile phase composition. For reversed-phase HPLC, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[2]
-
Change Stationary Phase: Switch to a column with a different chemistry. For fluorinated compounds, a phenyl-hexyl or a dedicated fluorinated phase column can offer different selectivity compared to a standard C18 column.[2][5][6] Fluorinated phases are particularly useful for separating fluorinated molecules from each other.[7]
-
Adjust pH: Modify the mobile phase pH to be at least two units away from the analyte's pKa to ensure it is in a single ionic form.[2]
-
Issue: Poor peak shape (tailing or fronting).
-
Possible Cause: Secondary interactions with the stationary phase or column overload.[2]
-
Troubleshooting Steps:
-
Use a Deactivated Column: Employ an end-capped column to minimize interactions with residual silanols.[2]
-
Reduce Sample Load: Decrease the concentration or volume of the injected sample.[2]
-
Mobile Phase Modifier: For basic compounds, adding a small amount of a competitor, like triethylamine (TEA), can improve peak shape. For acidic compounds, adding trifluoroacetic acid (TFA) or formic acid is common.
-
Recrystallization
Issue: Difficulty in finding a suitable single solvent for recrystallization.
-
Possible Cause: The compound is either too soluble or insoluble in common solvents.
-
Troubleshooting Steps:
-
Utilize a Two-Solvent System:
-
Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to promote crystal formation.[8]
-
-
Issue: Oiling out instead of crystallization.
-
Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point.
-
Increase Solvent Volume: Reduce the concentration of the solute.
-
Slow Cooling: Allow the solution to cool more gradually to give molecules time to arrange in a crystal lattice.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification
-
Initial Assessment: Determine the polarity and solubility of the novel polar fluorinated compound.[2]
-
Column Selection: Start with a standard C18 column for moderately polar compounds. For compounds resistant to separation on a C18 phase, consider a pentafluorophenyl (PFP) or other fluorinated phase column, which offer different retention mechanisms like dipole-dipole and π-π interactions.[6][7]
-
Mobile Phase Preparation: A common starting point is a gradient of water and acetonitrile, both containing 0.1% formic acid or TFA.[2]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase, such as DMSO or DMF, at a concentration of approximately 10-20 mg/mL.
-
Method Development:
-
Start with a broad gradient (e.g., 5% to 95% acetonitrile over 10 minutes) to determine the approximate elution time.
-
Optimize the gradient around the elution time of the target compound to improve separation from nearby impurities.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Analysis and Pooling: Analyze the collected fractions by LC-MS or a fast analytical HPLC method to confirm purity. Pool the pure fractions.
-
Solvent Evaporation: Remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Solvent Screening: Test the solubility of a small amount of the compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures.[8]
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[8]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[8]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, filter the hot solution by gravity filtration to remove them.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.[8]
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data Summary
Table 1: Comparison of HPLC Stationary Phases for Fluorinated Aromatic Compounds
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic interactions | General purpose, initial screening for moderately polar compounds.[2] |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Aromatic and moderately polar compounds, offering alternative selectivity to C18.[2] |
| Pentafluorophenyl (PFP) | Dipole-dipole, charge transfer, π-π interactions, steric recognition | Halogenated compounds, positional isomers, and compounds with aromatic rings.[5][6] Shows increased retention for many halogenated aromatics.[5] |
| Perfluoroalkyl Phases | Hydrophobic and "fluorous" interactions | Enhanced retention and selectivity for halogenated compounds and shape-selective separations.[6] |
Visualizations
Caption: HPLC Purification Workflow for Fluorinated Aromatic Compounds.
References
Technical Support Center: Optimizing Derivatization Reactions
Welcome to the Technical Support Center for optimizing derivatization reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during analytical derivatization experiments, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC) applications.
Frequently Asked Questions (FAQs)
Q1: Why is my derivatization reaction yield low or non-existent?
A1: Low or no product yield is a common issue in derivatization. Several factors can contribute to this problem. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1]
Possible Causes and Solutions:
-
Presence of Moisture: Many derivatization reagents, especially silylating agents like BSTFA and MSTFA, are highly sensitive to moisture. Water in your sample or solvents will react preferentially with the reagent, rendering it inactive for derivatizing your analyte.[1]
-
Suboptimal Reaction Conditions: The temperature and duration of the reaction are critical parameters.
-
Insufficient Reagent: An inadequate amount of derivatization reagent will lead to an incomplete reaction.
-
Solution: Use a sufficient molar excess of the derivatization reagent. A 50- to 100-fold molar excess is a common starting point.[3]
-
-
Poor Reagent Quality: Derivatization reagents can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of the reagent and ensure it has been stored under the recommended conditions (e.g., under an inert gas and in a desiccator).[3]
-
-
Sample Matrix Effects: Components in a complex sample matrix can interfere with the derivatization reaction.
-
Solution: A sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization may be necessary to remove interfering substances.[3]
-
Q2: My chromatogram shows multiple unexpected peaks after derivatization. What is the cause?
A2: The presence of extraneous peaks in your chromatogram can arise from several sources, including the derivatization reagent itself, side reactions, or contaminants.
Possible Causes and Solutions:
-
Reagent Byproducts: The derivatization reagent and its byproducts can sometimes be detected.
-
Solution: Run a reagent blank (all components except the analyte) to identify peaks originating from the reagent. Choosing a reagent with volatile byproducts, such as MSTFA, can help minimize interference.[4]
-
-
Side Reactions: The analyte may undergo side reactions, leading to the formation of multiple derivatives. For compounds with certain functional groups, like keto-acids, this is a known issue.[5]
-
Contamination: Contaminants in your sample, solvents, or from your glassware can also be derivatized and appear as peaks.
-
Solution: Use high-purity solvents and thoroughly clean all glassware. Running a solvent blank can help identify any contaminant peaks.[3]
-
Q3: How do I choose the right derivatization reagent?
A3: The selection of an appropriate derivatization reagent depends on several factors, including the functional groups present in your analyte, the analytical technique being used, and the desired properties of the derivative.
Key Considerations for Reagent Selection:
-
Analyte Functional Groups: Different reagents target specific functional groups. For example, silylating reagents like BSTFA and MSTFA are effective for compounds with active hydrogens such as alcohols, phenols, carboxylic acids, and amines.[6] Acylation reagents are also used for these functional groups.[7]
-
Reactivity: The reactivity of functional groups towards silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides.[8] For sterically hindered groups, a catalyst such as Trimethylchlorosilane (TMCS) may be required to enhance the reaction.[6]
-
Derivative Properties: Consider the desired volatility, stability, and mass spectral fragmentation pattern of the derivative.[3] For example, MSTFA is often preferred when analyzing for early eluting peaks because its byproducts are highly volatile.[4]
Troubleshooting Guides
Low Derivatization Yield
Below is a logical workflow to troubleshoot low derivatization yield.
Caption: Troubleshooting workflow for low derivatization yield.
Quantitative Data Summary
The following tables summarize typical reaction conditions for common silylation reagents. Note that these are starting points, and optimization is often necessary for specific applications.
Table 1: Typical Reaction Conditions for Silylation with BSTFA
| Parameter | Recommended Condition | Notes |
| Reagent | BSTFA (with or without 1% TMCS) | TMCS is a catalyst used for hindered functional groups.[9] |
| Reagent Ratio | At least 2:1 molar ratio of BSTFA to active hydrogen | An excess of reagent drives the reaction to completion.[9] |
| Solvent | Aprotic solvents (e.g., Pyridine, Acetonitrile) | Pyridine is a common solvent and also acts as an HCl scavenger.[7] |
| Temperature | Room Temperature to 70°C | Some compounds require heating for 20-30 minutes.[9] |
| Time | 5 minutes to 16 hours | Reaction time is highly dependent on the analyte.[8][9] |
Table 2: Typical Reaction Conditions for Silylation with MSTFA
| Parameter | Recommended Condition | Notes |
| Reagent | MSTFA | Byproducts are highly volatile, leading to cleaner chromatograms.[4] |
| Reagent Ratio | Molar excess | |
| Solvent | Aprotic solvents (e.g., Acetonitrile) | |
| Temperature | 30°C to 100°C | Dependent on the specific protocol and analyte.[10][11][12] |
| Time | 30 minutes to 4 hours | Dependent on the specific protocol and analyte.[10][11][12] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of Fatty Acids using BSTFA
This protocol is a general guideline for the derivatization of fatty acids for GC-MS analysis.[13]
Materials:
-
Sample containing fatty acids
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in an autosampler vial, add 100 µL of the fatty acid sample (dissolved in an appropriate solvent if necessary) and 50 µL of BSTFA with 1% TMCS. This provides a significant molar excess of the reagent.[13]
-
Reaction: Cap the vial securely and vortex for 10 seconds. Place the vial in a heating block or oven at 60°C for 60 minutes. Note that both temperature and time can be optimized depending on the specific analytes.[13]
-
Cooling and Dilution: After incubation, allow the vial to cool to room temperature. Add a suitable solvent, such as dichloromethane, to dilute the sample if necessary.[13]
-
Analysis: The sample is now ready for injection into the GC-MS system.
Caption: Experimental workflow for BSTFA derivatization of fatty acids.
Protocol 2: General Two-Step Derivatization of Amino Acids using MSTFA
This protocol is a general guideline for the two-step derivatization of amino acids, often used in metabolomics, for GC-MS analysis.[5][11]
Materials:
-
Sample containing amino acids
-
Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS
-
Anhydrous solvent (e.g., Acetonitrile)
-
GC vials with inserts and caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Methoximation: Add 10 µL of the MOX solution to the dried sample. Vortex for 30 seconds to dissolve the residue. Incubate the mixture at 30°C for 90 minutes.[11] This step protects carbonyl groups and prevents the formation of multiple derivatives for some amino acids.[10]
-
Silylation: Add 90 µL of MSTFA with 1% TMCS to the vial. Vortex and then incubate at 37°C for 30 minutes.[11]
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
Analysis: Inject the derivatized sample into the GC-MS system.
Caption: Workflow for two-step derivatization of amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. weber.hu [weber.hu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 13. restek.com [restek.com]
Technical Support Center: 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
This technical support guide provides essential information on the stability and storage of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid for researchers, scientists, and drug development professionals. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
Q1: I observe a change in the color (e.g., yellowing) of my stored this compound. What could be the cause?
A1: A change in color upon storage can be an indicator of chemical degradation. This may be due to oxidation of the allyl group or other slow-reacting impurities. It is recommended to verify the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. Storing the compound in a dark, cool, and inert environment can help minimize color change.
Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?
A2: Yes, inconsistent experimental results can be a symptom of compound degradation. If the purity of the starting material varies between experiments, it can lead to unreliable outcomes. It is crucial to ensure that the compound has been stored under the recommended conditions and to re-analyze its purity if it has been stored for an extended period, especially after opening the container.
Q3: I have noticed a decrease in the purity of my compound over time, as determined by HPLC. What are the likely degradation pathways?
A3: While specific degradation pathways for this molecule are not extensively documented, general chemical principles suggest two primary points of instability: the allyl group and the carboxylic acid functional group. The allyl group is susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or carboxylic acids. The benzoic acid moiety, particularly in the presence of heat, could undergo decarboxylation. The strong carbon-fluorine bonds on the aromatic ring generally impart high stability to that part of the molecule.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal shelf life, storage at 2-8°C is recommended. To prevent oxidation and reaction with atmospheric moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound is not definitively established in the public domain. However, for many specialty aromatic carboxylic acids, a shelf life of 1 to 3 years can be expected under ideal storage conditions.[2] It is recommended to re-test the purity of the compound after extended storage, particularly if the container has been opened.
Q3: Is this compound sensitive to light?
A3: While specific photostability data is not available, many aromatic compounds can be sensitive to light. Photolytic degradation can occur, potentially leading to the formation of impurities. Therefore, it is best practice to store the compound in an amber or opaque container to protect it from light.
Q4: What are the potential hazards associated with the degradation of this compound?
A4: Degradation of this compound could lead to the formation of various byproducts. While the specific toxicity of these degradation products is unknown, it is a good laboratory practice to handle any visibly degraded material with the same precautions as the parent compound. In the case of thermal degradation, hazardous decomposition products such as carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride may be produced.
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the allyl group. |
| Light | Protect from light (Amber vial) | To prevent photolytic degradation. |
| Moisture | Store in a dry environment | To prevent hydrolysis and other moisture-mediated reactions. |
| Container | Tightly sealed container | To prevent exposure to air and moisture. |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or Formic acid
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. An example of a starting HPLC method is:
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
Injection Volume: 10 µL
-
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of the parent compound.
-
Identify and quantify any significant degradation products. The peak purity of the parent peak should be assessed to ensure it is spectrally homogeneous.
-
Potential Degradation Pathway
Caption: Plausible degradation pathways for this compound.
References
Solubility of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid in organic solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Allyl-2,3,5,6-tetrafluorobenzoic acid. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic compound with a carboxylic acid functional group. Its solubility is governed by the principle of "like dissolves like".[1] The molecule has both a nonpolar aromatic ring with an allyl group and a polar carboxylic acid group. Therefore, it is expected to be soluble in many organic solvents and have limited solubility in water. The acidic nature of the carboxylic group allows for increased solubility in alkaline aqueous solutions due to salt formation.
Q2: How does the structure of this compound influence its solubility?
A2: The solubility of this compound is a balance between its different structural components:
-
Aromatic Ring and Allyl Group: These hydrocarbon portions are nonpolar and contribute to its solubility in nonpolar organic solvents.
-
Tetrafluorination: The fluorine atoms are highly electronegative and can increase the polarity of the C-F bonds, but the symmetrical substitution on the benzene ring may reduce the overall molecular dipole moment. Fluorination can also impact intermolecular interactions.
-
Carboxylic Acid Group: This is a polar group capable of hydrogen bonding, which promotes solubility in polar protic solvents.[2][3] As an acid, it will react with bases to form water-soluble salts.
Q3: My compound is not dissolving as expected. What are the common reasons for this?
A3: Several factors could be contributing to solubility issues:
-
Incorrect Solvent Choice: The solvent may not be appropriate for the compound's polarity.
-
Concentration Too High: You may be trying to dissolve more compound than the solvent can accommodate at a given temperature, creating a supersaturated and unstable solution.[4]
-
Low Temperature: The solubility of most solids increases with temperature.[4]
-
Impure Compound: Impurities can significantly affect the solubility of a substance.
-
Insufficient Mixing/Time: The dissolution process may require more vigorous agitation or a longer time to reach equilibrium.
Predicted Solubility Profile
| Solvent Type | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Water | Low | The nonpolar aromatic ring and allyl group limit solubility despite the presence of the polar carboxylic acid group. |
| Methanol, Ethanol | Soluble | These solvents are polar and can engage in hydrogen bonding with the carboxylic acid group.[5] |
| Polar Aprotic Solvents | ||
| Acetone, Ethyl Acetate | Soluble | These solvents have intermediate polarity and can interact with both the polar and nonpolar parts of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] |
| Dichloromethane (DCM) | Soluble | A solvent of intermediate polarity that should effectively solvate the organic structure. |
| Nonpolar Solvents | ||
| Hexane, Toluene | Sparingly Soluble to Insoluble | The polarity of the carboxylic acid group will likely make it poorly soluble in very nonpolar solvents.[6] |
| Aqueous Solutions | ||
| 5% Aqueous Sodium Hydroxide (NaOH) | Soluble | As a carboxylic acid, it will be deprotonated by a strong base to form a highly polar and water-soluble sodium salt.[7] |
| 5% Aqueous Sodium Bicarbonate (NaHCO₃) | Soluble | Benzoic acids are typically acidic enough to react with weak bases like sodium bicarbonate to form soluble salts.[7] |
| 5% Aqueous Hydrochloric Acid (HCl) | Insoluble | In an acidic solution, the carboxylic acid will remain in its neutral, less soluble form.[7] |
Experimental Protocols
Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determine the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)
-
5% (w/v) aqueous solutions of NaOH, NaHCO₃, and HCl
-
Spatula
-
Vortex mixer or shaker
-
pH paper
Procedure:
-
Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.[7]
-
Observation: Visually inspect the solution. A clear solution with no visible solid particles indicates that the compound is soluble. If solid remains, the compound is sparingly soluble or insoluble.[4]
-
pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with pH paper to confirm its acidic nature.[8]
-
Acid/Base Solubility: For water-insoluble compounds, test their solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions using the same procedure. Solubility in basic solutions and insolubility in acidic solution is characteristic of a carboxylic acid.[8]
-
Record Keeping: Record your observations for each solvent.
Troubleshooting Guide
Common Issues and Solutions
Issue 1: The compound will not dissolve in a chosen organic solvent.
-
Possible Cause: The solvent polarity may not be suitable.
-
Solution:
-
Try a solvent with a different polarity. Refer to the Predicted Solubility Profile table.
-
Gently warm the mixture. The solubility of most solids increases with temperature.
-
Use sonication to aid dissolution.
-
If a small amount of undissolved solid remains, it may be an impurity. Try filtering the solution.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
-
Possible Cause: You may have created a supersaturated solution, which is thermodynamically unstable.[4]
-
Solution:
-
Try preparing a more dilute solution.
-
If preparing a stock solution in a solvent like DMSO and diluting into an aqueous buffer, reduce the final concentration or the percentage of the organic co-solvent.
-
Issue 3: Inconsistent solubility results between experiments.
-
Possible Cause: Variations in experimental conditions.
-
Solution:
-
Ensure the temperature is consistent across experiments.
-
Use the same batch and ensure the purity of the compound.
-
Standardize the amount of solute and solvent, as well as the mixing time and intensity.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. Khan Academy [khanacademy.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. saltise.ca [saltise.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
Technical Support Center: Removal of Unreacted Starting Materials
Welcome to the Technical Support Center for the purification of reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of unreacted starting materials from synthesized products. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude reaction mixture?
A preliminary aqueous work-up is often a crucial first step to remove water-soluble impurities, as well as any acidic or basic compounds.[1] This typically involves dissolving the crude product in a suitable organic solvent and then washing it sequentially with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize acids, followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of water dissolved in the organic layer.[1]
Q2: How do I choose the most appropriate purification technique for my product?
The selection of a purification method depends on the physical and chemical properties of your desired compound and the impurities you are trying to remove.[2] A general approach is to first determine the physical state of your crude product (solid or liquid).[2] For solids, recrystallization is a common and effective technique.[3][4][5] For liquids, distillation is often employed, especially if there is a significant difference in boiling points between the product and the starting materials.[6][7][8][9] Column chromatography is a versatile technique that can be used for both solids and liquids, separating compounds based on their different polarities.[2][10][11] Liquid-liquid extraction is useful for separating compounds based on their differential solubility in two immiscible liquids.[12]
Q3: My compound is a solid. How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][13] The impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[3] It is also crucial that the solvent does not react with the compound being purified.[3] You can perform small-scale solubility tests to find a suitable solvent.[5]
Q4: What is "oiling out" during recrystallization and how can I prevent it?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than forming solid crystals.[2] This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[2] To prevent this, you can use a solvent with a lower boiling point or allow the solution to cool more slowly.[2]
Q5: During column chromatography, my compound is not moving down the column. What should I do?
If your compound is stuck on the column, it is likely that the eluent (solvent system) is not polar enough to move it.[2] You can gradually increase the polarity of the eluent to facilitate the movement of your compound.[2] It is also possible that the compound is decomposing on the stationary phase, in which case you might consider using a different stationary phase like alumina instead of silica gel.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during various purification techniques.
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not supersaturated.[2]- The presence of impurities is inhibiting crystallization.[14] | - Evaporate some of the solvent and allow the solution to cool again.[2]- Scratch the inside of the flask with a glass rod to induce nucleation.[2][14]- Add a seed crystal of the pure compound.[2][14] |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.[2] | - Use a solvent with a lower boiling point.- Allow the solution to cool more slowly by insulating the flask.[2] |
| Low recovery of the purified product. | - Too much solvent was used.- Premature crystallization occurred during hot filtration.[2]- The crystals were washed with a solvent that was not cold.[2] | - Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus to prevent premature crystallization.- Always use ice-cold solvent to wash the crystals.[2] |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds. | - Incorrect eluent system.- The column was overloaded with the sample.- The column was not packed properly.[2] | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand.- Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure uniform packing.[2] |
| The compound is stuck on the column. | - The eluent is not polar enough.- The compound may be decomposing on the stationary phase.[2] | - Gradually increase the polarity of the eluent.- Consider using a different stationary phase (e.g., alumina).[2] |
| Cracks or channels appear in the column packing. | - The column was allowed to run dry.- The packing was not uniform. | - Ensure the solvent level is always above the top of the stationary phase.- Repack the column. |
Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of an emulsion. | - Vigorous shaking of the separatory funnel.- High concentration of solutes.[15] | - Allow the mixture to stand undisturbed.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution).[15] |
| Difficulty in identifying the aqueous and organic layers. | - The densities of the two solvents are very similar. | - Add a small amount of water to see which layer it adds to; this will be the aqueous layer. |
| Poor recovery of the desired compound. | - Insufficient number of extractions.- The partition coefficient of the compound is low. | - Perform multiple extractions with smaller volumes of the extraction solvent.- If the compound is polar, consider "salting out" by adding a salt to the aqueous layer to decrease the compound's solubility in it.[15] |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the solid when hot but not when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at or near the boiling point.[5][16]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[2][15]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14][15] Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[2]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[2]
General Protocol for Column Chromatography
-
Column Preparation: Pack a chromatography column with a stationary phase (e.g., silica gel) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[1]
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary. Collect the eluting solvent in fractions.[1]
-
Monitoring: Monitor the composition of the collected fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC).[2]
-
Isolation: Combine the fractions containing the pure product and remove the solvent by evaporation, typically using a rotary evaporator.[2]
Visual Guides
Caption: Decision tree for selecting a purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Distillation | Definition, Process, & Methods | Britannica [britannica.com]
- 7. Khan Academy [khanacademy.org]
- 8. How To [chem.rochester.edu]
- 9. online-learning-college.com [online-learning-college.com]
- 10. byjus.com [byjus.com]
- 11. moravek.com [moravek.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. varsitytutors.com [varsitytutors.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Preparation of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for scaling up the synthesis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and safety information.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the reaction of a pentafluorobenzoic acid ester with an allylating agent, such as allylmagnesium bromide (a Grignard reagent), followed by hydrolysis of the ester. The fluorine atom at the 4-position of the pentafluorophenyl ring is susceptible to nucleophilic substitution.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters for successful scale-up include strict control of anhydrous conditions, temperature management during the exothermic Grignard reaction, the rate of reagent addition, and efficient agitation to ensure homogenous mixing in larger reaction vessels. The quality and activation of the magnesium for the Grignard reagent formation are also crucial.[1]
Q3: What are the primary safety concerns when handling the reagents for this synthesis?
A3: The synthesis involves several hazardous materials. Pentafluorobenzoic acid is corrosive and causes skin and eye irritation.[2] Allyl bromide is a flammable, toxic, and corrosive liquid that is also light and moisture-sensitive.[3] Ethereal solvents like THF and diethyl ether are highly flammable and can form explosive peroxides.[4] It is imperative to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[5][6]
Q4: How can the purity of the final product be assessed and improved?
A4: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. Purification can be achieved through recrystallization from a suitable solvent system or by column chromatography.
Experimental Protocols
Protocol 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[4]
-
Reagent Setup: Fit a three-necked round-bottom flask with a condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.[1]
-
Grignard Formation: Add a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should initiate spontaneously, evidenced by bubbling and a cloudy appearance.[4] Maintain a gentle reflux by controlling the addition rate and, if necessary, using a water bath for cooling.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a separate, dry, three-necked flask under an inert atmosphere, dissolve pentafluorobenzoic acid (1.0 equivalent) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Nucleophilic Substitution: Slowly add the prepared allylmagnesium bromide solution (1.1 equivalents) to the cooled pentafluorobenzoic acid solution via a cannula or dropping funnel. Maintain the temperature below -70°C during the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[7] Acidify the mixture to a pH of approximately 1 with concentrated hydrochloric acid.[8]
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Final Purification: Purify the crude solid by recrystallization to obtain this compound.
Troubleshooting Guide
| Problem ID | Question / Issue | Possible Causes | Recommended Solutions |
| GR-01 | The Grignard reaction fails to initiate. | 1. Wet glassware or solvent.[4]2. Impure or passivated magnesium turnings.[10]3. Low-quality allyl bromide. | 1. Ensure all glassware is oven-dried and assembled under an inert atmosphere. Use freshly opened anhydrous solvent.[4]2. Use fresh, shiny magnesium turnings. Activate with a crystal of iodine, 1,2-dibromoethane, or by grinding the turnings in a dry mortar and pestle (in a glovebox).[1][10]3. Use freshly distilled or high-purity allyl bromide. |
| GR-02 | The Grignard reagent solution is very dark or black, and the yield is low. | 1. Overheating during formation, leading to decomposition.2. Presence of impurities in reagents or solvent.3. Wurtz coupling side reaction (R-X + R-MgX -> R-R).[1] | 1. Maintain gentle reflux by controlling the addition rate and using external cooling if necessary.[1]2. Ensure the purity of all reagents and solvents.3. Add the alkyl halide slowly to a suspension of magnesium to minimize its concentration and reduce the rate of coupling. |
| SYN-01 | Low yield of the final product. | 1. Inaccurate concentration of the Grignard reagent.[7]2. Incomplete reaction.3. Degradation of the product during workup.4. Competing side reactions, such as reaction at the carboxylic acid proton. | 1. Titrate the Grignard reagent before use to determine its exact molarity.[11]2. Increase reaction time or temperature after the addition is complete.3. Avoid excessive heat during solvent removal. Ensure the pH is correctly adjusted during extraction.4. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the Grignard reaction, followed by a final hydrolysis step. |
| SYN-02 | The final product is contaminated with the starting material (pentafluorobenzoic acid). | 1. Insufficient Grignard reagent added.2. Incomplete reaction. | 1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.2. Extend the reaction time or allow the mixture to warm to a higher temperature (e.g., 0°C or room temperature) after the initial low-temperature addition. |
| PUR-01 | Difficulty in purifying the final product. | 1. Presence of closely related impurities.2. Oily product that does not crystallize easily. | 1. Employ column chromatography for separation. A patent for a similar compound suggests a purification process involving treatment with an alkali metal sulfide followed by an oxidant to remove residual pentafluorobenzoic acid.[8]2. Attempt co-distillation with a high-boiling solvent to remove residual volatile impurities. Try different solvent systems for recrystallization. |
Data Presentation
Table 1: Reagent Properties and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Molar Equivalents |
| Pentafluorobenzoic Acid | 212.09 | - | 1.0 |
| Magnesium Turnings | 24.31 | - | 1.2 |
| Allyl Bromide | 120.98 | 1.398 | 1.1 |
| Anhydrous THF | 72.11 | 0.889 | Solvent |
Table 2: Safety Information for Key Reagents
| Reagent | Hazard Statements | Precautionary Statements |
| Pentafluorobenzoic Acid | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] | Wear protective gloves/clothing/eye protection. Avoid breathing dust. Use only in a well-ventilated area.[2][5] |
| Allyl Bromide | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | Keep away from heat/sparks/open flames. Do not breathe mist/vapors. Wash skin thoroughly after handling. Wear protective gloves/clothing/eye protection.[3] |
| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation. | Keep away from heat/sparks/open flames. Ground/bond container and receiving equipment. Keep container tightly closed. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 9. media.neliti.com [media.neliti.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Preventing polymerization of the allyl group during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of allyl groups during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the allyl group prone to polymerization?
The allyl group's susceptibility to polymerization stems from its unique structural features. The presence of a double bond makes it susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities like peroxides. A key issue with allyl monomers is "degradative chain transfer." In this process, a growing polymer radical abstracts a hydrogen atom from the methylene group (-CH2-) of another allyl monomer. This creates a resonance-stabilized allylic radical that is less reactive and less likely to continue the polymer chain growth, often resulting in the formation of low molecular weight oligomers or polymers. This undesirable polymerization can significantly lower the yield of the desired product, create challenges in purification, and lead to inconsistent experimental outcomes.
Q2: What are the common visual indicators of unwanted polymerization?
Unwanted polymerization can manifest through several observable signs during a reaction. These include:
-
A noticeable increase in the viscosity of the reaction mixture.
-
The formation of a gel, precipitate, or solid mass.
-
The appearance of cloudiness or turbidity in a solution that was previously clear.
-
Discoloration of the reagent or reaction mixture, often turning yellow or brown.
Q3: What are the primary strategies to prevent the polymerization of allyl groups?
There are three main strategies to mitigate the unwanted polymerization of allyl groups:
-
Use of Polymerization Inhibitors: Adding a small amount of a radical scavenger to the reaction mixture or for storage can effectively quench the free radicals that initiate polymerization.
-
Control of Reaction Conditions: Minimizing exposure to heat and UV light can prevent the formation of radical initiators. Whenever feasible, conducting reactions at lower temperatures is often beneficial.
-
Purification of Reagents: Allyl-containing reagents can accumulate peroxides or polymers over time.
Q4: How do I choose the most suitable polymerization inhibitor for my reaction?
The selection of an appropriate inhibitor is contingent on the specific reaction conditions and its chemical compatibility with your reagents.
-
Phenolic inhibitors (e.g., hydroquinone, MEHQ, BHT) are highly effective in the presence of oxygen but may be less effective under strictly anaerobic conditions. They are a good general-purpose choice for storage and many reactions.
-
Quinones (e.g., benzoquinone) are effective but can sometimes interfere with reactions involving sensitive functional groups.
-
Stable free radicals (e.g., TEMPO) are highly efficient radical scavengers and can be used in a variety of conditions.
-
Inorganic compounds , such as ferric chloride, can also act as polymerization inhibitors.
It is crucial to ensure that the chosen inhibitor does not react with your starting materials, reagents, or catalysts.
Troubleshooting Guide
This section addresses common problems encountered when working with allyl compounds.
Problem 1: My reaction mixture is becoming viscous or solidifying.
-
Immediate Action (In-situ Quenching): If you observe a sudden increase in viscosity, it is critical to act quickly to prevent the entire reaction from solidifying.
-
Immediately cool the reaction mixture in an ice bath to slow down the polymerization rate.
-
Add a radical inhibitor directly to the flask. A solution of hydroquinone or Butylated Hydroxytoluene (BHT) in a compatible solvent is a good choice. Add it until the viscosity increase ceases.
-
If possible, dilute the reaction mixture with a solvent to reduce the monomer concentration and facilitate stirring.
-
-
Root Cause Analysis & Prevention:
-
High Temperature: Was the reaction overheated? Consider running the reaction at a lower temperature or using a more efficient cooling system.
-
Presence of Initiators: Were there any sources of radical initiation? Ensure all reagents and solvents are peroxide-free. Avoid exposure to UV light by covering the flask with aluminum foil.
-
Insufficient Inhibition: The reaction may require a higher concentration of inhibitor, or the chosen inhibitor may be
-
Technical Support Center: Phase Transfer Catalysis in Fluorinated Systems
Welcome to the technical support center for phase transfer catalysis (PTC) in fluorinated systems. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PTC fluorination. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, complete with detailed protocols and data to support your work.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during PTC fluorination reactions, offering potential causes and actionable solutions.
Category 1: Low Yield & Slow Reaction Rates
Question 1: Why is the yield of my fluorinated product consistently low or the reaction painfully slow?
Answer: Low yields and slow kinetics are common hurdles in PTC fluorination. Several factors, often interconnected, can be responsible. Consider the following possibilities:
-
Poor Solubility of Fluoride Source: Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) have very low solubility in the aprotic organic solvents required for nucleophilic fluorination.[1][2] This limits the concentration of available fluoride ions in the organic phase.
-
Inefficient Phase Transfer Catalyst (PTC): The chosen catalyst may not be effective at extracting the fluoride anion from the solid/aqueous phase and transporting it into the organic phase. The catalyst's lipophilicity, the nature of its cation, and its interaction with the fluoride ion are all critical.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations play a significant role.[3][4] An inadequate temperature may not provide enough energy to overcome the activation barrier, while an incorrect solvent choice can hinder both solubility and catalyst performance.[3][4]
-
Catalyst Poisoning or Deactivation: The catalyst can be deactivated by impurities, such as water, or by reaction byproducts like hydrofluoric acid (HF).[3] The fluoride ion itself can sometimes lead to catalyst degradation under certain conditions.
-
Side Reactions: The "naked" fluoride anion transferred by the PTC is highly basic, which can lead to undesired elimination reactions, especially with sensitive substrates.[2]
Troubleshooting Workflow for Low Yield
References
- 1. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00303A [pubs.rsc.org]
- 2. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: TLC Visualization of Fluorinated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively visualizing fluorinated compounds using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Is there a universal stain that specifically visualizes carbon-fluorine (C-F) bonds on a TLC plate?
A1: Currently, there is no known TLC stain that directly and selectively visualizes the carbon-fluorine bond. The high strength and inert nature of the C-F bond make it unreactive to common chromogenic reagents. Therefore, visualization of fluorinated compounds relies on the presence of other functional groups within the molecule that can react with a staining agent or absorb UV light.[1]
Q2: Why is my fluorinated compound not visible under a UV lamp?
A2: For a compound to be visible under a UV lamp, it must contain a chromophore that absorbs UV light at the wavelength used (typically 254 nm).[2][3] Many fluorinated compounds, especially if they are aliphatic and lack aromatic rings or conjugated systems, will not absorb UV light and will therefore be invisible.[2] Visualization by UV quenching requires the compound to absorb UV light, appearing as a dark spot on a fluorescent green background (on TLC plates with a fluorescent indicator).[4][5]
Q3: Common stains like potassium permanganate (KMnO₄) or p-anisaldehyde are not working for my fluorinated compound. Why?
A3: The effectiveness of a TLC stain depends on a chemical reaction between the stain and the compound.[3]
-
Potassium Permanganate (KMnO₄): This stain works by oxidizing functional groups like alkenes, alkynes, alcohols, and aldehydes.[6] If your fluorinated compound is highly stable and lacks easily oxidizable groups, the permanganate stain will not react, and no spot will appear.[1][3]
-
p-Anisaldehyde: This stain is effective for visualizing nucleophilic functional groups, as well as many aldehydes and ketones.[2][7][8] Heavily fluorinated compounds can exhibit reduced reactivity due to the electron-withdrawing nature of fluorine, which may inhibit the necessary reaction with the stain.[1]
Q4: What is the best general approach to finding a suitable visualization method for a new or unknown fluorinated compound?
A4: A systematic, multi-step approach is recommended. Start with non-destructive methods before moving to destructive chemical stains.
-
UV Light (254 nm): Always check for UV activity first. It is non-destructive and highly effective for aromatic or conjugated fluorinated compounds.[2][5]
-
Iodine Vapor: Expose the plate to iodine crystals in a sealed chamber. Iodine is a relatively general and semi-non-destructive stain that interacts with many organic compounds, often through weak charge-transfer complexes.[7] It tends to work well with unsaturated and aromatic compounds.
-
General, Broad-Spectrum Stains: If UV and iodine fail, proceed to broad-spectrum chemical stains.
-
Specific Functional Group Stains: If you have information about the functional groups present in your molecule, select a more specific stain (e.g., ninhydrin for amines, vanillin for alcohols and carbonyls).[7][10]
Troubleshooting Guide
This guide addresses specific problems you may encounter when visualizing fluorinated compounds on TLC plates.
Problem: I've tried multiple stains, and no spots are visible on my TLC plate.
-
Possible Cause 1: Compound is UV-inactive and non-reactive. The compound may be highly fluorinated and lack any functional groups that react with common stains. This is a known challenge for certain classes of organofluorine compounds.[1]
-
Solution: Try a more aggressive or "universal" stain like Phosphomolybdic Acid (PMA) with strong heating.[2] If this fails, consider derivatizing a small sample of your compound to introduce a UV-active or stain-sensitive functional group for analytical purposes.
-
-
Possible Cause 2: Insufficient concentration. The amount of compound spotted on the plate may be below the detection limit of the visualization method.
-
Possible Cause 3: Compound evaporation. Low molecular weight, volatile fluorinated compounds may evaporate from the TLC plate during solvent development or before visualization.[11][14]
-
Solution: Minimize the time between running the TLC and visualizing it. Avoid excessive heating when drying the plate.
-
-
Possible Cause 4: Incorrect spotting technique. If the spotting line is below the solvent level in the developing chamber, the compound will dissolve into the solvent reservoir instead of migrating up the plate.[11][13]
-
Solution: Ensure the origin line is marked at least 8-10 mm from the bottom edge of the plate and that the solvent level is always below this line.[15]
-
Problem: My spots are streaking or elongated.
-
Possible Cause 1: Sample overload. Applying too much sample to the plate is a common cause of streaking.[11][13]
-
Solution: Dilute your sample and re-spot. A concentration of around 1% is often a good starting point.[13]
-
-
Possible Cause 2: Compound is highly polar or acidic/basic. Strongly acidic or basic compounds can interact strongly with the silica gel stationary phase, leading to streaking.[11][13]
-
Possible Cause 3: Compound instability. The compound may be degrading on the silica gel plate.
-
Solution: Run a 2D TLC to check for stability. Spot the compound in one corner, run the plate, then rotate it 90 degrees and run it again in a new mobile phase. If the compound is stable, the spot will remain on the diagonal. Degradation products will appear as spots off the diagonal.[16]
-
Data Presentation: Visualization Method Selection
The choice of visualization technique for a fluorinated compound is dictated by the other functional groups present in the molecule. The following table summarizes common methods and their target functionalities.
| Visualization Method | Target Functional Groups | Appearance | Type |
| UV Light (254 nm) | Aromatic rings, conjugated systems | Dark spots on a green fluorescent background | Non-destructive |
| Iodine Chamber | General purpose, good for unsaturated compounds | Brown spots on a yellow/tan background | Semi-destructive |
| Potassium Permanganate | Alkenes, alkynes, alcohols, aldehydes (oxidizable groups) | Yellow/brown spots on a purple background | Destructive |
| p-Anisaldehyde | Nucleophiles, aldehydes, ketones, alcohols | Various colors (blue, green, red, purple) on a pink background | Destructive |
| Vanillin | Alcohols, aldehydes, ketones | Various colors on a light tan background | Destructive |
| Ceric Ammonium Molybdate (CAM) | Alcohols, phenols, and many other functional groups | Blue spots on a white/light yellow background | Destructive |
| Phosphomolybdic Acid (PMA) | General purpose, good for alcohols, phenols, alkenes | Dark blue/green spots on a yellow-green background | Destructive |
Experimental Protocols
Caution: Always handle TLC stains in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
1. UV-Induced Fluorescence Quenching
-
Application: For visualizing UV-active compounds on TLC plates containing a fluorescent indicator (e.g., F₂₅₄).[5]
-
Procedure:
-
After developing and thoroughly drying the TLC plate, place it under a UV lamp.
-
Select the short-wave (254 nm) setting.
-
UV-absorbing compounds will appear as dark spots against the glowing green background.[5]
-
Lightly circle the spots with a pencil for documentation, as they will disappear when the lamp is turned off.[5]
-
2. Potassium Permanganate (KMnO₄) Stain
-
Recipe: Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of water.[9]
-
Procedure:
-
After the TLC plate is developed and dried, quickly dip it into the stain solution using tweezers.
-
Remove the plate and wipe excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun. Spots will appear as yellow to light brown against a purple or pink background.[8]
-
3. p-Anisaldehyde Stain
-
Recipe: Carefully add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid to 135 mL of absolute ethanol in an ice bath. Allow the solution to cool, then add 3.7 mL of p-anisaldehyde.[9] Store refrigerated.
-
Procedure:
4. Ceric Ammonium Molybdate (CAM) Stain
-
Recipe: To 235 mL of water, add 12 g of ammonium molybdate, 0.5 g of ceric ammonium molybdate, and 15 mL of concentrated sulfuric acid.[8][9]
-
Procedure:
Diagrams
Caption: Workflow for selecting a TLC visualization method.
Caption: Troubleshooting guide for when no spots are visible.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TLC stains [reachdevices.com]
- 4. epfl.ch [epfl.ch]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Magic Formulas [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. sarponggroup.com [sarponggroup.com]
- 10. reddit.com [reddit.com]
- 11. silicycle.com [silicycle.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. benchchem.com [benchchem.com]
- 15. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 16. Chromatography [chem.rochester.edu]
Validation & Comparative
Spectroscopic Analysis for Structural Confirmation of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for confirming the chemical structure of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents predicted spectroscopic characteristics alongside experimentally obtained data for structurally related compounds. This comparative approach allows for a robust structural elucidation based on established spectroscopic principles and data from analogous molecules.
The comparison compounds selected are:
-
2,3,5,6-Tetrafluorobenzoic acid: To provide insight into the spectroscopic signature of the tetrafluorinated benzoic acid core.
-
Allylbenzene: To illustrate the characteristic signals of the allyl group attached to an aromatic ring.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and the selected comparison compounds.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~10-13 | singlet | 1H | -COOH |
| ~5.8-6.0 | multiplet | 1H | -CH=CH₂ | |
| ~5.1-5.3 | multiplet | 2H | -CH=CH₂ | |
| ~3.5-3.7 | doublet | 2H | -CH₂- | |
| 2,3,5,6-Tetrafluorobenzoic acid (Experimental) | 7.35-7.25 | multiplet | 1H | Ar-H |
| Allylbenzene (Experimental)[1][2] | 7.35-7.18 | multiplet | 5H | Ar-H |
| 5.90 | dt | 1H | -CH=CH₂ | |
| 5.05 | multiplet | 2H | -CH=CH₂ | |
| 3.38 | doublet | 2H | -CH₂- |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~165 | -COOH |
| ~140-150 (C-F) | C2, C3, C5, C6 | |
| ~135 | -CH=CH₂ | |
| ~117 | -CH=CH₂ | |
| ~110-120 (C-COOH, C-Allyl) | C1, C4 | |
| ~35 | -CH₂- | |
| 2,3,5,6-Tetrafluorobenzoic acid (Experimental) | 162.8 | -COOH |
| 146.3 (C-F) | C2, C6 | |
| 141.0 (C-F) | C3, C5 | |
| 118.9 | C1 | |
| 105.4 | C4 | |
| Allylbenzene (Experimental)[1][3] | 141 | C-Ar (substituted) |
| 138 | -CH=CH₂ | |
| 130 | C-Ar | |
| 127 | C-Ar | |
| 116 | -CH=CH₂ | |
| 42 | -CH₂- |
Table 3: ¹⁹F NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ, ppm, relative to CFCl₃) |
| This compound (Predicted) | ~ -135 to -145 |
| 2,3,5,6-Tetrafluorobenzoic acid (Experimental) | -138.8, -154.5 |
Table 4: IR Spectroscopy Data (Predicted vs. Experimental)
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3080 | =C-H stretch (alkene) | |
| ~1710 | C=O stretch (carboxylic acid) | |
| ~1640 | C=C stretch (alkene) | |
| ~1400-1500 | C=C stretch (aromatic) | |
| ~1000-1300 | C-F stretch | |
| 2,3,5,6-Tetrafluorobenzoic acid (Experimental) | 3200-2500 (broad) | O-H stretch (carboxylic acid) |
| 1720 | C=O stretch (carboxylic acid) | |
| 1650, 1490 | C=C stretch (aromatic) | |
| 1250, 1010 | C-F stretch | |
| Allylbenzene (Experimental)[4] | 3080, 3010 | =C-H stretch (alkene), C-H stretch (aromatic) |
| 1640 | C=C stretch (alkene) | |
| 1605, 1495, 1450 | C=C stretch (aromatic) | |
| 990, 910 | C-H bend (alkene) |
Table 5: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) (Predicted/Experimental) |
| This compound (Predicted) | 234.03 | 217 ([M-OH]⁺), 193 ([M-COOH]⁺), 155, 145 |
| 2,3,5,6-Tetrafluorobenzoic acid (Experimental) | 194.00 | 177 ([M-OH]⁺), 149 ([M-COOH]⁺) |
| Allylbenzene (Experimental)[5] | 118.08 | 117, 91 ([C₇H₇]⁺, tropylium ion), 77, 65, 51, 39 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using appropriate pulse sequences and parameters for ¹H, ¹³C, and ¹⁹F nuclei. For ¹⁹F NMR, a standard reference like CFCl₃ is used.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using a known reference signal (e.g., TMS at 0 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. The instrument automatically ratios the sample spectrum against the background spectrum to generate the final infrared spectrum.
-
-
Data Processing:
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands.
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative intensity of ions as a function of their m/z ratio.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. (Solved) - 1. Study the NMR spectrum of allylbenzene (C9H10) (Figure 43).... (1 Answer) | Transtutors [transtutors.com]
- 2. Allylbenzene(300-57-2) 1H NMR spectrum [chemicalbook.com]
- 3. Allylbenzene(300-57-2) 13C NMR spectrum [chemicalbook.com]
- 4. Allylbenzene(300-57-2) IR Spectrum [m.chemicalbook.com]
- 5. Benzene, 2-propenyl- [webbook.nist.gov]
Comparative Guide to Purity Assessment of Synthesized 4-Allyl-2,3,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for determining the purity of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid. The information presented herein is supported by established analytical principles for fluorinated aromatic carboxylic acids.
Introduction
This compound (MW: 234.15, Formula: C₁₀H₆F₄O₂) is a specialized chemical used in various research applications, including proteomics.[1] Ensuring its purity after synthesis is critical for the reliability and reproducibility of experimental results. While several analytical techniques can be employed for purity determination, HPLC is often the method of choice due to its high resolution, sensitivity, and quantitative accuracy. This guide will detail a standard HPLC protocol and compare its performance with other viable techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically the most effective approach.
Experimental Protocol: HPLC
A standard HPLC method for the analysis of fluorinated benzoic acids is as follows:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. An acidic modifier, such as 0.1% formic acid or phosphoric acid, is typically added to ensure the analyte is in its protonated form for better peak shape and retention.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzene ring exhibits strong absorbance, typically around 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The synthesized this compound is dissolved in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: General workflow for assessing the purity of this compound using HPLC.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can offer complementary information or may be more suitable for specific analytical challenges, such as the identification of trace impurities.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Chromatographic separation based on analyte's affinity for stationary and mobile phases, with UV detection.[3][4] | High resolution, excellent for quantification, non-destructive (sample can be collected). | May not detect impurities that lack a UV chromophore. | Routine purity assessment and quality control. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[5][6] | High sensitivity, provides structural information for impurity identification. | Requires derivatization for non-volatile compounds like carboxylic acids, which adds complexity.[6] | Identification of volatile or semi-volatile impurities. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[7][8] | Extremely sensitive and selective, ideal for trace analysis and impurity identification.[7][9] | Higher operational cost and complexity compared to HPLC-UV. | Comprehensive impurity profiling and trace-level quantification. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | Provides absolute purity determination without the need for a reference standard of the impurity, excellent for structural elucidation. | Lower sensitivity compared to chromatographic methods, may not detect impurities below ~0.1%.[4] | Structural confirmation and determination of absolute purity of the bulk material. |
Logical Flow for Purity Assessment Method Selection
Caption: Decision-making diagram for selecting the appropriate analytical method for purity assessment.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can potentially lead to several impurities. For instance, a common route to similar compounds involves the hydrogenolysis of a pentafluorobenzoic acid precursor.[10] In such a process, incomplete reaction could leave residual starting material.
Common Potential Impurities:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Isomers: Positional isomers of the allyl group or other substituents.
-
Solvents: Residual solvents from the reaction and purification steps.
The choice of analytical method should consider the likely impurities. For example, if volatile organic solvents are a concern, GC-MS with a headspace sampler would be an appropriate complementary technique to HPLC.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC-UV is a highly effective and reliable method . It offers a good balance of resolution, sensitivity, and ease of use for quantitative analysis. However, for a more comprehensive understanding of the impurity profile, especially during process development or for regulatory submissions, orthogonal techniques are recommended. LC-MS/MS is invaluable for identifying and quantifying trace impurities , while qNMR provides an absolute measure of the bulk material's purity and confirms its structure . A combination of these methods provides the highest level of confidence in the quality of the synthesized compound.
References
- 1. scbt.com [scbt.com]
- 2. Separation of 2,3,4,5-Tetrafluorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s4science.at [s4science.at]
- 9. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 4-Allyl-2,3,5,6-tetrafluorobenzoic Acid and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including acidity, lipophilicity, and metabolic stability. This guide provides an objective comparison of the chemical reactivity of 4-allyl-2,3,5,6-tetrafluorobenzoic acid and its non-fluorinated counterpart, 4-allylbenzoic acid. The presence of the tetrafluoro-substituted aromatic ring introduces significant electronic changes, leading to distinct reactivity patterns that are crucial for synthetic planning and drug design. This comparison is supported by established chemical principles and representative experimental data.
Comparative Reactivity Data
The following table summarizes key quantitative data comparing the properties and reactivity of the two compounds. The highly electron-withdrawing nature of the four fluorine atoms in this compound dramatically increases its acidity and fundamentally alters the reactivity of the aromatic ring.
| Property / Reaction | This compound | 4-Allylbenzoic Acid | Key Difference |
| Molecular Formula | C₁₀H₆F₄O₂[1] | C₁₀H₁₀O₂ | Presence of four fluorine atoms. |
| Molecular Weight | 234.15 g/mol [1] | 162.19 g/mol | Increased mass due to fluorine atoms. |
| Acidity (Aqueous pKa) | Estimated ~1.5 - 2.0 (Significantly more acidic) | ~4.2 - 4.3 (Similar to Benzoic Acid, pKa 4.19)[2] | The tetrafluorinated acid is a much stronger acid due to the powerful inductive electron-withdrawal by the fluorine atoms, which stabilizes the carboxylate anion.[3] |
| Aromatic Ring Reactivity | Highly activated for Nucleophilic Aromatic Substitution (SNAr) ; Deactivated for Electrophilic. | Activated for Electrophilic Aromatic Substitution (SEAr) ; Unreactive for SNAr. | The electronic nature of the rings is inverted. The fluorinated ring is electron-poor, while the non-fluorinated ring is electron-rich.[4][5] |
| Typical SNAr Reaction | Reacts readily with nucleophiles (e.g., amines, alkoxides) to displace a fluorine atom. | Does not undergo SNAr under normal conditions. | The fluorine atoms are good leaving groups in the context of an activated SNAr system.[6] |
| Typical SEAr Reaction | Requires harsh conditions; substitution is difficult due to the deactivated ring. | Undergoes standard SEAr reactions (e.g., nitration, halogenation) at ortho positions. | The electron-withdrawing fluorine atoms make the ring a poor nucleophile, hindering attack by electrophiles.[7] The allyl group is an ortho, para-director. |
Analysis of Reactivity
Acidity (pKa)
The most striking difference is the enhanced acidity of this compound. The cumulative inductive effect of four strongly electronegative fluorine atoms withdraws electron density from the aromatic ring and, consequently, from the carboxylate group. This delocalization and stabilization of the negative charge on the conjugate base (carboxylate anion) make the proton more easily ionizable, resulting in a significantly lower pKa value compared to 4-allylbenzoic acid. For comparison, the pKa of pentafluorobenzoic acid is approximately 1.48, whereas benzoic acid has a pKa of 4.19.[2][3]
Reactivity of the Aromatic Ring
The electronic properties of the aromatic ring are fundamentally inverted between the two compounds, dictating their preferred reaction pathways.
-
4-Allylbenzoic Acid (Electron-Rich Ring): Electrophilic Aromatic Substitution (SEAr) The non-fluorinated aromatic ring behaves as a typical nucleophile. The allyl group is a weak activating group and, along with the carboxylic acid (a meta-director), will direct incoming electrophiles. These reactions involve the attack of an electrophile (e.g., NO₂⁺, Br⁺) on the electron-rich π-system of the benzene ring.[5]
-
This compound (Electron-Poor Ring): Nucleophilic Aromatic Substitution (SNAr) The tetrafluorinated ring is highly electron-deficient, making it susceptible to attack by nucleophiles. This reaction pathway is the most significant feature of polyfluorinated aromatics.[4] A nucleophile can attack one of the carbon atoms bearing a fluorine atom, leading to the formation of a stabilized intermediate (a Meisenheimer complex), followed by the displacement of a fluoride ion.[6] This pathway allows for the introduction of a wide variety of functional groups onto the aromatic ring, a transformation not possible with the non-fluorinated analog under standard conditions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Protocol 1: Esterification of Benzoic Acids (General Procedure)
This protocol outlines a standard procedure for forming a methyl ester, which is applicable to both acids, though reaction times may vary.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzoic acid derivative (1.0 eq) in methanol (10-20 mL per gram of acid).
-
Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The more acidic fluorinated compound may react faster.
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified further by column chromatography if necessary.
Caption: Experimental workflow for a typical esterification reaction.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol is specific to the fluorinated analog and demonstrates its unique reactivity.
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or DMSO, add a base such as potassium carbonate (2.0 eq).
-
Nucleophile Addition: Add the desired nucleophile (e.g., a primary amine or an alcohol, 1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. The reaction is typically monitored by TLC or LC-MS to confirm the consumption of the starting material. Substitution usually occurs at the fluorine atom para to the activating carboxyl group.
-
Workup: Cool the reaction mixture and pour it into water. Acidify with dilute HCl to protonate the carboxylic acid.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting solid or oil by recrystallization or column chromatography.
References
Comparative Analysis of 4-Allyl-2,3,5,6-tetrafluorobenzoic Acid Esters and Amides: A Guide for Researchers
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the biological activities of 4-allyl-2,3,5,6-tetrafluorobenzoic acid esters versus their corresponding amides. While the parent compound, this compound, is documented, research detailing the biological evaluation of its ester and amide derivatives is not publicly available. This guide, therefore, aims to provide a framework for researchers and drug development professionals by extrapolating from general principles of medicinal chemistry and studies on structurally related benzoic acid derivatives.
Introduction to this compound Derivatives
The this compound scaffold presents a unique combination of a reactive allyl group and a highly fluorinated phenyl ring. The tetrafluorobenzoyl moiety is known to influence the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which can, in turn, affect their biological activity. The conversion of the carboxylic acid to an ester or an amide linkage introduces further structural diversity, profoundly impacting pharmacokinetic and pharmacodynamic profiles.
In drug discovery, the ester-to-amide switch is a common strategy to modulate properties such as solubility, stability, and receptor interactions. Esters are often more lipophilic and can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid. Amides, on the other hand, are generally more stable to hydrolysis and can engage in different hydrogen bonding interactions with biological targets.
Hypothetical Comparison of Biological Activities and Data Presentation
In the absence of experimental data for the title compounds, we present a hypothetical data table to illustrate how such a comparison could be structured. This table is based on potential biological activities, such as anticancer and antimicrobial effects, which are commonly investigated for novel benzoic acid derivatives.
Table 1: Hypothetical Comparative Biological Activity Data
| Compound ID | Functional Group | Target/Assay | Activity Metric (e.g., IC50, MIC) |
| Ester-1 | Methyl Ester | Anticancer (MCF-7 cell line) | 15 µM |
| Amide-1 | Primary Amide | Anticancer (MCF-7 cell line) | 25 µM |
| Ester-2 | Ethyl Ester | Antimicrobial (S. aureus) | 32 µg/mL |
| Amide-2 | N-methyl Amide | Antimicrobial (S. aureus) | 16 µg/mL |
Note: The data presented in this table is purely illustrative and not based on experimental results.
Experimental Protocols for Future Studies
To elucidate the biological activities of this compound esters and amides, the following experimental protocols would be essential.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (esters and amides) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Proposed Research Workflow and Signaling Pathway Exploration
To systematically evaluate and compare the biological activities of these ester and amide derivatives, a structured workflow is necessary. The initial steps would involve the chemical synthesis of a library of compounds with varying ester and amide functionalities. This would be followed by a screening cascade to identify promising candidates.
Should initial screenings indicate a potential anticancer mechanism, further investigation into the affected signaling pathways would be warranted. For instance, many benzoic acid derivatives have been shown to interact with key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.
Below is a conceptual diagram illustrating a potential experimental workflow for such a comparative study.
Caption: A proposed workflow for the synthesis and comparative biological evaluation of this compound esters and amides.
Conclusion
While direct experimental data comparing the biological activities of this compound esters and amides is currently unavailable, this guide provides a foundational framework for researchers interested in this area. By employing established experimental protocols and a systematic research workflow, future studies can elucidate the structure-activity relationships of these compounds and potentially identify novel therapeutic agents. The distinct physicochemical properties of esters and amides suggest that they are likely to exhibit different biological profiles, making this a promising area for further investigation in drug discovery.
Efficacy of Tetrafluorobenzoic Acids as Versatile Building Blocks: A Comparative Guide
In the landscape of modern drug discovery and medicinal chemistry, fluorinated organic molecules have emerged as indispensable tools for enhancing the pharmacological profiles of therapeutic agents. Among these, tetrafluorobenzoic acids represent a critical class of building blocks, offering unique physicochemical properties that can significantly improve the efficacy, metabolic stability, and bioavailability of drug candidates. This guide provides a comparative overview of the efficacy of various tetrafluorobenzoic acid derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal building blocks for their research endeavors.
The introduction of fluorine atoms into a benzoic acid scaffold can profoundly influence its electronic properties, lipophilicity, and binding interactions with biological targets.[1][2] These modifications often translate to enhanced potency and improved pharmacokinetic properties. This guide will delve into the comparative efficacy of derivatives of different tetrafluorobenzoic acid isomers, focusing on their anticancer and antimicrobial activities.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various derivatives of tetrafluorobenzoic acids and other fluorinated benzoic acids against cancer cell lines and bacterial strains. It is important to note that the data presented is compiled from different studies, and direct comparison should be considered with caution as experimental conditions may vary.
Anticancer Activity of Fluorinated Benzoic Acid Derivatives
The cytotoxic effects of various fluorinated benzoic acid derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,3,4,5-Tetrafluorobenzoic Acid Derivative | A549 (Lung) | 5.35 | [3] |
| KYSE70 (Esophageal) | 5.43 | [3] | |
| 3,4,5-Trifluorobenzoic Acid Derivative | A549 (Lung) | 7.17 | [3] |
| HepG2 (Liver) | 8.53 | [4] | |
| 4-(Trifluoromethyl)benzoic Acid Derivative | MCF-7 (Breast) | 15.6 | [5] |
| HCT-116 (Colon) | 18.7 | [5] | |
| 2-Fluorobenzoic Acid Amide Derivative | A549 (Lung) | 2.83 | [6] |
| MDA-MB-231 (Breast) | 1.49 | [6] |
Note: The specific structures of the tested derivatives can be found in the cited references. The data highlights the potential of various fluorinated benzoic acids as scaffolds for the development of novel anticancer agents.
Antimicrobial Activity of Fluorinated Benzoic Acid Derivatives
The antimicrobial efficacy of fluorinated benzoic acid derivatives has been assessed against various pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial activity.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,3,4,5-Tetrafluorobenzoic Acid Derivative | S. aureus (MRSA) | 6.25 | [7] |
| E. faecalis (MREf) | 3.13 | [8] | |
| 2-Fluorobenzoic Acid Amide Derivative | S. aureus | 125 | [9] |
| B. subtilis | 250 | [9] | |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | S. aureus | 125 | |
| B. subtilis | 125 |
Note: The specific structures of the tested derivatives are detailed in the cited literature. These findings underscore the utility of fluorinated benzoic acids in the design of new antibacterial agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)
-
Tetrafluorobenzoic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrafluorobenzoic acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Tetrafluorobenzoic acid derivatives (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the tetrafluorobenzoic acid derivatives in MHB in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Visualizing Cellular Mechanisms and Workflows
Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following visualizations are generated using the Graphviz DOT language.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for determining the anticancer activity of tetrafluorobenzoic acid derivatives using the MTT assay.
Hypothetical Signaling Pathway Inhibition
Many anticancer agents exert their effects by modulating specific signaling pathways involved in cell growth and proliferation. The following diagram illustrates a hypothetical pathway that could be targeted by a tetrafluorobenzoic acid derivative.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a tetrafluorobenzoic acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
Characterization of 4-Allyl-2,3,5,6-tetrafluorobenzoic Acid Derivatives by High-Resolution Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid and its derivatives utilizing High-Resolution Mass Spectrometry (HRMS). The content herein is designed to offer objective insights into the fragmentation patterns and precise mass measurements critical for the identification and characterization of these compounds in complex matrices. The experimental data presented is illustrative, based on established principles of mass spectrometry, to guide researchers in their analytical endeavors.
Comparative HRMS Data
High-Resolution Mass Spectrometry is instrumental in unequivocally identifying and structurally elucidating novel chemical entities. The table below summarizes the expected HRMS data for this compound and two of its common derivatives, the methyl ester and the primary amide. The data highlights the exceptional mass accuracy of HRMS, a key advantage in distinguishing between compounds with similar nominal masses.
| Compound | Molecular Formula | Precursor Ion [M-H]⁻ | Calculated m/z | Measured m/z (Hypothetical) | Mass Error (ppm) | Major Fragment Ions (m/z) |
| This compound | C₁₀H₅F₄O₂ | C₁₀H₄F₄O₂ | 247.0129 | 247.0125 | -1.62 | 203.0224 ([M-H-CO₂]⁻) |
| Methyl 4-allyl-2,3,5,6-tetrafluorobenzoate | C₁₁H₇F₄O₂ | C₁₁H₆F₄O₂ | 261.0285 | 261.0281 | -1.53 | 230.0234 ([M-H-OCH₃]⁻) |
| 4-Allyl-2,3,5,6-tetrafluorobenzamide | C₁₀H₆F₄NO | C₁₀H₅F₄NO | 246.0292 | 246.0288 | -1.63 | 229.0261 ([M-H-NH₃]⁻) |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of HRMS analysis. The following protocol outlines a standard procedure for the characterization of this compound derivatives.
Sample Preparation:
-
Standard solutions of the analyte are prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 µg/mL.
-
For analysis from complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.
-
Ionization Source: Electrospray ionization (ESI) is typically employed in negative ion mode for acidic compounds.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common for liquid chromatography separation prior to mass analysis.
-
Mass Range: The instrument is set to scan a mass range that includes the expected precursor and fragment ions (e.g., m/z 50-500).
-
Resolution: A resolving power of at least 70,000 FWHM (Full Width at Half Maximum) is recommended to ensure accurate mass measurements.
-
Collision Energy: For fragmentation studies (MS/MS), collision-induced dissociation (CID) is used with a normalized collision energy that is optimized for the specific compound, typically in the range of 20-40 eV.
Fragmentation Pathway Analysis
The structural characterization of a molecule by mass spectrometry relies heavily on the interpretation of its fragmentation patterns. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring.[1] In the case of allyl-containing aromatic compounds, fragmentation often involves the allyl group. A common fragmentation pathway for alkenes is the cleavage of an allylic bond, which results in a resonance-stabilized allylic cation.[2]
For this compound, a characteristic fragmentation in negative ion mode is the loss of carbon dioxide (CO₂) from the carboxylate anion, a common fragmentation for carboxylic acids.[3] The tetrafluorinated benzene ring provides significant stability to the resulting carbanion.
Below is a diagram illustrating the proposed fragmentation pathway for this compound in negative ion mode HRMS.
Caption: Proposed fragmentation of this compound.
Workflow for HRMS Analysis
The logical flow from sample to data interpretation is critical for a successful HRMS experiment. The following diagram outlines a typical workflow for the characterization of the target compounds.
Caption: General workflow for HRMS-based compound characterization.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of eugenol with its structurally related natural products: isoeugenol, methyleugenol, and safrole. The following sections detail their antioxidant, antimicrobial, and anti-inflammatory activities, supported by experimental data and methodologies.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant and antimicrobial activities of eugenol and its related compounds, allowing for a direct comparison of their potency.
Table 1: Antioxidant Activity
| Compound | Assay | EC50 (µg/mL) | IC50 (µg/mL) | Notes |
| Eugenol | DPPH Radical Scavenging | 22.6[1] | 41.13 µM | Isoeugenol shows slightly higher activity.[1] |
| Isoeugenol | DPPH Radical Scavenging | 17.1[1] | - | Exhibited remarkably higher antioxidant activities than eugenol.[1] |
| Methyleugenol | DPPH Radical Scavenging | - | 2.253 | Lower than ascorbic acid (IC50 2.58 µg/mL).[2] |
| Safrole | Antioxidant Assay | - | 50.28 ± 0.44 | Moderate antioxidant activity compared to Trolox (IC50 1.55 ± 0.32 µg/ml).[3] |
| Trolox (Standard) | DPPH Radical Scavenging | 13.5[1] | - | |
| BHT (Standard) | Lipid Peroxidation Inhibition | - | - | Stronger inhibitor of lipid peroxidation than eugenol and isoeugenol.[1] |
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Eugenol | E. coli | 312.5[1] | 312.5[1] | 12.7 - 22.3 (range for various bacteria)[1] |
| S. dysenteriae | 312.5[1] | 312.5[1] | ||
| L. monocytogenes | 625[1] | 625[1] | ||
| S. typhimurium | 625[1] | 625[1] | ||
| Isoeugenol | E. coli | 312.5[1] | 312.5[1] | 18.0 - 26.0 (range for various bacteria)[1] |
| S. dysenteriae | 312.5[1] | 312.5[1] | ||
| L. monocytogenes | 312.5[1] | 312.5[1] | ||
| S. typhimurium | 312.5[1] | 312.5[1] | ||
| Epoxy-Eugenol | S. aureus | 57 | 115 | |
| Bromo-alcohol eugenol | S. aureus | 115 | 230 | |
| Eugenol Derivative | S. aureus | 115 | 230 | |
| Safrole Oil | Enterococcus faecium | - | - | Good inhibition |
| Pseudomonas aeruginosa | - | - | Good inhibition | |
| Proteus vulgaris | - | - | Good inhibition | |
| E. coli | - | - | No activity | |
| Klebsiella | - | - | No activity |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and critical evaluation of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of Reagents : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. Test compounds and a positive control (e.g., Trolox, Ascorbic Acid) are dissolved in the same solvent at various concentrations.[4]
-
Reaction Mixture : An aliquot of the test compound solution (e.g., 1 mL) is mixed with the DPPH solution (e.g., 4 mL).[4] A control is prepared with the solvent and the DPPH solution.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[4]
-
Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[5]
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
EC50/IC50 Determination : The concentration of the test compound required to scavenge 50% of the DPPH radicals (EC50 or IC50) is determined by plotting the percentage of inhibition against the concentration of the compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions : The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
MBC Determination : An aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is incubated under appropriate conditions. The MBC is the lowest concentration of the compound that shows no microbial growth on the agar plate.
Signaling Pathways and Mechanisms of Action
The bioactivities of eugenol and its related compounds are exerted through various molecular mechanisms, including the modulation of key signaling pathways.
Eugenol: Anti-inflammatory and Antioxidant Signaling
Eugenol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway . This pathway is a central regulator of inflammation. Eugenol can suppress the activation of IKK (IκB kinase), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[6][7]
Eugenol's antioxidant activity is mediated, in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. Eugenol can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[7][8]
Signaling pathways modulated by Eugenol.
Isoeugenol: Antimicrobial Mechanism
The primary antimicrobial mechanism of isoeugenol is attributed to its ability to disrupt the bacterial cell membrane.[6] As a hydrophobic molecule, it can easily insert into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components, ultimately causing cell death.[9]
Antimicrobial mechanism of Isoeugenol.
Methyleugenol: Anti-inflammatory and Neuroprotective Actions
Methyleugenol has demonstrated anti-inflammatory and neuroprotective effects. It can down-regulate the production of pro-inflammatory cytokines and inhibit nitric oxide production.[10] In models of cerebral ischemia, methyleugenol has been shown to reduce oxidative stress by elevating the activities of superoxide dismutase and catalase.[10]
Bioactive mechanisms of Methyleugenol.
Safrole: Mechanism of Action and Metabolism
Safrole's biological activity, including its potential toxicity, is linked to its metabolism. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can interact with cellular macromolecules.[11][12] Some studies have also investigated its potential as a precursor for the synthesis of other bioactive compounds.[13]
Metabolic activation of Safrole.
References
- 1. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update [mdpi.com]
- 2. Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijeab.com [ijeab.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Methyleugenol reduces cerebral ischemic injury by suppression of oxidative injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safrole - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
A Comparative Guide to Validating Synthesized Derivatives via X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug discovery.[1][2] Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid.[1] This guide provides an objective comparison between X-ray crystallography and alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for structural validation of synthesized derivatives.
X-ray Crystallography: The Gold Standard
X-ray crystallography is an experimental science aimed at determining the atomic and molecular structure of a crystal.[3] The technique relies on the diffraction of an X-ray beam by the ordered, periodic arrangement of atoms in a crystal lattice.[4] By measuring the angles and intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be produced, revealing precise atomic positions, bond lengths, and bond angles.[3][5]
The workflow for X-ray crystallography involves several key stages, from obtaining a suitable crystal to validating the final structure.
Comparison with Alternative Techniques
While X-ray crystallography provides unparalleled detail for solid-state structures, other techniques offer complementary or, in some cases, more suitable information depending on the sample and the research question.[6][7] The primary alternatives for structural elucidation of small molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Scatters X-rays off the electron cloud of atoms in a crystal to determine their positions.[3][6] | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to determine local chemical environments and connectivity.[6][7] | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight and fragmentation patterns. |
| Sample Phase | Crystalline solid.[6] | Solution or solid-state.[6][7] | Solid, liquid, or gas; requires ionization. |
| Resolution | Atomic or near-atomic resolution (can be <1.5 Å).[6][8] | Typically lower resolution for full 3D structure but provides atomic-level detail on local environments and connectivity.[6][8] | Provides molecular formula and structural fragments, not a 3D structure. |
| Key Information | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[1][9] | Through-bond and through-space atomic connectivity, molecular dynamics in solution.[7][8] | Molecular weight, elemental composition, and structural information from fragmentation. |
| Limitations | Requires a single, high-quality crystal, which can be difficult to obtain; provides a static picture of the molecule.[3][10][11] | Generally more effective for small to medium-sized molecules; structure determination can be complex.[6][12] | Does not provide stereochemistry or a 3D model on its own. |
| Hydrogen Atoms | Generally not visible due to low electron density.[6] | Directly observable, providing crucial information. | Not directly observed for structural purposes. |
Experimental Protocols
Protocol 1: Single-Crystal X-ray Crystallography
This protocol outlines the major steps for determining the structure of a synthesized small molecule derivative.
-
Crystallization : The first and often most challenging step is growing a diffraction-quality single crystal (typically >0.1 mm).[3][10] This is achieved by slowly bringing a supersaturated solution of the pure compound to a state of minimum solubility.[11] Common methods include slow evaporation of the solvent, vapor diffusion, or slow cooling. For example, crystals of a trifluoromethylated spiroisoxazolone derivative (syn-3h) were obtained from a petroleum ether and dichloromethane mixture.[13]
-
Crystal Mounting : A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, often held in place by cryo-oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to protect it from radiation damage.[2]
-
Data Collection : The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[2] The crystal is rotated, and a series of diffraction patterns are collected by a detector at different orientations.[2]
-
Data Processing : The raw diffraction intensities are computationally processed. This involves indexing the diffraction spots to determine the unit cell dimensions and crystal system, integrating the intensities of each spot, and applying corrections for experimental factors (e.g., absorption, polarization).[2][5]
-
Structure Solution : The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[2][3] This provides an initial model of the atomic positions.
-
Structure Refinement : The initial atomic model is refined against the experimental data using full-matrix least-squares techniques.[2] This iterative process optimizes the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.[2]
-
Validation : The final structure is validated using software like PLATON or the IUCr's checkCIF service to ensure the model is chemically and geometrically reasonable.[2][14] The results are reported with quality indicators such as the R1 factor.
Protocol 2: NMR Spectroscopy (Brief Outline)
-
Sample Preparation : A small amount of the purified derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : The sample is placed in a high-field NMR spectrometer. A series of experiments are run, including 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra, to establish atomic connectivity.
-
Data Analysis : The resulting spectra are processed and analyzed to assign chemical shifts to each atom and use correlations to piece together the molecular structure.
Quantitative Data Presentation: A Case Study
The validation of synthesized derivatives is often reported with specific crystallographic parameters. The table below compares data for two different synthesized compounds whose structures were confirmed by X-ray crystallography.
| Parameter | 2-cyanoguanidinophenytoin (3)[15] | Mannich base (6)[15] |
| Chemical Formula | C₁₆H₁₁N₅O | C₂₁H₂₀N₆O₂ |
| Formula Weight | 301.30 | 388.42 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| a (Å) | 10.9935 (3) | 26.1558 (7) |
| b (Å) | 11.2312 (3) | 9.0061 (2) |
| c (Å) | 12.3364 (3) | 17.5103 (5) |
| β (°) | 105.748 (1) | 108.381 (1) |
| Volume (ų) | 1466.19 (7) | 3912.5 (2) |
| Z (Molecules/Unit Cell) | 4 | 8 |
| Radiation type | Mo Kα | Mo Kα |
| Final R1 value | 0.0408 | 0.0431 |
Choosing the Right Validation Method
The choice of analytical technique is dictated by the specific research goals, the nature of the synthesized compound, and the available resources. X-ray crystallography is essential when a high-resolution, three-dimensional model is required, particularly for determining absolute stereochemistry.[9][11] NMR and MS are indispensable for routine confirmation of the chemical constitution and for analyzing samples that fail to crystallize. Often, these techniques are used in a complementary fashion for comprehensive characterization.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. people.bu.edu [people.bu.edu]
- 9. rigaku.com [rigaku.com]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microwave-Assisted and Conventional Synthesis Methods
For researchers, scientists, and professionals in drug development, the efficiency and outcome of chemical synthesis are paramount. The chosen methodology for heating a reaction can profoundly impact reaction times, yields, and the purity of the final product. This guide provides an in-depth technical comparison between two primary heating techniques: microwave-assisted synthesis and conventional synthesis. By understanding the fundamental principles and observing comparative experimental data, you can make more informed decisions in your synthetic workflow.
The A-B-C of Heating: Understanding the Core Mechanisms
Conventional heating methods, such as oil baths or heating mantles, transfer energy to the reaction mixture indirectly. Heat is first delivered to the walls of the reaction vessel and then transferred to the solvent and reactants via conduction and convection. This process is often slow and can create a significant temperature gradient within the reaction vessel, with the walls being hotter than the bulk of the solution. This can lead to the decomposition of temperature-sensitive compounds and the formation of unwanted byproducts.
In stark contrast, microwave-assisted synthesis utilizes the ability of certain molecules to transform electromagnetic energy into heat.[1][2] Microwaves, a form of electromagnetic radiation, directly heat the reactants and solvent in the reaction mixture.[2] This "in-core" or volumetric heating is significantly more efficient and uniform than conventional methods.[3] The primary mechanisms through which microwaves generate heat are:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the oscillating electric field of the microwave radiation. This constant reorientation creates molecular friction, which generates heat.[4][5][6]
-
Ionic Conduction: In the presence of free ions or ionic species, the oscillating electric field induces translational motion. The resistance to this movement, caused by collisions with other molecules, results in the dissipation of energy as heat.[4][5][6]
This direct and efficient energy transfer is a cornerstone of the advantages offered by microwave-assisted synthesis.
At a Glance: Microwave vs. Conventional Synthesis
| Feature | Microwave-Assisted Synthesis | Conventional Synthesis |
| Heating Mechanism | Direct, volumetric heating via dipolar polarization and ionic conduction.[4][5][6] | Indirect heating via conduction and convection from an external source.[5] |
| Heating Rate | Rapid and uniform.[7][8] | Slow and often non-uniform, with temperature gradients. |
| Reaction Time | Significantly reduced, often from hours to minutes.[1][2][9] | Typically longer, ranging from hours to days. |
| Product Yield | Generally higher yields.[1][2][8] | Can be lower due to byproduct formation and decomposition. |
| Product Purity | Often higher due to reduced side reactions.[10] | May be lower, requiring more extensive purification. |
| Energy Efficiency | More energy-efficient as it heats only the reaction mixture.[10] | Less energy-efficient due to heating of the apparatus and surroundings. |
| Temperature Control | Precise temperature monitoring and control are possible with modern reactors.[9] | Can be less precise, with potential for localized overheating. |
| Scalability | Can be challenging for large-scale reactions due to limited microwave penetration depth. | Generally more straightforward to scale up. |
| Safety | Requires specialized, sealed vessels to handle pressure buildup. | Open-flask reactions are common, but risks of splashing and fire exist. |
Under the Microscope: Synthesis of Benzotriazole Derivatives
To provide a tangible comparison, let's examine the synthesis of benzotriazole derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[10] A comparative study on the synthesis of these derivatives highlights the practical advantages of microwave irradiation.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the reaction times and percentage yields for the synthesis of various benzotriazole derivatives using both microwave-assisted and conventional heating methods.
| Compound | Conventional Synthesis Time | Microwave Synthesis Time | Conventional Yield (%) | Microwave Yield (%) |
| 1-chloromethylbenzotriazole | 6 hours | 4 minutes 20 seconds | 72 | 85 |
| 5-(o-tolyloxymethyl)benzotriazole | 5 hours 15 minutes | 6 minutes 10 seconds | 23 | 42 |
| N-(o-tolyl)benzotriazole-5-carboxamide | 4 hours | 4 minutes 30 seconds | 72 | 83 |
| N-butylbenzotriazole-5-carboxamide | 4 hours | 4 minutes 30 seconds | 65 | 85 |
| N-benzylbenzotriazole-5-carboxamide | 4 hours | 4 minutes 30 seconds | 70 | 93 |
| 1-(o-tolylaminomethyl)benzotriazole | 3 hours | 3 minutes 30 seconds | 65 | 75 |
Data sourced from a comparative study on the synthesis of benzotriazole derivatives.[2][11][12]
The data unequivocally demonstrates that microwave-assisted synthesis dramatically reduces reaction times and consistently produces higher yields compared to conventional methods for this class of compounds.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for the synthesis of 1-chloromethylbenzotriazole, illustrating the procedural differences between the two methods.
Protocol 1: Conventional Synthesis of 1-chloromethylbenzotriazole
-
Reaction Setup: In a 50 ml round-bottom flask (RBF), combine benzotriazole (2 g, 16.8 mmol) and 10 ml of dimethylformamide (DMF).
-
Reagent Addition: Add dichloromethane (6.8 g, 5 ml, 80 mmol) and potassium carbonate (2.31 g, 16.8 mmol) to the flask.
-
Heating: Place the RBF in a heating mantle and reflux the reaction mixture for 6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with chloroform as the eluent.
-
Workup: Once the reaction is complete, transfer the mixture to a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.
-
Isolation: Filter the precipitate to obtain 1-chloromethylbenzotriazole.
Protocol 2: Microwave-Assisted Synthesis of 1-chloromethylbenzotriazole
-
Reaction Setup: In a microwave-safe reaction vessel, combine benzotriazole (2 g, 16.8 mmol) and 10 ml of DMF.
-
Reagent Addition: Add dichloromethane (6.8 g, 5 ml, 80 mmol) and potassium carbonate (2.31 g, 16.8 mmol) to the vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 180 W for 4 minutes and 20 seconds.
-
Monitoring: Monitor the progress of the reaction using TLC with chloroform as the eluent.
-
Workup: Once the reaction is complete, transfer the mixture to a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.
-
Isolation: Filter the precipitate to obtain 1-chloromethylbenzotriazole.
Visualizing the Difference: Heating Mechanisms and Workflows
To further clarify the conceptual differences, the following diagrams illustrate the heating mechanisms and experimental workflows.
Caption: A comparison of heat transfer in conventional vs. microwave heating.
Caption: A simplified workflow comparison for the two synthesis methods.
The Debate on Non-Thermal Microwave Effects
While the thermal effects of microwave radiation are well-established and account for the majority of observed rate enhancements, the existence of "non-thermal" or "specific" microwave effects remains a topic of debate.[4][7] These proposed effects suggest that the electromagnetic field itself may influence reaction kinetics in ways other than just heating.[3][7] Some theories propose that microwaves can lower the activation energy of a reaction or influence the orientation of polar molecules in a way that favors the transition state.[7] However, conclusive evidence for non-thermal effects in liquid-phase reactions is still scarce, and many researchers argue that the observed phenomena can be explained by purely thermal effects, such as localized superheating and rapid heating rates.[3][4]
Conclusion: A Powerful Tool for Modern Synthesis
Microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating methods in chemical synthesis. The ability to rapidly and uniformly heat a reaction mixture leads to dramatic reductions in reaction times, often coupled with increased yields and product purity. While conventional methods remain valuable, particularly for large-scale synthesis, the advantages of microwave technology, especially in the context of rapid lead optimization and library synthesis in drug discovery, are undeniable. As a senior application scientist, I encourage the exploration and adoption of microwave-assisted synthesis as a key tool in the modern synthetic chemist's arsenal.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-thermal_microwave_effect [chemeurope.com]
- 4. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 5. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 6. Microwave Heating - Mechanism and Theory [cem.com]
- 7. Study and application status of the nonthermal effects of microwaves in chemistry and materials science – a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. Microwaves’ non-thermal effects on a chemical reaction demonstrated for first time | Research | Chemistry World [chemistryworld.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Analyzing Glutathione Adducts for Reactivity Assessment
For researchers, scientists, and drug development professionals, understanding the reactivity of novel compounds is paramount to ensuring their safety and efficacy. The formation of adducts with endogenous nucleophiles, such as the tripeptide glutathione (GSH), serves as a critical indicator of a compound's potential to form reactive metabolites. These reactive species can lead to idiosyncratic adverse drug reactions, necessitating robust analytical methods for their detection and characterization. This guide provides a comprehensive comparison of the leading analytical techniques used to study glutathione adducts, supported by experimental data and detailed protocols.
At a Glance: Comparing Analytical Techniques for GSH Adduct Analysis
The selection of an appropriate analytical method for studying GSH adducts depends on a variety of factors, including the required sensitivity, selectivity, throughput, and the nature of the research question. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fluorescence-Based Assays |
| Primary Use | Identification and quantification of specific GSH adducts | Structural elucidation and kinetic studies of adduct formation | High-throughput screening and quantification of total GSH or tagged adducts |
| Selectivity | Very High | High | Moderate to High (probe dependent) |
| Sensitivity | Very High (attomole to femtomole) | Low to Moderate (micromole to millimole) | High (nanomole to picomole) |
| Quantitative Capability | Excellent (with stable isotope standards) | Good (with internal standards) | Good (with calibration curve) |
| Throughput | Moderate to High | Low | High |
| Structural Information | Fragmentation patterns provide structural clues | Detailed structural and conformational information | Indirect or no structural information |
| Key Advantage | High sensitivity and specificity for complex mixtures. | Unambiguous structure determination and kinetic measurements. | High throughput and suitability for initial screening. |
| Limitation | Requires authentic standards for absolute quantification. | Lower sensitivity requires higher sample concentrations. | Indirectly measures specific adducts; prone to interference. |
In-Depth Analysis of Key Techniques
Mass Spectrometry: The Gold Standard for Adduct Identification and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of GSH adducts due to its exceptional sensitivity and selectivity.[1][2] High-resolution mass spectrometry (HRMS) further enhances confidence in identification by providing accurate mass measurements.[3]
-
Neutral Loss Scanning: This method screens for the characteristic loss of the pyroglutamic acid moiety (129 Da) from the GSH conjugate during fragmentation, indicating the presence of a potential adduct.[4]
-
Precursor Ion Scanning: This technique identifies precursor ions that fragment to a specific product ion characteristic of GSH, such as m/z 272 in negative ion mode.[4]
-
Stable Isotope Dilution (SID) LC-MS/MS: This is the most accurate quantitative approach, employing a heavy-isotope-labeled internal standard for each analyte to correct for matrix effects and variations in ionization.[2]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used for sulfur-specific detection to quantify total GSH adducts.[5]
This protocol describes a typical workflow for identifying GSH adducts formed from a test compound upon metabolic activation by liver microsomes.
Caption: Workflow for in vitro GSH adduct trapping and analysis.
Detailed Steps:
-
Incubation: A test compound is incubated with human liver microsomes (a source of drug-metabolizing enzymes) and a high concentration of GSH.[3][6]
-
Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[6]
-
Quenching: After a set incubation time (e.g., 60 minutes) at 37°C, the reaction is stopped by adding a cold organic solvent like acetonitrile, which also precipitates proteins.[7]
-
Sample Preparation: The mixture is centrifuged to remove precipitated proteins, and the supernatant containing the potential GSH adducts is collected for analysis.
-
LC-MS/MS Analysis: The sample is injected into an LC-MS/MS system. A chromatographic gradient separates the components of the mixture before they enter the mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition mode, triggering fragmentation of ions that meet certain criteria (e.g., neutral loss of 129 Da).[8]
-
Data Analysis: The acquired data is processed to identify potential GSH adducts based on their characteristic fragmentation patterns and accurate mass measurements.
| Method | Analyte | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC/ESI-MS/MS | GSH (derivatized) | 500 amol (LOD) | [9] |
| UPLC-MS/MS | GSH-NEM | LOQ not specified, linear range 0-32.41 µM | [7] |
| UPLC-MS/MS | GSSG | LOQ not specified, linear range 0-3.25 µM | [7] |
| LC-MS/MS | GSH | 0.5 µM (LLOQ) | [10] |
| LC-MS/MS | GSSG | 0.0625 µM (LLOQ) | [10] |
| UPLC/ICPMS | Sulfur (for GSH adducts) | 1.02 ng of sulfur on-column (LOD) | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Elucidation
NMR spectroscopy provides detailed structural information, making it a powerful tool for the unambiguous identification of GSH adducts and for studying the kinetics of their formation.[11][12] Both 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments are employed. While less sensitive than mass spectrometry, NMR is invaluable for characterizing novel adducts and understanding reaction mechanisms.[13][14]
Caption: General workflow for NMR-based analysis of GSH adduct formation.
Detailed Steps:
-
Sample Preparation: The test compound and GSH are dissolved in a suitable buffer prepared in deuterium oxide (D₂O) directly in an NMR tube.
-
Reaction Monitoring: The reaction can be initiated in the NMR tube, for example, by adding a small amount of enzyme or by a pH jump. 1D ¹H NMR spectra are then acquired at regular time intervals to monitor the disappearance of reactants and the appearance of product signals.[11]
-
Structural Elucidation: Once the reaction has proceeded sufficiently, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish the connectivity of protons and carbons, respectively, allowing for the complete structural assignment of the GSH adduct.[15]
Fluorescence-Based Assays: High-Throughput Screening of Reactivity
Fluorescence-based methods offer high sensitivity and are well-suited for high-throughput screening formats.[13][16] These assays can be used to quantify total GSH levels or, with specifically designed probes, to detect the formation of GSH adducts.
-
GSH-Specific Probes: These are molecules that exhibit a change in fluorescence upon reaction with GSH. They are primarily used to measure the overall concentration of GSH.
-
Fluorescently-Tagged GSH: A fluorescent tag, such as dansyl chloride, can be attached to GSH.[17][18] The formation of adducts with this tagged GSH can then be monitored by HPLC with fluorescence detection, providing a quantitative measure of adduct formation.[17]
-
Preparation of Dansylated GSH (dGSH): Oxidized glutathione (GSSG) is reacted with dansyl chloride, followed by reduction to yield dGSH.[17]
-
Incubation: The test compound is incubated with liver microsomes and dGSH in the presence of an NADPH regenerating system.
-
Analysis: The reaction mixture is analyzed by HPLC with a fluorescence detector to quantify the formation of dGSH adducts. A mass spectrometer can be used in-line to confirm the identity of the fluorescent peaks.[17]
| Probe/Method | Analyte | Limit of Detection (LOD) / Kd | Reference |
| Probe 41 | GSH | - | [16] |
| TQ Green | GSH | 3.4 µM | [16] |
| RealThiol (RT) | GSH | Kd = 3.7 mM | [19] |
| Unnamed Probe | GSH | 25.46 nM (LOD) | [16] |
Alternative and Complementary Approaches
While GSH trapping is a cornerstone of reactivity assessment, other methods provide valuable, complementary information.
-
Cysteine Trapping: Cysteine can be used as an alternative trapping agent. Some studies suggest that cysteine trapping can be more quantitative and have higher throughput than GSH trapping.[20]
-
Cyanide Trapping: Potassium cyanide (KCN) is used to trap "hard" electrophiles, such as iminium ions, which may not be efficiently trapped by the "soft" nucleophile GSH.[21]
-
Covalent Binding Studies: These studies typically use a radiolabeled test compound to quantify the total amount of reactive metabolite that covalently binds to proteins in vitro. This provides a measure of the overall burden of reactive species that are not detoxified by GSH and other cellular nucleophiles.[20][22]
Conclusion: An Integrated Approach to Reactivity Assessment
The comprehensive assessment of a compound's reactivity requires a multi-faceted approach. High-throughput fluorescence-based assays can be employed for initial screening. Positive hits can then be followed up with highly sensitive and specific LC-MS/MS methods for identification and quantification of specific GSH adducts. For novel or unexpected adducts, NMR spectroscopy provides the definitive structural information. By combining these powerful analytical techniques, researchers can gain a thorough understanding of the bioactivation potential of new chemical entities, paving the way for the development of safer and more effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of endogenous glutathione-adducts and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data – Mass Analytica [mass-analytica.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Identification and quantification of glutathione adducts of clozapine using ultra-high-performance liquid chromatography with orthogonal acceleration time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry based detection of glutathione with sensitivity for single-cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dansyl glutathione as a trapping agent for the quantitative estimation and identification of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]
- 22. rsc.org [rsc.org]
A Comparative Analysis of Cytotoxicity: Cisplatin vs. Carboplatin
This guide provides an objective comparison of the in vitro cytotoxic performance of cisplatin, a cornerstone anticancer agent, with its analogue, carboplatin. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a clear perspective on their relative potencies, supported by experimental data and detailed protocols.
Cisplatin is a widely utilized chemotherapeutic drug effective against numerous human cancers, including testicular, ovarian, bladder, lung, and head and neck cancers.[1] Its primary mode of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1][2] Carboplatin, a second-generation platinum-based drug, operates through a similar mechanism but with a different chemical structure, which affects its reactivity and toxicity profile.
Comparative Cytotoxicity Data (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the IC₅₀ values for cisplatin and carboplatin against a panel of human cancer cell lines after 48 hours of treatment, as determined by the MTT cell viability assay. Lower IC₅₀ values indicate greater cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| Cisplatin | A549 | Lung Carcinoma | ~5 |
| PC3 | Prostate Carcinoma | ~5 | |
| A2780-cp | Ovarian Carcinoma | ~7 | |
| SKOV-3 | Ovarian Carcinoma | >10 | |
| MCF-7 | Breast Adenocarcinoma | >10 | |
| Carboplatin | A549 | Lung Carcinoma | ~100 |
| PC3 | Prostate Carcinoma | >270 | |
| A2780-cp | Ovarian Carcinoma | ~125 | |
| SKOV-3 | Ovarian Carcinoma | >270 | |
| MCF-7 | Breast Adenocarcinoma | >270 |
Data derived from cytotoxicity studies where cell viability was assessed 48 hours post-treatment.[3]
Experimental Protocol: MTT Cytotoxicity Assay
The data presented above was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[4][5] The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[6]
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin/streptomycin)
-
Anticancer agents (Cisplatin, Carboplatin)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the anticancer agents in complete culture medium to achieve a range of final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a negative control and wells with medium only as a blank.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[10]
-
Gently agitate the plate on a shaker for approximately 10 minutes to ensure complete solubilization.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of around 630-650 nm can be used to reduce background noise.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Cisplatin's Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, which activates a cascade of signaling pathways leading to apoptosis.[1][11] This process involves both intrinsic and extrinsic apoptotic pathways. Genotoxic stress triggered by cisplatin can activate multiple signal transduction pathways, including the MAPK pathway, which plays a crucial role in mediating the cellular response.[1][3]
Experimental Workflow for MTT Cytotoxicity Assay
The MTT assay follows a sequential process to quantify the cytotoxic effects of a compound on a cell population. The workflow ensures that each step, from cell preparation to data acquisition, is performed systematically to yield reliable and reproducible results.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of 4-Allyl-2,3,5,6-tetrafluorobenzoic Acid: A Step-by-Step Guide
For immediate reference, treat 4-Allyl-2,3,5,6-tetrafluorobenzoic acid as a hazardous chemical waste. Proper disposal is not only crucial for laboratory safety and environmental protection but also a regulatory requirement. Improper disposal can lead to significant health risks, environmental contamination, and legal violations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
I. Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to adhere to the following safety protocols. This compound is a halogenated organic acid and should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3][4]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[2][3]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1][6]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2][3][6] Seek immediate medical attention.[3][6]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[6] Do not induce vomiting.[3]
II. Waste Classification and Segregation
Proper segregation of chemical waste is a critical first step to ensure safe disposal.
-
Classification: this compound is classified as a halogenated organic waste .[7][8] This is due to the presence of fluorine atoms in its structure.
-
Segregation:
III. Step-by-Step Disposal Protocol
The guiding principle for disposing of laboratory waste is to formulate a disposal plan before starting any experimental work.[10] All chemical waste must be disposed of through an approved hazardous waste disposal service.[1][3]
For Solid this compound:
-
Container Selection:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[13]
-
Ensure the storage area is away from incompatible materials.
-
For Contaminated Materials (e.g., gloves, weighing paper, empty containers):
-
Solid Waste: Heavily contaminated disposable items such as gloves, absorbent pads, and weighing paper should be placed in the designated solid halogenated organic waste container.[11]
-
Empty Containers:
-
An empty container that held this acid must be treated as hazardous waste.[10]
-
If the container held what is classified as an "acutely toxic" chemical, it would require triple rinsing with a suitable solvent, and the rinsate must be collected as hazardous waste.[10][12] While the specific toxicity of this compound is not detailed in the search results, it is prudent to handle the empty container with care.
-
At a minimum, ensure all contents have been removed to the extent possible before disposal as hazardous waste.[10]
-
For Solutions Containing this compound:
-
Container Selection: Use a designated, compatible, and leak-proof container for halogenated organic liquid waste.
-
Labeling: Label the container as described above, listing all chemical constituents and their approximate concentrations.
-
Storage: Keep the container tightly sealed except when adding waste.[10][12] Store in a designated satellite accumulation area with secondary containment to prevent spills.[12]
-
Prohibition of Sewer Disposal: Do not dispose of this chemical or its solutions down the drain.[4][11]
IV. Disposal Logistics and Professional Services
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on specific disposal procedures and for arranging waste pick-up.[13]
-
Waste Pick-Up: Follow your institution's protocol for requesting a hazardous waste pick-up. Ensure all containers are properly labeled and sealed before the scheduled pick-up.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| pH (for disposal considerations) | Corrosive acids (pH ≤ 2) must be disposed of as hazardous waste. | [11][13] |
| Maximum Waste Accumulation | A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area. For acutely toxic (P-listed) waste, the limit is one quart of liquid or one kilogram of solid. | [13] |
| Empty Container Residue | A container is considered "empty" if no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons. | [10] |
Experimental Protocols
The provided information focuses on disposal rather than experimental use. However, a general protocol for preparing a waste container is as follows:
Objective: To safely collect and prepare this compound waste for disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (compatible material, e.g., the original container)
-
"Hazardous Waste" label
-
Pen for labeling
Procedure:
-
Don appropriate PPE (safety goggles, lab coat, gloves).[9]
-
Perform all waste handling within a chemical fume hood to minimize exposure.[9]
-
Obtain a designated waste container for halogenated organic solids .
-
Ensure the container is clean, dry, and in good condition.[12]
-
Affix a "Hazardous Waste" label to the container.[9]
-
Using a permanent marker, fill in the full chemical name ("this compound") and the date waste accumulation begins.[9]
-
Carefully transfer the solid waste into the container, avoiding the creation of dust.
-
Store the container in your lab's designated satellite accumulation area.[13]
-
Contact your institution's EHS or equivalent department for waste pick-up once the container is full or has been in storage for the maximum allowed time.[13]
Mandatory Visualizations
Caption: Workflow for proper chemical waste disposal.
Caption: Disposal decisions for contaminated lab items.
References
- 1. fishersci.com [fishersci.com]
- 2. uspmsds.com [uspmsds.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. bucknell.edu [bucknell.edu]
- 8. uakron.edu [uakron.edu]
- 9. benchchem.com [benchchem.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. web.mit.edu [web.mit.edu]
- 12. vumc.org [vumc.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 4-Allyl-2,3,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling and Disposal
This document provides crucial safety and logistical information for the handling of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a corrosive and irritant substance, a comprehensive PPE strategy is mandatory. The following table summarizes the required protective gear.
| Protection Area | Required PPE | Specifications and Rationale |
| Eye and Face | Chemical Splash Goggles and Face Shield | Goggles are the minimum requirement to protect against splashes.[1][2] A face shield provides an additional layer of protection for the entire face, which is crucial when handling larger quantities or when there is a significant risk of splashing.[1][2] |
| Hand | Chemical-Resistant Gloves (Double-Gloving Recommended) | The selection of glove material should be based on the solvent used and the specific properties of the chemical.[1] Consulting the glove manufacturer's compatibility chart is essential. Double-gloving is a best practice for handling corrosive or readily absorbed compounds.[1] |
| Body | Flame-Resistant Lab Coat and Chemical-Resistant Apron | A lab coat should be worn at all times.[1] For procedures with a higher risk of splashes or spills, a chemical-resistant apron provides an additional barrier.[2] |
| Respiratory | Respirator (if engineering controls are insufficient) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][3] If engineering controls are not adequate to maintain exposure below permissible limits, a respirator appropriate for organic acid vapors and dusts should be used.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to use is critical for safety.
2.1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard symbols.[2]
-
Segregation: Store in a cool, dry, and well-ventilated area.[3] Keep it segregated from incompatible materials, especially bases and oxidizing agents.[4] Store containers on lower shelves to minimize the risk of falling.[4]
-
Secondary Containment: Store liquid forms in secondary containers, such as plastic trays, to contain any potential leaks.[5]
2.2. Weighing and Preparation:
-
Designated Area: Conduct all weighing and solution preparation inside a certified chemical fume hood to control dust and vapor exposure.[5]
-
Dispensing: Use appropriate tools (e.g., spatulas, scoops) to handle the solid. Avoid creating dust.
-
Dilution: When preparing solutions, always add the acid to the solvent slowly.[3][4] Never add solvent to the acid to prevent splashing and exothermic reactions.[3]
2.3. Use in Experimental Protocols:
-
Controlled Environment: All reactions and procedures involving this chemical must be performed within a fume hood.[5]
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce potential hazards.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[2][3]
2.4. Spill Management:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation and Labeling:
-
Dedicated Waste Containers: All waste containing this chemical, including contaminated PPE and absorbent materials, must be collected in clearly labeled, compatible hazardous waste containers.[1]
-
No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[6]
3.2. Disposal Methods:
-
Licensed Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.
-
Incineration: High-temperature incineration is a potential method for the complete destruction of fluorinated organic compounds.[7]
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option, which contains the substance to prevent environmental release.[7]
-
Original Containers: Whenever possible, leave the chemical in its original container for disposal.[6]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of procedures for safely managing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 3. actenviro.com [actenviro.com]
- 4. Working safely with corrosive substances | Seton UK [seton.co.uk]
- 5. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
